10-Phenyl-1-decanol
Description
Structure
3D Structure
Properties
IUPAC Name |
10-phenyldecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c17-15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14,17H,1-6,8,11-12,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFXODBOMMSELY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340961 | |
| Record name | 10-Phenyl-1-decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62607-69-6 | |
| Record name | 10-Phenyl-1-decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
10-Phenyl-1-decanol chemical properties and structure
An In-depth Technical Guide to 10-Phenyl-1-decanol: Properties, Structure, and Synthesis
Introduction
This compound is a long-chain aliphatic alcohol distinguished by a terminal phenyl group. This unique bifunctional structure, comprising a hydrophilic alcohol head and a long, lipophilic hydrocarbon tail capped by an aromatic ring, makes it a molecule of significant interest in organic synthesis, materials science, and drug discovery. Its structural features suggest potential applications as a specialty surfactant, a fragrance component, or a key intermediate in the synthesis of more complex molecules, including biologically active compounds. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthetic methodologies, and safety considerations, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Structure and Physicochemical Properties
This compound consists of a ten-carbon aliphatic chain (decanol) where a hydroxyl group is attached to the first carbon (C1) and a phenyl group is attached to the tenth carbon (C10). This structure imparts both nonpolar (the phenyl group and alkyl chain) and polar (the hydroxyl group) characteristics to the molecule.
A 2D representation of the this compound structure.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below, providing a quick reference for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₆O | [1][2][3] |
| Molecular Weight | 234.38 g/mol | [1][2] |
| IUPAC Name | 10-phenyldecan-1-ol | [1] |
| CAS Number | 62607-69-6 | [2][3][4] |
| Appearance | White solid | [2] |
| Canonical SMILES | C1=CC=C(C=C1)CCCCCCCCCCO | [1][2][4] |
| InChI | InChI=1S/C16H26O/c17-15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14,17H,1-6,8,11-12,15H2 | [1][2] |
| InChIKey | WNFXODBOMMSELY-UHFFFAOYSA-N | [1][4] |
| Predicted pKa | 15.20 ± 0.10 | [2] |
| Topological Polar Surface Area | 20.2 Ų | [1][2] |
| Complexity | 150 | [1][2] |
Spectroscopic Profile: A Structural Verification Guide
Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The following sections detail the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides a clear map of the molecule's hydrogen environments.
-
Aromatic Protons (δ 7.1-7.3 ppm): The protons on the terminal phenyl ring will appear as a multiplet in this region.
-
Hydroxymethyl Protons (-CH₂OH, δ ~3.6 ppm): The two protons on the carbon adjacent to the hydroxyl group are deshielded and typically appear as a triplet, assuming coupling with the adjacent methylene group.
-
Benzylic Protons (-CH₂-Ph, δ ~2.6 ppm): The two protons on the carbon adjacent to the phenyl group will also be deshielded and appear as a triplet.
-
Alkyl Chain Protons (-CH₂-, δ ~1.2-1.6 ppm): The bulk of the methylene protons in the long alkyl chain will resonate as a broad multiplet in this upfield region.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent. A "D₂O shake" experiment can be used for confirmation, which will cause the -OH peak to disappear from the spectrum.[5]
-
-
¹³C NMR: The carbon spectrum complements the proton data.
-
Aromatic Carbons (δ ~125-143 ppm): The six carbons of the phenyl ring will resonate in this downfield region.
-
Hydroxymethyl Carbon (-CH₂OH, δ ~62 ppm): The carbon atom bonded to the hydroxyl group is significantly deshielded.
-
Alkyl Chain Carbons (δ ~25-36 ppm): The carbons of the long aliphatic chain will appear in this range.
-
Benzylic Carbon (-CH₂-Ph, δ ~36 ppm): The carbon adjacent to the phenyl ring will be slightly deshielded compared to other alkyl carbons.
-
Infrared (IR) Spectroscopy
The IR spectrum is instrumental for identifying key functional groups.[6]
-
O-H Stretch (3200-3500 cm⁻¹): A strong, broad absorption in this region is the hallmark of the hydroxyl group, with the broadening resulting from hydrogen bonding.[5][6]
-
C-H Stretch (Aromatic, ~3030 cm⁻¹): A weaker absorption characteristic of C-H bonds on the phenyl ring.
-
C-H Stretch (Aliphatic, 2850-2960 cm⁻¹): A strong, sharp absorption from the C-H bonds of the long alkyl chain.
-
C=C Stretch (Aromatic, ~1600 and ~1450 cm⁻¹): Two characteristic absorptions for the phenyl ring.
-
C-O Stretch (1050-1150 cm⁻¹): A strong absorption corresponding to the carbon-oxygen single bond of the primary alcohol.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 234 corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns:
-
Alpha-Cleavage: Breakage of the C-C bond adjacent to the oxygen atom.
-
Dehydration: Loss of a water molecule (M-18), resulting in a peak at m/z = 216.[6]
-
Benzylic Cleavage: Fragmentation at the bond adjacent to the phenyl group can lead to a tropylium ion at m/z = 91, a common fragment for alkylbenzenes.
-
Synthesis and Reactivity
While multiple synthetic routes are conceivable, a common and reliable approach involves the Grignard reaction, which is a cornerstone of C-C bond formation in organic chemistry.
Proposed Synthetic Workflow: Grignard Reaction
A plausible synthesis starts from 9-bromononylbenzene, which can be prepared from 9-decen-1-ol. The terminal bromide is converted into a Grignard reagent, which then reacts with a suitable electrophile like formaldehyde to yield the target primary alcohol.
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An In-Depth Technical Guide to the Synthesis of 10-Phenyl-1-decanol
Introduction: The Significance of 10-Phenyl-1-decanol in Modern Chemistry
This compound is a long-chain aromatic alcohol with a unique molecular architecture comprising a polar hydroxyl head and a nonpolar tail composed of a decyl chain terminating in a phenyl group. This amphiphilic nature makes it a valuable intermediate in the synthesis of a variety of organic molecules, including surfactants, lubricants, and, notably, as a building block in the development of novel pharmaceutical agents. Its structural motifs are of interest to drug development professionals for their potential to interact with biological membranes and lipophilic protein binding sites.
This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the core chemical principles, reaction mechanisms, and detailed experimental protocols for two robust synthetic strategies: the Grignard reaction and a two-step approach involving Friedel-Crafts acylation followed by reduction. The causality behind experimental choices, safety considerations, and methods for purification and characterization will be discussed in detail to provide a field-proven perspective on the synthesis of this important molecule.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is crucial for its synthesis, purification, and characterization.
| Property | Value |
| Molecular Formula | C₁₆H₂₆O |
| Molecular Weight | 234.38 g/mol |
| Appearance | White solid |
| CAS Number | 62607-69-6 |
Spectroscopic data is essential for the structural elucidation and purity assessment of the synthesized this compound.
| Spectroscopic Data | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons, the methylene group adjacent to the hydroxyl group, the methylene group adjacent to the phenyl group, and the long aliphatic chain. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbon bearing the hydroxyl group, and the carbons of the decyl chain. |
| IR Spectroscopy | Characteristic broad absorption for the O-H stretch of the alcohol, C-H stretches for the aromatic and aliphatic portions, and C=C stretching for the aromatic ring. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis Pathway I: Grignard Reaction
The Grignar-d reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this pathway involves the reaction of a phenyl Grignard reagent with decanal.
Reaction Principle and Mechanism
The Grignard reagent, in this case, phenylmagnesium bromide, is a potent nucleophile and a strong base. The carbon atom of the phenyl ring bonded to magnesium is highly nucleophilic and attacks the electrophilic carbonyl carbon of decanal. This nucleophilic addition results in the formation of an alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final product, this compound.
Caption: Grignard Synthesis of this compound.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine crystal (as an initiator)
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Decanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be rigorously dried to exclude moisture, which would quench the Grignard reagent.[1]
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.
-
Add a small amount of anhydrous ether to cover the magnesium.
-
A solution of bromobenzene in anhydrous ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming. Once initiated, the addition is continued at a rate that maintains a gentle reflux.[2]
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Decanal:
-
The Grignard reagent solution is cooled in an ice bath.
-
A solution of decanal in anhydrous ether is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.[3]
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.[4]
-
Causality and Field-Proven Insights
-
Anhydrous Conditions: The paramount importance of anhydrous conditions cannot be overstated. Grignard reagents are highly reactive towards protic solvents like water and alcohols, leading to their decomposition and significantly reduced yields.[5]
-
Initiation of Grignard Formation: The reaction between magnesium and bromobenzene can sometimes be sluggish to start. The addition of a small iodine crystal or gentle heating can help initiate the reaction by activating the magnesium surface.
-
Solvent Choice: Diethyl ether and THF are the most common solvents for Grignard reactions as they are aprotic and can solvate the Grignard reagent, keeping it in solution. THF is often preferred due to its higher boiling point, allowing for higher reaction temperatures if needed.[6]
-
Safety Precautions: Grignard reactions are exothermic and can become vigorous if the addition of the alkyl halide or the carbonyl compound is too rapid. An ice bath should always be on hand for cooling. Diethyl ether is highly flammable and volatile, and all operations should be conducted in a well-ventilated fume hood, away from ignition sources.[7][8]
Synthesis Pathway II: Friedel-Crafts Acylation and Subsequent Reduction
An alternative and often complementary route to this compound involves a two-step process: the Friedel-Crafts acylation of benzene with decanoyl chloride to form 10-phenyl-1-decanone, followed by the reduction of the ketone to the desired alcohol.
Reaction Principle and Mechanism
Step 1: Friedel-Crafts Acylation
This reaction is an electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring.[9] A Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from decanoyl chloride. This acylium ion then attacks the electron-rich benzene ring, leading to the formation of 10-phenyl-1-decanone. A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation.[10]
Caption: Friedel-Crafts Acylation to form 10-Phenyl-1-decanone.
Step 2: Reduction of the Ketone
The resulting 10-phenyl-1-decanone can be reduced to this compound using various reducing agents. Common methods include catalytic hydrogenation or reduction with metal hydrides like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For the purpose of this guide, we will focus on the Clemmensen and Wolff-Kishner reductions, which are classic methods for the complete reduction of a carbonyl group to a methylene group, but it's important to note that for the synthesis of the alcohol, milder reducing agents are required. To obtain the alcohol, a simple reduction with sodium borohydride is sufficient. However, for the complete removal of the carbonyl to form the corresponding alkane, the Clemmensen or Wolff-Kishner reductions are employed.
For the synthesis of this compound, a milder reduction is necessary. Catalytic hydrogenation or the use of sodium borohydride are suitable methods.
Caption: Reduction of 10-Phenyl-1-decanone to this compound.
Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation and Reduction
Materials:
-
Benzene
-
Decanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) as solvent
-
Hydrochloric acid (HCl)
-
Sodium borohydride (NaBH₄) or Hydrogen gas with a Palladium catalyst (H₂/Pd)
-
Methanol or ethanol
Procedure:
-
Friedel-Crafts Acylation:
-
In a flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap for HCl gas, a suspension of anhydrous AlCl₃ in the chosen solvent is prepared and cooled in an ice bath.[11]
-
A solution of decanoyl chloride in the same solvent is added dropwise to the stirred suspension.
-
After the addition of the acyl chloride, benzene is added dropwise, maintaining the low temperature.
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated HCl.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over an anhydrous drying agent. The solvent is removed to yield crude 10-phenyl-1-decanone.
-
-
Reduction of 10-Phenyl-1-decanone:
-
Using Sodium Borohydride: The crude ketone is dissolved in methanol or ethanol. Sodium borohydride is added portion-wise with stirring. The reaction is typically exothermic and may require cooling. After the reaction is complete, the mixture is acidified, and the product is extracted with an organic solvent.
-
Catalytic Hydrogenation: The ketone is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogen gas under pressure in a hydrogenation apparatus until the uptake of hydrogen ceases. The catalyst is removed by filtration, and the solvent is evaporated to give the alcohol.
-
-
Purification:
-
The crude this compound from either reduction method is purified by column chromatography or vacuum distillation.
-
Causality and Field-Proven Insights
-
Choice of Lewis Acid: Aluminum chloride is the most common and effective Lewis acid for Friedel-Crafts acylation. It must be anhydrous as it reacts vigorously with water, which would deactivate the catalyst.[12][13]
-
Stoichiometry of AlCl₃: More than a stoichiometric amount of AlCl₃ is often required because the catalyst complexes with the product ketone, rendering it inactive.[14]
-
Choice of Reduction Method:
-
Clemmensen Reduction: This method uses zinc amalgam and concentrated hydrochloric acid. It is suitable for substrates that are stable in strongly acidic conditions.[15][16][17][18]
-
Wolff-Kishner Reduction: This reaction is carried out under basic conditions, using hydrazine and a strong base like potassium hydroxide at high temperatures. It is ideal for substrates that are sensitive to acid.[19][20][21][22][23]
-
For the synthesis of the alcohol, milder reducing agents like NaBH₄ are preferred as they are selective for the carbonyl group and do not reduce the aromatic ring.
-
-
Safety Precautions: Benzene is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. The reduction reactions also have specific hazards; for example, the Clemmensen reduction involves mercury, and the Wolff-Kishner reduction uses corrosive and toxic hydrazine at high temperatures. Appropriate personal protective equipment and engineering controls are essential.[24][25]
Comparative Analysis of Synthesis Pathways
| Feature | Grignard Reaction | Friedel-Crafts Acylation & Reduction |
| Number of Steps | One-pot synthesis | Two distinct steps |
| Starting Materials | Bromobenzene, Magnesium, Decanal | Benzene, Decanoyl chloride, AlCl₃, Reducing agent |
| Key Intermediates | Phenylmagnesium bromide, Alkoxide | Acylium ion, 10-Phenyl-1-decanone |
| Reaction Conditions | Anhydrous, often initiated by heat | Low temperature for acylation, varied for reduction |
| Potential Side Reactions | Wurtz coupling (biphenyl formation), enolization of the aldehyde | Polyacylation (minimized), rearrangement of alkyl groups (not in acylation) |
| Overall Yield | Generally good, but sensitive to moisture and impurities | Can be high, with each step optimized |
| Safety Concerns | Highly flammable ether, exothermic reaction, reactive Grignard reagent | Carcinogenic benzene, corrosive and water-reactive AlCl₃, hazards of reducing agents |
Purification and Characterization
The final step in the synthesis of this compound is its purification and characterization to confirm its identity and purity.
-
Purification:
-
Column Chromatography: This is a highly effective method for purifying the product from unreacted starting materials and side products. A silica gel stationary phase with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is commonly used.[26]
-
Vacuum Distillation: For larger quantities, vacuum distillation can be an efficient purification method, especially for removing non-volatile impurities.[4]
-
-
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the confirmation of the presence of all the expected functional groups and the overall carbon skeleton.[27][28][29][30][31]
-
Infrared (IR) Spectroscopy: Confirms the presence of the hydroxyl group (broad peak around 3300 cm⁻¹) and the aromatic ring.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity for a solid compound.
-
Conclusion
The synthesis of this compound can be effectively achieved through two primary pathways: the Grignard reaction and the Friedel-Crafts acylation followed by reduction. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the specific experimental capabilities of the laboratory.
The Grignard route offers a more direct, one-pot synthesis, while the Friedel-Crafts approach provides a robust two-step sequence that avoids some of the challenges associated with the high reactivity of Grignard reagents. Both methods require careful attention to experimental detail, particularly regarding anhydrous conditions and safety precautions.
By understanding the underlying mechanisms, optimizing reaction conditions, and employing appropriate purification and characterization techniques, researchers can reliably synthesize high-purity this compound for its various applications in chemical research and development. This guide serves as a foundational resource for scientists and professionals, providing the necessary technical insights to successfully navigate the synthesis of this valuable molecule.
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Spectroscopic data of 10-Phenyl-1-decanol (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of 10-Phenyl-1-decanol
This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 62607-69-6), a long-chain aliphatic alcohol with a terminal phenyl group.[1][2] As a molecule combining a flexible alkyl chain with a rigid aromatic moiety, its structural elucidation presents a valuable case study for researchers and professionals in drug development and materials science. This document moves beyond a simple recitation of data, focusing instead on the underlying principles that govern the spectral features and the rationale behind the selection of analytical methodologies.
The structural integrity of such molecules is paramount in research and development, where impurities or isomeric variations can drastically alter chemical and biological properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of molecular characterization, providing a detailed fingerprint of the compound's atomic and electronic structure.[3][4][5]
Molecular Structure and Analytical Workflow
This compound consists of a ten-carbon aliphatic chain, with a hydroxyl group at one end (C1) and a phenyl group at the other (C10). This bifunctional nature dictates its spectroscopic properties, with distinct signals arising from the aromatic ring, the long polymethylene chain, and the alcohol terminus.
Caption: General workflow for spectroscopic validation.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. For a molecule like this compound, Electron Ionization (EI) is a common and effective method.
Quantitative Data Summary
The following table summarizes the key fragments observed in the Electron Ionization (EI) mass spectrum of this compound. [1]
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Identity |
|---|---|---|
| 234 | Low | [M]⁺ (Molecular Ion) |
| 216 | Moderate | [M - H₂O]⁺ |
| 117 | 25.50 | [C₉H₁₃]⁺ |
| 105 | 22.52 | [C₈H₉]⁺ |
| 104 | 99.99 | [C₈H₈]⁺ (Styrene radical cation) |
| 92 | 57.45 | [C₇H₈]⁺ (Toluene radical cation) |
| 91 | 95.07 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Interpretation of Fragmentation
The fragmentation pattern of long-chain alkylbenzenes under EI conditions is well-understood and provides a rich source of structural information. [6][7]
-
Molecular Ion ([M]⁺, m/z 234): The molecular ion peak is expected for the parent compound (C₁₆H₂₆O, MW: 234.38 g/mol ) but is often weak in long-chain alcohols due to facile fragmentation. [1][8]2. Loss of Water ([M - H₂O]⁺, m/z 216): Alcohols readily undergo dehydration, resulting in a detectable peak at M-18.
-
Benzylic & Aromatic Fragments: The most prominent peaks arise from cleavages near the stable aromatic ring.
-
Tropylium Ion (m/z 91): The base peak or a very intense peak in the spectra of many alkylbenzenes is m/z 91. This is due to cleavage at the benzylic position followed by rearrangement of the resulting benzyl cation to the highly stable tropylium cation. [9] * McLafferty Rearrangement (m/z 92): A characteristic fragmentation for alkyl chains of three or more carbons involves the transfer of a γ-hydrogen to the aromatic ring, followed by cleavage, producing a fragment with m/z 92, corresponding to a toluene radical cation. This is a strong indicator of a long, unbranched alkyl chain attached to the phenyl ring. [9] * Styrene Radical Cation (m/z 104): The most intense peak at m/z 104 likely arises from a more complex rearrangement and cleavage, resulting in the stable styrene radical cation.
-
Caption: Key EI-MS fragmentation pathways for this compound.
Experimental Protocol: GC-MS
The self-validating nature of this protocol lies in the chromatographic separation preceding mass analysis, which ensures that the resulting spectrum corresponds to a single, pure compound.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating compounds of this volatility.
-
Injection: Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).
-
Temperature Program: Start at an initial oven temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. [6] * Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Obtain the mass spectrum for the chromatographic peak corresponding to this compound. Compare the resulting fragmentation pattern to reference data and theoretical fragmentation pathways.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Predicted Quantitative Data Summary
While a publicly available spectrum is not accessible, the characteristic absorption bands for this compound can be reliably predicted based on its known functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |
| ~3350 | Strong, Broad | O-H Stretch | Alcohol, Hydrogen-bonded [10][11] |
| 3100–3000 | Medium | C-H Stretch | Aromatic (sp² C-H) |
| 2925 & 2855 | Strong | C-H Stretch | Aliphatic (sp³ C-H) |
| ~1605, ~1495, ~1450 | Medium to Weak | C=C Stretch | Aromatic Ring |
| ~1465 | Medium | CH₂ Bend | Aliphatic (Scissoring) |
| ~1055 | Strong | C-O Stretch | Primary Alcohol [12] |
| ~750 & ~700 | Strong | C-H Bend | Monosubstituted Benzene (Out-of-plane) |
Interpretation of IR Spectrum
-
O-H Stretch: The most prominent feature will be a strong, broad absorption centered around 3350 cm⁻¹, which is the hallmark of a hydrogen-bonded hydroxyl group. Its broadness is a direct result of the varying strengths of hydrogen bonds in the sample matrix. [10]* C-H Stretches: A clear distinction exists between the sharp peaks just above 3000 cm⁻¹ (aromatic C-H) and the very strong, intense peaks just below 3000 cm⁻¹ (aliphatic C-H from the decyl chain). The intensity of the aliphatic stretches is a direct consequence of the large number of CH₂ groups.
-
Fingerprint Region: The region below 1500 cm⁻¹ contains a wealth of complex vibrations. The strong C-O stretch around 1055 cm⁻¹ confirms the primary alcohol functionality. The two strong bands around 750 and 700 cm⁻¹ are highly characteristic of a monosubstituted benzene ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR is a modern, field-proven method that requires minimal sample preparation and is ideal for solids or viscous liquids. [10][13]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. [13]2. Background Scan: With the clean, empty crystal, acquire a background spectrum. This is a critical self-validating step that subtracts the absorbance of atmospheric CO₂ and H₂O, as well as any instrumental artifacts. [12]3. Sample Application: Place a small amount (a few milligrams) of solid this compound directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm, even contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to prevent cross-contamination. [13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The proton NMR spectrum is predicted by analyzing the distinct electronic environments of the hydrogen atoms. Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm). [14]The use of a standard deuterated solvent like CDCl₃ is essential. [15][16]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.29 | t | 2H | H-3', H-5' (meta-Ar-H) |
| 7.19 | t | 1H | H-4' (para-Ar-H) |
| 7.15 | d | 2H | H-2', H-6' (ortho-Ar-H) |
| 3.64 | t | 2H | H-1 (-CH₂OH) |
| 2.60 | t | 2H | H-10 (Benzylic -CH₂-) |
| ~1.58 | m | 4H | H-2 (-CH₂CH₂OH) & H-9 (-CH₂CH₂-Ph) |
| ~1.26 | br s | 12H | H-3 to H-8 (-(CH₂)₆-) |
| ~1.3 (variable) | s | 1H | -OH |
Causality of Chemical Shifts:
-
Aromatic Region (δ 7.1-7.3): The phenyl protons resonate in their characteristic region, with slight differentiation due to their position relative to the alkyl substituent.
-
Hydroxymethyl Protons (δ 3.64): The protons on the carbon bearing the hydroxyl group (H-1) are deshielded by the electronegative oxygen, shifting them downfield to ~3.64 ppm. They appear as a triplet due to coupling with the adjacent H-2 protons.
-
Benzylic Protons (δ 2.60): The protons on the carbon attached to the phenyl ring (H-10) are deshielded by the ring current of the aromatic system, appearing as a triplet around 2.60 ppm.
-
Alkyl Chain (δ 1.2-1.6): The bulk of the polymethylene chain protons are shielded and overlap in a broad signal around 1.2-1.3 ppm. The protons adjacent to the functional groups (H-2 and H-9) are slightly deshielded and appear as distinct multiplets around 1.58 ppm.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 142.9 | C-1' (Ar-C, quaternary) |
| 128.4 | C-2', C-6' (ortho-Ar-CH) |
| 128.2 | C-3', C-5' (meta-Ar-CH) |
| 125.6 | C-4' (para-Ar-CH) |
| 63.1 | C-1 (-CH₂OH) |
| 36.0 | C-10 (Benzylic -CH₂-) |
| 32.8 | C-2 |
| 31.5 | C-9 |
| 29.6 - 29.3 | C-4, C-5, C-6, C-7 (overlapping signals) |
| 29.3 | C-8 |
| 25.7 | C-3 |
Causality of Chemical Shifts:
-
The chemical shifts directly reflect the electronic environment of each carbon. The aromatic carbons resonate between 125-143 ppm. The carbon attached to the oxygen (C-1) is significantly deshielded (~63 ppm), while the benzylic carbon (C-10) is also downfield (~36 ppm). The remaining aliphatic carbons appear in the 25-33 ppm range, with those in the middle of the chain overlapping due to their very similar chemical environments.
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03-0.05% v/v Tetramethylsilane (TMS) as an internal reference standard. [14]3. Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A clear, homogeneous solution is required for high-quality spectra.
-
Analysis: Insert the tube into the NMR spectrometer and acquire the ¹H, ¹³C, and other relevant spectra (e.g., DEPT, COSY, HSQC for full structural confirmation).
References
- Kuck, D. (2005). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). [Source not further specified in snippet]
- Kuck, D. (2005). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. [Source not further specified in snippet]
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National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Drawell Scientific Instrument Co., Ltd.
- Simon Fraser University. (1994). Investigation of the composition of linear alkylbenzenes. Simon Fraser University Institutional Repository.
- The Royal Society of Chemistry. (n.d.).
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- Polymer Chemistry Characterization Lab. (n.d.).
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- JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Journal of Visualized Experiments.
- University of South Florida. (2025).
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National Center for Biotechnology Information (n.d.). 1-Phenyl-1-decanol. PubChem Compound Database. Retrieved from [Link]
- Rodrigues, J., et al. (2024). Simultaneous Determination of Ethanol and Methanol in Wines Using FTIR and PLS Regression.
- Benchchem. (n.d.). (S)-(-)-1-Phenyl-1-decanol. Benchchem.
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- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
- University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Table of Characteristic IR Absorptions. UCLA Chemistry.
- Wiley-VCH GmbH. (2002-2025). 1-Phenyl-1-decanol. SpectraBase.
- Sander, W., et al. (2002). Matrix isolation and spectroscopic characterization of the phenylperoxy radical and its rearranged products. PubMed.
- O'Neill, M. A., et al. (2002).
- Knothe, G. (2002). Synthesis and characterization of long-chain 1,2-dioxo compounds. PubMed.
- National Institute of Standards and Technology. (n.d.). 1-Decanol. NIST Chemistry WebBook.
- Talavera, G., et al. (2025). Unambiguous Spectroscopic Characterization of a Gold Difluorocarbene.
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A Technical Guide to the Solubility and Stability of 10-Phenyl-1-decanol for Pharmaceutical Development
Abstract
This technical guide provides an in-depth analysis of the physicochemical properties of 10-Phenyl-1-decanol, focusing on its solubility in common laboratory solvents and its chemical stability under various stress conditions. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this molecule's behavior for formulation, analytical method development, and regulatory submissions. We will explore the theoretical basis for its solubility profile, provide robust, field-proven protocols for experimental determination, and outline a systematic approach to stability testing in line with international regulatory standards.
Introduction: Understanding this compound
This compound is a long-chain fatty alcohol characterized by a terminal phenyl group. This unique structure, combining a long, flexible, non-polar alkyl chain with a rigid, aromatic phenyl ring and a polar hydroxyl group, imparts specific physicochemical characteristics that are critical to understand for its application in pharmaceutical contexts. Its potential utility could range from a synthetic intermediate to an excipient or a lipophilic active pharmaceutical ingredient (API). A thorough characterization of its solubility and stability is the foundational step in any development pathway.
The molecule's structure dictates its behavior. The ten-carbon alkyl chain and the phenyl group create a significant non-polar character, while the terminal primary alcohol group provides a site for hydrogen bonding and potential chemical reactivity. This duality governs its interaction with solvents and its susceptibility to degradation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₆O | PubChem[1], Guidechem[2] |
| Molecular Weight | 234.38 g/mol | PubChem[1], Guidechem[2] |
| Appearance | White solid | Guidechem[2] |
| Melting Point | 35-37° C | Labsolu.ca[3] |
| Boiling Point | 145-147° C at 0.5 mmHg | Labsolu.ca[3] |
| Calculated XLogP3 | 6.1 | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1], Guidechem[2] |
| CAS Number | 62607-69-6 | PubChem[1], Santa Cruz Biotechnology[4] |
The high calculated XLogP3 value of 6.1 is a critical starting point, strongly indicating a lipophilic or "fat-loving" nature.[1] This predicts that this compound will have very limited solubility in aqueous media but will be readily soluble in non-polar organic solvents and lipids.
Solubility Profile
Solubility is a critical parameter that influences bioavailability, formulation design, and purification strategies.[5] For a compound like this compound, understanding its solubility across a spectrum of solvents is essential for selecting appropriate vehicles for in vitro testing, developing purification processes, and designing dosage forms.
Theoretical Prediction and Solvent Classes
Based on the "like dissolves like" principle and the molecule's structure, we can predict its solubility behavior:
-
Non-Polar Solvents (e.g., Hexane, Toluene): The dominant non-polar alkyl chain and phenyl ring suggest high solubility in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents can engage in dipole-dipole interactions but cannot donate hydrogen bonds. Moderate solubility is expected.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The terminal hydroxyl group can participate in hydrogen bonding with these solvents, suggesting good solubility. However, the large non-polar portion may limit this.
-
Aqueous Solvents (e.g., Water, Buffers): The molecule's large, non-polar structure will overwhelm the single hydroxyl group's ability to form hydrogen bonds with water, leading to very low or negligible solubility.[3]
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Solvent Class | Predicted Solubility | Rationale |
|---|---|---|---|
| Water | Aqueous | Insoluble | Large hydrophobic structure dominates the polar -OH group.[3] |
| Hexane | Non-Polar | High | van der Waals forces between the alkyl chain and hexane. |
| Toluene | Non-Polar Aromatic | Very High | Favorable π-stacking interactions with the phenyl ring. |
| Dichloromethane | Polar Aprotic | High | Good solvent for large, moderately polar molecules. |
| Acetone | Polar Aprotic | Medium | Can solvate the -OH group, but less effective for the long alkyl chain. |
| Ethanol | Polar Protic | High | Can act as both a hydrogen bond donor and acceptor, and has some non-polar character. |
| Methanol | Polar Protic | Medium | More polar than ethanol, less effective at solvating the non-polar chain. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong polar aprotic solvent capable of dissolving a wide range of compounds. |
Experimental Determination of Thermodynamic Solubility
While predictions are useful, they must be confirmed experimentally. The Shake-Flask Method is the gold standard for determining thermodynamic (equilibrium) solubility.[6] It is a robust and reliable technique that involves saturating a solvent with the compound and measuring the concentration of the dissolved material.[7][8]
The following diagram outlines the logical flow of the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
-
Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to several 2 mL glass vials. The key is to ensure undissolved solid remains at the end of the experiment.[6]
-
Solvent Addition: Accurately pipette 1.0 mL of the desired solvent into each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C for room temperature solubility, 37°C for physiological relevance). Agitate for at least 24 hours to ensure equilibrium is reached.[7][9]
-
Phase Separation: Allow the vials to stand at the same temperature for 1 hour. Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.
-
Sampling: Carefully withdraw the supernatant using a syringe and immediately filter it through a chemically compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove any remaining microparticulates.
-
Analysis: Accurately dilute a known volume of the filtrate with a suitable solvent (typically the mobile phase of the analytical method). Quantify the concentration of this compound using a pre-validated analytical method (e.g., HPLC-UV or GC-FID) against a standard calibration curve.
-
Validation: The trustworthiness of this protocol comes from analyzing samples taken at different time points (e.g., 24 and 48 hours). If the calculated concentrations are consistent, it confirms that equilibrium was achieved.[8]
Stability Profile
Assessing the intrinsic chemical stability of a molecule is a mandatory step in drug development, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[10][11] Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[12]
Forced Degradation (Stress Testing)
The first step is to perform forced degradation studies. The purpose of these studies is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method developed to monitor stability.[13][14] This is a core component of developing a stability-indicating analytical method .[15]
Table 3: Recommended Forced Degradation Conditions (Based on ICH Q1A) [12][16]
| Stress Condition | Typical Reagent/Condition | Purpose |
|---|---|---|
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | To assess stability in acidic environments (e.g., the stomach). |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | To assess stability in basic environments (e.g., the intestine). |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | To assess susceptibility to oxidative degradation. |
| Thermal Stress | 60-80°C in a calibrated oven | To assess stability at elevated temperatures. |
| Photostability | ICH-compliant photo-chamber (UV/Vis light) | To assess sensitivity to light exposure.[10] |
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, process impurities, or other potential impurities.[17][18] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[19]
Caption: Workflow for a Forced Degradation Study.
-
Initial Method Development:
-
Column Selection: Start with a robust C18 column (e.g., 4.6 x 150 mm, 3.5 µm). The long alkyl chain of the analyte makes it well-suited for reversed-phase chromatography.
-
Mobile Phase: Use a gradient of a buffered aqueous phase (e.g., 0.1% Formic Acid in Water) and an organic modifier (e.g., Acetonitrile or Methanol). A gradient is crucial to ensure elution of both the parent compound and any potentially more or less polar degradants.[15]
-
Detection: Use a photodiode array (PDA) detector to monitor the analyte's absorbance (likely around 254-265 nm due to the phenyl group) and to assess peak purity.
-
-
Forced Degradation Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
For each stress condition (Table 3), mix the stock solution with the stress reagent in a 1:1 ratio.
-
Include an unstressed control sample stored at 4°C in the dark.
-
-
Stress Execution:
-
Place the thermal, acid, base, and oxidative samples in a heating block or water bath at a controlled temperature (e.g., 60°C).
-
Place the photostability sample in a validated photostability chamber.
-
Pull time points (e.g., 0, 4, 8, 24 hours). Before analysis, acidic and basic samples should be neutralized to prevent damage to the HPLC column.
-
-
Analysis and Method Optimization:
-
Analyze all stressed samples and the control using the initial HPLC method.
-
Examine the chromatograms. The goal is to achieve baseline separation (Resolution > 2) between the parent peak and all degradation product peaks.[19]
-
If co-elution occurs, optimize the method by adjusting the gradient slope, mobile phase pH, or changing the column to one with a different selectivity (e.g., a Phenyl-Hexyl or polar-embedded phase).[17]
-
The PDA detector is critical here to check for peak purity. An impure parent peak in a stressed sample is a clear indication that the method is not stability-indicating.
-
-
Data Evaluation:
-
Once the method is optimized and validated, calculate the percentage of degradation in each stress condition.
-
This data provides a comprehensive profile of the molecule's liabilities. For example, significant degradation under acidic conditions but not basic ones would be a critical piece of information for formulation. A statement on the inherent stability of the molecule can be made.[13]
-
Summary and Recommendations
This compound is a highly lipophilic molecule with poor aqueous solubility, a characteristic predicted by its high XLogP value and confirmed by its molecular structure. It is expected to be freely soluble in non-polar organic solvents like toluene and hexane, and moderately to highly soluble in solvents like ethanol and DMSO. For any application requiring an aqueous vehicle, formulation strategies such as emulsification or the use of co-solvents will be necessary.
The stability of this compound must be experimentally determined through systematic forced degradation studies. While the long alkyl chain is generally stable, the primary alcohol can be susceptible to oxidation, and the benzylic position could be a site for reactivity. A validated stability-indicating HPLC method is paramount for accurately assessing its degradation profile.
Recommended Storage Conditions: Based on its properties, this compound should be stored in a well-sealed container, protected from light, and in a controlled, dry environment to minimize potential oxidative and photolytic degradation.[2]
This guide provides the theoretical framework and practical, validated protocols for a comprehensive investigation into the solubility and stability of this compound. Adherence to these scientific principles and experimental designs will ensure the generation of reliable and defensible data crucial for advancing any pharmaceutical development program.
References
- ICH. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.
- ICH. (n.d.). Q1A(R2) Guideline. ICH.
- European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. EMA.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- ICH. (n.d.). Quality Guidelines.
- Waters. (n.d.). Stability-Indicating HPLC Method Development. vscht.cz.
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
- IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- IJPPR. (2023). Stability Indicating HPLC Method Development: A Review.
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- SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation.
- Labsolu.ca. (n.d.). This compound.
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- Santa Cruz Biotechnology. (n.d.). This compound.
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Potential biological activities of 10-Phenyl-1-decanol
An In-Depth Technical Guide to the Potential Biological Activities of 10-Phenyl-1-decanol
Authored by: A Senior Application Scientist
Abstract
This compound is a long-chain aliphatic alcohol distinguished by the presence of a terminal phenyl group. While direct and extensive research into its specific biological activities is nascent, its chemical architecture—a lipophilic decyl chain coupled with an aromatic phenyl moiety—suggests a strong potential for significant pharmacological effects.[1][2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the hypothesized antimicrobial, anti-inflammatory, and cytotoxic properties of this compound. By synthesizing insights from structurally related molecules, this document outlines detailed experimental protocols and the causal logic behind their design, aiming to catalyze a thorough investigation into the therapeutic promise of this compound.
Introduction: Unveiling the Potential of a Hybrid Scaffold
This compound is a molecule that merges two key structural features known for their biological relevance: a ten-carbon aliphatic alcohol chain and a terminal phenyl ring.[1] The long alkyl chain imparts significant lipophilicity, suggesting potential interactions with biological membranes and the hydrophobic pockets of proteins.[2] Concurrently, the phenyl group is a common feature in a multitude of compounds exhibiting a wide range of pharmacological activities, including anti-inflammatory and antimicrobial effects.[3][4] This unique hybrid structure positions this compound as a compelling candidate for systematic biological evaluation.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is critical for designing meaningful biological assays, particularly concerning solubility and formulation for in vitro and in vivo studies.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₆O | [1][5] |
| Molecular Weight | 234.38 g/mol | [1] |
| Appearance | White solid | [5] |
| pKa | 15.20 ± 0.10 (Predicted) | [5] |
| LogP (Predicted) | 6.1 | [1] |
| Solubility | Insoluble in water; Soluble in alcohols, ether |
The high predicted LogP value underscores the compound's lipophilic nature, which is a key consideration for its formulation in aqueous-based biological assays and its potential mechanism of action, especially concerning membrane interactions.
Potential Antimicrobial Activity: A Membrane-Centric Hypothesis
The structural characteristics of this compound provide a strong rationale for investigating its antimicrobial properties. Long-chain fatty alcohols are known to exhibit antibacterial activity, with their efficacy often dependent on the length of the carbon chain.[6] Alcohols with 10 to 13 carbons have demonstrated potent bactericidal effects against pathogens like Staphylococcus aureus.[6] The proposed mechanism for these alcohols involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of essential ions like K⁺.[6] Furthermore, phenolic compounds, structurally related to the phenyl group of our target molecule, are well-documented for their broad-spectrum antimicrobial activities, which are also linked to their ability to damage the cytoplasmic membrane and inhibit essential cellular functions.[4][7]
The lipophilic decyl chain of this compound is hypothesized to facilitate its insertion into the lipid bilayer of bacterial and fungal cell membranes, thereby disrupting their integrity. The phenyl group may further enhance this activity through specific interactions with membrane proteins or by influencing the overall electronic properties of the molecule.
Experimental Workflow for Antimicrobial Susceptibility Testing
A systematic approach to evaluating the antimicrobial potential of this compound is crucial. The following workflow provides a step-by-step guide from initial screening to a more detailed mechanistic investigation.
Caption: Workflow for investigating the antimicrobial activity of this compound.
Detailed Experimental Protocols
-
Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Microplate Preparation: In a 96-well microplate, perform serial two-fold dilutions of the stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve final concentrations ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (microbes in broth without the compound), a negative control (broth only), and a vehicle control (microbes in broth with the highest concentration of DMSO used).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This assay is based on the principle that damage to the cell membrane will result in the leakage of intracellular potassium ions.[6]
-
Bacterial Cell Preparation: Grow a bacterial culture to the mid-logarithmic phase, harvest the cells by centrifugation, and wash them three times with a low-potassium buffer (e.g., a modified phosphate buffer).
-
Cell Suspension: Resuspend the washed cells in the low-potassium buffer to a specific optical density (e.g., OD₆₀₀ of 1.0).
-
Treatment: Add this compound at concentrations corresponding to its MIC and 2x MIC to the cell suspension. Use a known membrane-disrupting agent (e.g., polymyxin B) as a positive control and an untreated cell suspension as a negative control.
-
Sampling and Measurement: At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the suspension, centrifuge to pellet the cells, and measure the potassium concentration in the supernatant using a potassium-selective electrode or atomic absorption spectroscopy.
-
Data Analysis: Plot the extracellular potassium concentration against time to determine the rate of leakage induced by the compound.
Potential Anti-inflammatory Activity: Targeting Inflammatory Pathways
Phenylpropanoids and other phenolic compounds are known to possess anti-inflammatory properties.[3][8] Their mechanisms of action often involve the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, reduction of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6), and scavenging of nitric oxide (NO).[3][8][9] The phenyl group in this compound is the primary structural feature that suggests a potential for similar anti-inflammatory effects. Furthermore, the length of the alkyl chain in related phenyl-substituted compounds has been shown to influence anti-inflammatory and analgesic efficacy.[10]
Logical Framework for Anti-inflammatory Investigation
A tiered approach is recommended, starting with cell-free and cell-based in vitro assays to establish a foundational understanding of the compound's anti-inflammatory potential before proceeding to more complex models.
Caption: Logical framework for evaluating the anti-inflammatory properties of this compound.
Detailed Experimental Protocols
Protein denaturation is a well-documented cause of inflammation.[9] This assay assesses the ability of a compound to prevent heat-induced protein denaturation.
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of 1% w/v Bovine Serum Albumin (BSA) solution and 0.5 mL of this compound at various concentrations (e.g., 50-500 µg/mL in a suitable buffer).
-
Control: Use a standard anti-inflammatory drug like diclofenac sodium as a positive control.[9]
-
Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes to induce denaturation.
-
Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100
This cell-based assay is a cornerstone for evaluating the anti-inflammatory effects of a compound on immune cells.
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media. Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control and an LPS-only control.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Nitric Oxide (NO) Measurement: Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.[9]
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
-
Data Analysis: Compare the levels of NO and cytokines in the treated groups to the LPS-only control to determine the inhibitory effect of this compound.
Evaluation of Cytotoxic Potential
While exploring the therapeutic potential of this compound, it is imperative to concurrently assess its cytotoxicity to understand its therapeutic window. The lipophilic nature of the molecule, which may be advantageous for antimicrobial and anti-inflammatory activities, could also lead to non-specific membrane disruption in mammalian cells at higher concentrations. Therefore, a systematic evaluation of its cytotoxic profile against both cancerous and non-cancerous cell lines is a critical component of its biological characterization.
Experimental Design for Cytotoxicity Assessment
The primary objective is to determine the concentration at which this compound exhibits significant toxicity to mammalian cells. A standard cell viability assay, such as the MTT assay, is a reliable and widely used method for this purpose.[11]
Caption: A streamlined workflow for assessing the cytotoxicity of this compound.
Detailed Protocol for the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for specified time periods (e.g., 24, 48, and 72 hours). Include vehicle-treated cells as a control.
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This guide has outlined a comprehensive, hypothesis-driven approach to investigating the potential biological activities of this compound. Based on its structural analogy to known bioactive molecules, there is a strong scientific rationale to explore its antimicrobial, anti-inflammatory, and cytotoxic properties. The detailed protocols and logical workflows provided herein serve as a robust starting point for any research group aiming to unlock the therapeutic potential of this compound.
Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound. For instance, if significant anti-inflammatory activity is confirmed, further studies could investigate its effects on the NF-κB signaling pathway or specific inflammasomes. Similarly, if potent and selective antimicrobial activity is observed, investigations into its effects on bacterial gene expression or specific enzymatic processes would be warranted. The synthesis and evaluation of structural analogs could also provide valuable structure-activity relationship (SAR) data, paving the way for the development of optimized derivatives with enhanced potency and selectivity.
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Chirality and Stereoisomers of Phenyl-Decanol: A Comprehensive Guide Focused on the 1-Phenyl-1-decanol Model
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chirality is a cornerstone of modern chemistry, exerting profound influence over pharmacology, materials science, and biochemistry. The spatial arrangement of atoms dictates a molecule's interaction with other chiral entities, such as biological receptors, making the study of stereoisomers essential for developing safe and effective therapeutics. While the specifically named 10-phenyl-1-decanol is an achiral molecule, this guide will address the user's core interest in the stereochemistry of phenyl-substituted long-chain alcohols by focusing on its common chiral isomer, 1-phenyl-1-decanol . This molecule serves as an exemplary model for exploring the principles of stereoisomerism. This in-depth guide provides a technical framework for the stereoselective synthesis, chiral resolution, and analytical characterization of 1-phenyl-1-decanol enantiomers, offering field-proven protocols and explaining the causality behind critical experimental choices.
The Imperative of Stereochemical Precision in Science
In the molecular world, three-dimensional structure is paramount. Chirality—the property of an object being non-superimposable on its mirror image—gives rise to pairs of stereoisomers known as enantiomers. While enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their interactions with chiral systems can differ dramatically. This is particularly critical in drug development, as enzymes and receptors in the human body are chiral. One enantiomer of a drug may elicit a desired therapeutic effect, while its mirror image could be inactive or, in the worst cases, toxic.[1] Consequently, regulatory bodies worldwide increasingly demand that chiral drugs be developed and marketed as single, pure enantiomers.[2] This necessitates robust and reliable methods for synthesizing, separating, and analyzing chiral molecules to ensure purity and safety.[1][2]
Stereochemical Analysis: The Case of Phenyl-Decanol Isomers
A precise understanding of molecular structure is the foundation of stereochemical analysis. The nomenclature of an organic compound dictates this structure and, therefore, its potential for chirality.
Analysis of this compound: An Achiral Structure
The IUPAC name this compound describes a ten-carbon aliphatic chain where the hydroxyl group (-OH) is on carbon 1 and the phenyl group is on carbon 10.[3][4] A carbon atom is a chiral center if it is bonded to four different substituent groups.[5] The terminal carbon (C10) in this structure is bonded to:
-
A phenyl group
-
The rest of the C9H18OH alkyl chain
-
Two hydrogen atoms
Because two of the substituents are identical (hydrogen atoms), the C10 atom is not a chiral center . Therefore, this compound is an achiral molecule and does not have stereoisomers.[4][6]
1-Phenyl-1-decanol: A Chiral Archetype
To explore the user's interest in the chirality of this class of compounds, we will focus on the constitutional isomer 1-phenyl-1-decanol . This secondary benzylic alcohol is an excellent model as it possesses a distinct chiral center at the first carbon (C1).[7][8] The C1 atom is bonded to four different groups:
-
A hydroxyl group (-OH)
-
A phenyl group (-C₆H₅)
-
A hydrogen atom (-H)
-
A nonyl group (-C₉H₁₉)
This asymmetry gives rise to two enantiomers, designated (R)- and (S)-1-phenyl-1-decanol, based on the Cahn-Ingold-Prelog priority rules.
Caption: The (R) and (S) enantiomers of 1-phenyl-1-decanol are non-superimposable mirror images.
Synthesis and Separation Strategies
Accessing enantiomerically pure compounds is a primary goal. This can be achieved either by synthesizing the desired enantiomer directly (asymmetric synthesis) or by separating a 50:50 racemic mixture (chiral resolution).
Asymmetric Synthesis: Enantioselective Reduction
A powerful and common strategy for producing chiral secondary alcohols is the asymmetric reduction of the corresponding prochiral ketone, in this case, 1-phenyldecanone.[7][9] Biocatalytic methods using enzymes or whole cells, such as Lactobacillus paracasei, have proven highly effective for this transformation, offering an environmentally friendly approach.[9]
Experimental Protocol: Biocatalytic Reduction of 1-Phenyldecanone
-
Biocatalyst Preparation: Cultivate Lactobacillus paracasei BD101 cells under optimized conditions to generate sufficient biomass. Harvest the cells via centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Reaction Setup: In a reaction vessel, suspend the harvested cells in the buffer. Add the substrate, 1-phenyldecanone, typically dissolved in a minimal amount of a co-solvent like DMSO to aid solubility.
-
Incubation: Maintain the reaction at an optimized temperature (e.g., 30-37°C) with gentle agitation to ensure proper mixing.
-
Reaction Monitoring: Periodically withdraw aliquots from the reaction mixture. Extract the compounds and analyze by chiral HPLC or GC to monitor the conversion of the ketone and the enantiomeric excess (% ee) of the alcohol product.
-
Workup: Once the reaction reaches completion (or optimal conversion/ee), centrifuge the mixture to remove the cells. Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.
Expertise & Causality:
-
Whole Cell Biocatalyst: Using whole cells is often more cost-effective than using isolated enzymes as it negates the need for costly enzyme purification and cofactor (e.g., NADPH) addition; the cell regenerates the cofactor internally.[9]
-
Buffer and pH Control: Maintaining an optimal pH is critical for enzyme activity and cell viability.
-
Co-solvent: Ketones often have low aqueous solubility. A minimal amount of a water-miscible organic solvent is used to increase substrate availability to the enzyme without denaturing it.
Chiral Resolution: Preparative HPLC
When a racemic mixture is synthesized, the enantiomers must be separated. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for both analytical and preparative-scale resolution of enantiomers.[2][10]
Experimental Protocol: Preparative Chiral HPLC Resolution
-
Column and Mobile Phase Screening: First, develop an analytical method. Screen several chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., Chiralpak® series), with different mobile phases (e.g., mixtures of hexane/isopropanol or hexane/ethanol) to find a condition that provides baseline separation of the two enantiomers.[11][12]
-
Method Optimization: Optimize the mobile phase composition to maximize the separation factor (α) and resolution (Rs) while maintaining a reasonable analysis time.
-
Scale-Up: Switch from an analytical column (typically 4.6 mm ID) to a larger-diameter preparative column (e.g., >20 mm ID) packed with the same CSP. Adjust the flow rate proportionally to the column's cross-sectional area.
-
Sample Loading: Dissolve the racemic 1-phenyl-1-decanol in the mobile phase at a high concentration, but below its solubility limit to avoid precipitation on the column. Inject large volumes onto the preparative column.
-
Fraction Collection: Use a fraction collector triggered by the UV detector signal to automatically collect the eluent corresponding to each separated enantiomer peak.
-
Purity Verification (Self-Validation): Analyze the collected fractions using the optimized analytical chiral HPLC method. This step is critical to confirm the enantiomeric purity of each separated fraction and to pool fractions that meet the desired purity threshold (e.g., >99% ee).
-
Solvent Evaporation: Combine the pure fractions for each enantiomer and remove the solvent using a rotary evaporator to yield the isolated, enantiopure (R)- and (S)-1-phenyl-1-decanol.
Analytical Characterization of Stereoisomers
After synthesis or separation, the identity and purity of the enantiomers must be rigorously confirmed.
Enantiomeric Purity by Chiral HPLC
Analytical chiral HPLC is the definitive method for quantifying the ratio of enantiomers in a sample and thus determining the enantiomeric excess (% ee).
Table 1: Typical Parameters for Analytical Chiral HPLC
| Parameter | Guideline / Example Value | Rationale |
| Column | Chiralpak® AD-H (amylose-based) | Polysaccharide-based CSPs show broad selectivity for aromatic alcohols.[12] |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) | Normal phase mode is common for these CSPs; the alcohol modifier percentage is adjusted to optimize retention and resolution.[11] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID analytical column. |
| Detection | UV at 210 nm or 254 nm | The phenyl group provides strong UV absorbance for sensitive detection. |
| Column Temp. | 25 °C | Temperature control ensures reproducible retention times. |
| % ee Calculation | [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 | Quantifies the excess of one enantiomer over the other. |
Optical Activity by Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral sample, a property known as optical activity.[13] It provides confirmation that a sample is chiral and can be used to determine its specific rotation [α], a characteristic physical constant.
-
Enantiomers rotate light by equal magnitudes but in opposite directions (+ for dextrorotatory, - for levorotatory).[13]
-
A racemic mixture is optically inactive ([α] = 0) because the rotations of the two enantiomers cancel each other out.[14]
-
Important Note: There is no simple correlation between the R/S configuration of an enantiomer and the sign (+/-) of its specific rotation.[14] This must be determined experimentally.
Integrated Workflow for Chiral Synthesis and Analysis
The process from starting material to a fully characterized pure enantiomer involves a logical sequence of synthesis, purification, and analysis steps.
Caption: Integrated workflows for producing enantiopure 1-phenyl-1-decanol and its subsequent analysis.
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Enantioselective Ruthenium-Catalyzed Guerbet Reaction to Access Chiral Alcohols. Angewandte Chemie International Edition (2020). Source: Wiley Online Library. URL: [Link]
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Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase. Journal of the Japan Society for Analytical Chemistry (2019). Source: J-STAGE. URL: [Link]
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- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Thermophysical Properties of 10-Phenyl-1-decanol
Abstract
This technical guide provides a comprehensive overview of the thermophysical properties of 10-Phenyl-1-decanol (C₁₆H₂₆O), a long-chain alcohol with a terminal phenyl group. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of key thermophysical parameters: density, viscosity, surface tension, thermal conductivity, and specific heat capacity. In the absence of extensive experimental data for this compound, this guide presents established experimental methodologies for their determination, alongside a comparative analysis with the well-characterized analogue, 1-decanol. Furthermore, predictive methods based on group contributions are discussed as a viable approach for estimating these properties. The critical role of these properties in applications such as drug formulation and delivery, where long-chain alcohols can act as penetration enhancers, is also explored, providing a holistic understanding for professionals in the field.
Introduction: The Significance of this compound
This compound is an organic compound characterized by a ten-carbon aliphatic chain, a terminal hydroxyl group, and a phenyl ring at the opposite end of the chain.[1][2] This unique amphiphilic structure, combining a lipophilic alkyl-phenyl chain with a hydrophilic alcohol functional group, makes it a molecule of interest in various scientific and industrial domains, notably in chemical synthesis and pharmaceutical sciences.
In the context of drug development, the thermophysical properties of excipients like this compound are of paramount importance. These properties govern the material's behavior during formulation, processing, and storage, and can significantly influence the efficacy and stability of the final drug product. For instance, viscosity affects flowability and mixing, while surface tension is critical in wetting and emulsification processes. Thermal properties such as thermal conductivity and specific heat capacity are crucial for heat transfer calculations in manufacturing processes.
Moreover, long-chain alcohols are recognized for their role as chemical penetration enhancers in transdermal drug delivery systems.[3][4][5] They are thought to fluidize the lipid bilayers of the stratum corneum, thereby increasing the permeability of the skin to therapeutic agents. The effectiveness of this action is intrinsically linked to the alcohol's thermophysical characteristics. This guide aims to provide a foundational understanding of these properties for this compound, equipping researchers with the knowledge to better utilize this and similar compounds in their work.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₆O | [1][6] |
| Molecular Weight | 234.39 g/mol | [6] |
| Appearance | White solid | [1] |
| Melting Point | 35-37 °C | [1] |
| Boiling Point | 145-147 °C at 0.5 mmHg | [1] |
| Predicted Density | 0.930 ± 0.06 g/cm³ | [1] |
Density
The density of a substance is a fundamental property that relates its mass to its volume. For liquids, density is particularly sensitive to temperature, generally decreasing as temperature increases due to thermal expansion.
Experimental Determination of Density: Vibrating Tube Densitometry
A highly accurate method for determining the density of liquids is vibrating tube densitometry. This technique is based on the principle that the resonant frequency of a vibrating U-shaped tube is dependent on the mass of the fluid it contains.
Methodology:
-
Calibration: The instrument is first calibrated using two fluids of precisely known densities, typically dry air and ultrapure water. This establishes a linear relationship between the square of the oscillation period and the density.
-
Sample Introduction: The sample, this compound (in its molten state), is introduced into the thermostatted U-tube, ensuring no air bubbles are present.
-
Temperature Equilibration: The sample is allowed to reach thermal equilibrium at the desired temperature, controlled by a Peltier system.
-
Frequency Measurement: An electromagnetic field excites the U-tube, causing it to oscillate at its natural frequency. This frequency is measured electronically.
-
Density Calculation: The density of the sample is then calculated from the measured oscillation period and the calibration constants.
Caption: Workflow for density measurement using a vibrating tube densitometer.
Data and Expected Behavior
Table 2: Temperature-Dependent Density of 1-Decanol
| Temperature (°C) | Density (g/cm³) |
| 20 | 0.8297 |
| 25 | 0.8263 |
| 30 | 0.8230 |
| 40 | 0.8163 |
| 50 | 0.8096 |
| 60 | 0.8029 |
Note: Data compiled and interpolated from various sources.
It is expected that the density of this compound will also exhibit a near-linear decrease with increasing temperature. The presence of the bulky and relatively heavy phenyl group suggests that at a given temperature, the density of this compound will be higher than that of 1-decanol.
Viscosity
Viscosity is a measure of a fluid's resistance to flow. It is a critical parameter in fluid dynamics, influencing processes such as pumping, mixing, and coating. For many applications in drug formulation, a compound's viscosity profile as a function of temperature is essential.
Experimental Determination of Viscosity: Capillary Viscometry
Capillary viscometry is a classical and reliable method for measuring the viscosity of Newtonian fluids. It relies on the principle that the time taken for a fixed volume of liquid to flow through a narrow capillary tube is directly proportional to its kinematic viscosity.
Methodology:
-
Viscometer Selection: An appropriate Ubbelohde or Cannon-Fenske capillary viscometer is chosen based on the expected viscosity range of the sample.
-
Sample Loading: A precise volume of the molten this compound is introduced into the viscometer.
-
Thermal Equilibration: The viscometer is placed in a constant-temperature bath until the sample reaches the desired temperature.
-
Flow Time Measurement: The liquid is drawn up one arm of the viscometer above the upper timing mark. The time it takes for the liquid meniscus to pass between the upper and lower timing marks is accurately measured.
-
Viscosity Calculation: The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity can then be obtained by multiplying the kinematic viscosity by the density of the liquid at that temperature.
Caption: Experimental procedure for capillary viscometry.
Data and Expected Behavior
As with density, extensive experimental data for this compound is not available. The viscosity of 1-decanol provides a useful reference.
Table 3: Temperature-Dependent Dynamic Viscosity of 1-Decanol
| Temperature (°C) | Dynamic Viscosity (mPa·s) | Reference(s) |
| 25 | 12.048 | [7] |
| 30 | 9.98 | [8] |
| 40 | 6.85 | [8] |
| 50 | 4.95 | [8] |
Viscosity is highly dependent on intermolecular forces. The viscosity of alcohols is significantly influenced by hydrogen bonding. It is anticipated that this compound will exhibit a higher viscosity than 1-decanol at the same temperature due to the additional van der Waals interactions and potential π-π stacking from the phenyl rings, which increase intermolecular friction. The viscosity of this compound will decrease exponentially with increasing temperature.
Surface Tension
Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. It is a manifestation of the cohesive energy present at the interface of a liquid. This property is crucial in phenomena such as wetting, emulsification, and droplet formation.
Experimental Determination of Surface Tension: Pendant Drop Tensiometry
The pendant drop method is a versatile and accurate optical technique for measuring surface and interfacial tension. It involves analyzing the shape of a drop of liquid hanging from the tip of a needle. The shape of the drop is determined by the balance between surface tension and gravity.
Methodology:
-
Apparatus Setup: A syringe with a needle of known diameter is filled with the molten sample. The syringe is mounted vertically above a light source, with a high-resolution camera positioned to capture the profile of the drop.
-
Droplet Formation: A droplet of this compound is carefully formed at the tip of the needle.
-
Image Capture: The system captures a high-contrast image of the droplet against the illuminated background.
-
Shape Analysis: Specialized software analyzes the shape of the droplet, fitting the profile to the Young-Laplace equation, which relates the pressure difference across the interface to the surface tension and the curvature of the surface.
-
Surface Tension Calculation: The surface tension is calculated from the droplet shape parameters and the known density difference between the liquid and the surrounding medium (air).
Caption: Process flow for surface tension measurement by the pendant drop method.
Data and Expected Behavior
The surface tension of 1-decanol provides a baseline for estimating the properties of this compound.
Table 4: Temperature-Dependent Surface Tension of 1-Decanol
| Temperature (°C) | Surface Tension (mN/m) |
| 20 | 28.5 |
| 40 | 26.8 |
| 60 | 25.1 |
| 80 | 23.4 |
Note: Data compiled and interpolated from various sources.
The surface tension of this compound is expected to be higher than that of 1-decanol. The phenyl group increases the overall intermolecular cohesive forces, which directly translates to a higher surface tension. As with most liquids, the surface tension of this compound will decrease with increasing temperature.
Thermal Conductivity
Thermal conductivity is the property of a material to conduct heat. It is a crucial parameter in heat transfer calculations, essential for designing and controlling thermal processes in chemical and pharmaceutical manufacturing.
Experimental Determination of Thermal Conductivity: Transient Hot-Wire Method
The transient hot-wire method is a primary, absolute technique for measuring the thermal conductivity of fluids. It is known for its high accuracy and for minimizing the effects of natural convection.
Methodology:
-
Cell Assembly: A thin platinum wire is submerged in the liquid sample within a high-pressure cell. The wire serves as both a heat source and a resistance thermometer.
-
Thermal Equilibration: The cell is brought to the desired temperature and allowed to stabilize.
-
Heating Pulse: A constant voltage is applied to the wire for a short duration (typically 1-2 seconds), causing a step-change in heat flux.
-
Temperature Rise Measurement: The temperature rise of the wire is recorded as a function of time by measuring its change in resistance.
-
Data Analysis: The thermal conductivity is determined from the slope of the line plotting the temperature rise against the natural logarithm of time.
Caption: Experimental workflow for the transient hot-wire method.
Data and Expected Behavior
Data for 1-decanol can be used for comparative purposes.
Table 5: Temperature-Dependent Thermal Conductivity of 1-Decanol
| Temperature (°C) | Thermal Conductivity (W/m·K) | Reference(s) |
| 32.2 | 0.151 | [9] |
| 60 | 0.147 | [9] |
| 87.8 | 0.142 | [9] |
The thermal conductivity of most organic liquids decreases with increasing temperature. It is expected that this compound will follow this trend. The addition of a phenyl ring to the decanol structure is likely to have a modest effect on thermal conductivity.
Specific Heat Capacity
Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree Celsius. This property is fundamental to calorimetry and the design of any process involving heat exchange.
Experimental Determination of Specific Heat Capacity: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a widely used thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.
Methodology:
-
Three-Run Procedure: The measurement of specific heat capacity by DSC involves three separate runs:
-
Baseline: An empty sample pan and an empty reference pan are run to measure the heat flow difference of the instrument itself.
-
Standard: A standard material with a well-known specific heat capacity (e.g., sapphire) is placed in the sample pan and run under the same conditions.
-
Sample: The this compound sample is placed in the sample pan and run.
-
-
Heating Program: For each run, the sample and reference are subjected to a precise, linear heating rate over the desired temperature range.
-
Heat Flow Measurement: The DSC instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
-
Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow signals from the three runs, using the known mass and specific heat of the standard.
Caption: Three-run method for specific heat capacity measurement using DSC.
Data and Expected Behavior
Experimental data for the specific heat capacity of liquid 1-decanol is available.[10][11][12]
Table 6: Temperature-Dependent Specific Heat Capacity of Liquid 1-Decanol
| Temperature (°C) | Specific Heat Capacity (J/mol·K) | Reference(s) |
| 25 | 372.98 | [12] |
| 40 | 398.2 | [10][11] |
| 60 | 421.5 | [10][11] |
| 80 | 444.8 | [10][11] |
The specific heat capacity of liquid 1-decanol increases with temperature. This compound, having a larger and more complex molecular structure, is expected to have a significantly higher molar heat capacity than 1-decanol due to the additional vibrational and rotational modes contributed by the phenyl group. It is also expected to show an increase in specific heat capacity with rising temperature.
Predictive Methods for Thermophysical Properties
Given the scarcity of experimental data for this compound, predictive methods are invaluable for estimating its thermophysical properties. Group contribution methods are a class of empirical techniques that estimate properties by summing the contributions of individual functional groups within a molecule.
These methods are based on the principle that the contribution of a functional group to a particular property is approximately constant, regardless of the rest of the molecule. For a molecule like this compound, the contributions of the phenyl group (-C₆H₅), methylene groups (-CH₂-), and the primary alcohol group (-CH₂OH) would be summed to predict the desired property. Numerous group contribution models exist for properties such as density, viscosity, surface tension, and thermal conductivity.
Applications in Research and Drug Development
The unique structure of this compound, with its long lipophilic chain and polar head group, makes it a candidate for use as a functional excipient in pharmaceutical formulations.[13] Long-chain alcohols are well-known for their ability to enhance the permeation of drugs through the skin by disrupting the highly ordered structure of the stratum corneum lipids.[14] The phenyl group in this compound can further modulate its lipophilicity and interaction with biological membranes.
Understanding the thermophysical properties of such a compound is crucial for designing effective and stable drug delivery systems. For example, in the development of a transdermal patch, the viscosity of the formulation will affect its manufacturing and application, while the surface tension will influence the wetting of the skin. The partitioning behavior of the enhancer between the formulation and the skin, which is a key factor in its efficacy, is also dependent on these fundamental properties.
Conclusion
This technical guide has provided a detailed framework for understanding the thermophysical properties of this compound. While direct experimental data remains limited, this document has outlined robust experimental methodologies for the determination of density, viscosity, surface tension, thermal conductivity, and specific heat capacity. Through comparative analysis with 1-decanol, the expected behavior of these properties for this compound has been elucidated. The introduction of group contribution methods offers a practical avenue for property estimation in the absence of experimental data. For researchers and professionals in drug development, a thorough grasp of these thermophysical properties is essential for harnessing the potential of molecules like this compound as functional excipients and penetration enhancers, ultimately contributing to the development of more effective therapeutic systems.
References
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The enhancing effect and promoting mechanisms of the stereoisomeric monoterpene alcohol esters as enhancers for drugs with different physicochemical properties. National Institutes of Health. [Link]
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Effect of alcohols and enhancers on permeation enhancement of ketorolac. Asian Journal of Pharmaceutics. [Link]
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1-Decanol. NIST WebBook. [Link]
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Heat Capacities and Derived Thermodynamic Functions of 1-Hexanol, 1-Heptanol, 1-Octanol, and 1-Decanol between 5 K and 390 K. DSpace@Utrecht. [Link]
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Heat Capacities and Derived Thermodynamic Functions of 1-Hexanol, 1-Heptanol, 1-Octanol, and 1-Decanol between 5 K and 390 K. ResearchGate. [Link]
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1-Decanol. NIST WebBook. [Link]
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Measurement of Density and Viscosity of Binary 1-Alkanol Systems (C8−C11) at 101 kPa and Temperatures from (283.15 to 313.15) K. Semantic Scholar. [Link]
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1-Decanol. NIST WebBook. [Link]
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Viscosity and Density of n -Alcohols at Temperatures between (298.15 and 323.15) K and Pressures up to 30 MPa. ResearchGate. [Link]
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Heat Capacities and Derived Thermodynamic Functions of 1-Hexanol, 1-Heptanol, 1-Octanol, and 1-Decanol between 5 K and 390 K. ACS Publications. [Link]
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Effect of alcohols and enhancers on permeation enhancement of ketorolac. Consensus. [Link]
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Chemical Properties of 1-Decanol (CAS 112-30-1). Cheméo. [Link]
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Chemical Properties of 1-Dodecanol (CAS 112-53-8). Cheméo. [Link]
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Densities and Kinematic Viscosities of Ten Binary 1-Alkanol Liquid Systems at Temperatures of (293.15 and 298.15) K. ResearchGate. [Link]
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Densities, Viscosities, and Self-Diffusion Coefficients of Octan-1-ol and Related Ether-Alcohols. ACS Publications. [Link]
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Density, Viscosity, Refractive Index, and Surface Tension of Binary Mixtures of 3-oxa-1,5-Pentanediol with 2-Propanol, 1,2,3-Propanetriol, and 1-Decanol from 283.15 to 403.15 K as Reference Systems for Evaporation Experiments. ACS Publications. [Link]
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Ethanol and other alcohols: old enhancers, alternative perspectives. Cardiff University ORCA. [Link]
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Transdermal Drug Delivery Enhancement by Compounds of Natural Origin. MDPI. [Link]
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Surface tension of 1-decanol in different aqueous phases. ResearchGate. [Link]
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Viscosity of decan-1-ol. ResearchGate. [Link]
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Densities and Viscosities of the Binary Mixtures Decanol + Some n-Alkanes at 298.15 K. ResearchGate. [Link]
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1-Decanol. Wikipedia. [Link]
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1-Decanol. NIST WebBook. [Link]
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This compound. Stenutz. [Link]
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decanol, 112-30-1. The Good Scents Company. [Link]
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Chemical Conjugation in Drug Delivery Systems. National Institutes of Health. [Link]
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Drug design principles. University of Nottingham. [Link]
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Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions. National Institutes of Health. [Link]
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Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions. ResearchGate. [Link]
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Nontraditional Fragment Couplings of Alcohols and Carboxylic Acids. Macmillan Group - Princeton University. [Link]
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10-Phenyl-1-decanol CAS number 62607-69-6
An In-depth Technical Guide to 10-Phenyl-1-decanol (CAS: 62607-69-6)
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 62607-69-6), a long-chain aliphatic alcohol featuring a terminal phenyl group. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's physicochemical properties, outlining a representative synthetic pathway and purification strategy, and describing robust analytical methods for its characterization. While specific pharmacological data on this compound is not extensively documented, this guide explores its potential applications based on its unique chemical structure, which combines a lipophilic alkyl chain with an aromatic moiety. This positions it as a molecule of interest for investigation in materials science and as a potential scaffold in medicinal chemistry. The guide emphasizes the causality behind experimental choices and provides self-validating workflows to ensure scientific integrity.
Introduction: A Molecule of Latent Potential
This compound is an aliphatic alcohol characterized by a ten-carbon chain linking a primary hydroxyl group to a terminal phenyl ring.[1] Its structure, C₁₆H₂₆O, presents an intriguing amphiphilic character: a long, nonpolar hydrocarbon tail coupled with a polar alcohol head and a bulky, hydrophobic aromatic group.[2] This unique combination suggests potential interactions with biological membranes and hydrophobic binding pockets of proteins, a feature often explored in drug discovery.[3]
Unlike its isomer, 1-phenyl-1-decanol, which is studied as a chiral building block in asymmetric synthesis, this compound has received less specific attention in the scientific literature.[3][4] However, the fundamental properties of long-chain alcohols and phenylalkanes suggest its relevance. Long-chain alcohols are known to function as surfactants, emollients, and membrane modulators, while the phenyl group provides a site for further chemical modification and potential π-π stacking interactions.[5] This guide aims to consolidate the known technical data for this compound and provide a framework for its synthesis and analysis, thereby enabling further investigation into its biological and material properties.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its application in any experimental setting. This compound is a white solid at ambient temperature, a characteristic that dictates its handling and purification methods, such as recrystallization.[2][6] Its insolubility in water and solubility in organic solvents are critical considerations for reaction and formulation design.[6][7][8]
Key quantitative data are summarized in the table below for ease of reference.
| Property | Value | Source |
| CAS Number | 62607-69-6 | [2][7] |
| Molecular Formula | C₁₆H₂₆O | [1][2] |
| Molecular Weight | 234.38 g/mol | [1][2] |
| Appearance | White solid | [2][6] |
| Melting Point | 35-37 °C | [6][7] |
| Boiling Point | 145-147 °C at 0.5 mmHg | [6][7] |
| Density | 0.93 g/cm³ | [6] |
| Solubility | Insoluble in water | [6][7] |
| pKa (Predicted) | 15.20 ± 0.10 | [2] |
| LogP (Predicted) | 4.34220 | [6] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [2][6] |
Synthesis and Purification
While multiple synthetic routes for phenyl-substituted alkanols exist, a common and reliable strategy involves the reduction of a corresponding ketone or carboxylic acid precursor.[9] The following section details a representative workflow for the synthesis of this compound, emphasizing the rationale behind the choice of reagents and purification methods.
Representative Synthetic Workflow
A logical approach to synthesizing this compound is the reduction of 10-phenyldecanoic acid or one of its esters. This precursor can be synthesized via several established organic chemistry reactions. The overall workflow ensures high conversion and facilitates straightforward purification.
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Commercial sources and purity of 10-Phenyl-1-decanol for research
An In-Depth Technical Guide to the Commercial Sourcing and Purity Assessment of 10-Phenyl-1-decanol for Research Applications
Authored by: A Senior Application Scientist
Introduction: The Significance of this compound in Modern Research
This compound (CAS No: 62607-69-6) is a long-chain fatty alcohol characterized by a phenyl group at the terminus of a ten-carbon aliphatic chain.[1][2] This unique structure imparts amphiphilic properties, making it a molecule of interest in various fields, including materials science, drug delivery, and as a synthetic building block in pharmaceutical development. Its molecular formula is C₁₆H₂₆O with a molecular weight of approximately 234.38 g/mol .[1] Given its potential applications, ensuring the procurement of high-purity this compound is paramount for the integrity and reproducibility of scientific research. This guide provides a comprehensive framework for navigating the commercial landscape, understanding purity specifications, and implementing robust analytical methods for in-house quality verification.
Part 1: Navigating the Commercial Landscape for Research-Grade this compound
The selection of a reliable chemical supplier is the foundational step in ensuring the quality of starting materials. The market for specialty chemicals like this compound ranges from large, well-established manufacturers to smaller, niche suppliers. A researcher's due diligence in this stage can prevent costly experimental failures and delays.
Supplier Vetting and Qualification
The primary directive is to move beyond catalog listings and actively qualify potential suppliers. Key performance indicators for a trustworthy supplier include:
-
Transparency in Documentation: Reputable suppliers will readily provide a lot-specific Certificate of Analysis (CoA) upon request. This document is non-negotiable and serves as the primary record of quality control testing for the specific batch of chemical you will receive.[3]
-
Manufacturing and Quality Control Capabilities: While not always publicly available, information regarding a company's quality management system (e.g., ISO 9001 certification) can be an indicator of robust manufacturing practices.
-
Technical Support: The availability of knowledgeable technical support staff who can answer questions about product specifications, stability, and handling is a hallmark of a reliable partner.
The following diagram illustrates a logical workflow for the selection and qualification of a chemical supplier for this compound.
Caption: A workflow for selecting and qualifying suppliers of this compound.
Prominent Commercial Sources
Several chemical suppliers list this compound for research purposes. The following table provides a summary of representative sources. It is critical to note that availability and specifications are subject to change, and direct inquiry is always necessary.
| Supplier Name | Typical Purity | Notes |
| Santa Cruz Biotechnology | 96% | Explicitly stated for "Research Use Only".[3] |
| Benchchem | ~95% | Marketed as a useful research compound.[4] |
| BLD Pharm | Not specified, requires inquiry. | Provides safety and handling information (GHS pictograms).[5] |
| LookChem Aggregators | Varies (e.g., 96%) | Lists multiple manufacturers, primarily based in China.[6] |
Part 2: Deciphering Purity and Technical Specifications
A thorough understanding of the technical data sheet and the Certificate of Analysis is crucial for any researcher. These documents provide the evidence backing the supplier's quality claims.
Key Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are essential for experimental design, particularly for predicting solubility, reactivity, and purification strategies.
| Property | Value | Source |
| CAS Number | 62607-69-6 | [1] |
| Molecular Formula | C₁₆H₂₆O | [1] |
| Molecular Weight | 234.38 g/mol | [1] |
| Appearance | White solid | [6] |
| Melting Point | 35-37 °C | [6] |
| Boiling Point | 344.2 °C at 760 mmHg | [6] |
| Density | ~0.93 g/cm³ | [6] |
Interpreting the Certificate of Analysis (CoA)
A typical CoA for this compound should include the following sections:
-
Identifier Information: CAS number, lot number, molecular formula, and structure.
-
Physical Properties: Appearance, melting point, etc.
-
Identification Tests: Confirmation of the chemical structure, typically via NMR and/or Mass Spectrometry. The data should match reference spectra.
-
Purity Assay: The percentage purity of the compound, most reliably determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For research purposes, a purity of ≥95% is generally considered acceptable, though specific applications may demand higher grades.[3][4]
Common Impurities and Their Origins
While a CoA will provide a purity value, it may not identify the specific impurities present. Understanding the potential synthesis routes can provide insight into likely contaminants. A common synthetic route to alcohols involves the reduction of corresponding ketones or carboxylic acids/esters. Potential impurities could therefore include:
-
Unreacted Starting Materials: e.g., 10-phenyl decanoic acid or a corresponding ketone.
-
Reaction Solvents: Residual solvents from the reaction or purification steps (e.g., toluene, ethers, alcohols).[7]
-
By-products: Molecules formed from side reactions during the synthesis.
Part 3: In-House Purity Verification: A Self-Validating System
Trust in a supplier's CoA is important, but verification in the end-user's laboratory is the cornerstone of scientific integrity. Independent verification confirms the material's identity and purity before it is committed to complex, time-consuming, and expensive experiments.
The following diagram outlines a standard workflow for the in-house analysis of a newly received lot of this compound.
Caption: A logical workflow for in-house identity and purity verification.
Core Analytical Methodologies
1. Gas Chromatography (GC) GC is the workhorse technique for assessing the purity of volatile and semi-volatile compounds like this compound. A Flame Ionization Detector (GC-FID) provides a response proportional to the mass of carbon, allowing for accurate area-percent purity calculations. Coupling GC with a Mass Spectrometer (GC-MS) allows for the tentative identification of both the main peak and any impurity peaks based on their mass fragmentation patterns.[1]
Experimental Protocol: Purity Determination by GC-FID
-
Sample Preparation: Accurately prepare a solution of this compound in a high-purity solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Instrument Setup (Typical Conditions):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Split/splitless injector, set to 250 °C with a split ratio of 50:1.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Detector: FID set to 310 °C.
-
-
Analysis: Inject 1 µL of the prepared sample.
-
Data Interpretation: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100%. Any peak greater than 0.1% should be scrutinized.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is unparalleled for unambiguous structure confirmation.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum should show characteristic peaks for the aromatic protons, the methylene (-CH₂-) groups of the alkyl chain, and the terminal alcohol group.
-
¹³C NMR: Shows the number of chemically distinct carbon atoms. The absence of significant unassignable signals in both spectra is a strong indicator of high purity. Reference spectra for this compound are available in public databases like PubChem.[1]
3. High-Performance Liquid Chromatography (HPLC) For compounds that may be thermally sensitive or for laboratories where GC is not available, HPLC is an excellent alternative. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development. For chiral isomers, such as (S)-(-)-1-Phenyl-1-decanol, Chiral HPLC is the definitive method for determining enantiomeric excess (ee).[8] This technique uses a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and allowing for individual quantification.[8]
Conclusion
The procurement and verification of high-purity this compound is a critical, multi-step process that underpins the validity of research outcomes. By adopting a systematic approach to supplier selection, thoroughly interpreting technical documentation, and implementing a robust in-house analytical verification program, researchers can proceed with confidence in the quality of their chemical reagents. This diligence ensures that experimental results are attributable to the properties of the molecule of interest, not to the confounding effects of unknown impurities.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 568845, this compound. [Link]
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ScienceDirect. Synthesis of 1,10-decanediol diacetate and 1-decanol acetate from furfural. [Link]
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Methodological & Application
Application Notes & Protocols: A Guide to the Asymmetric Synthesis of Chiral Alcohols
Abstract: Chiral alcohols are indispensable building blocks in modern pharmaceutical and fine chemical synthesis. Their stereochemistry profoundly influences the biological activity, efficacy, and safety of active pharmaceutical ingredients (APIs). This guide provides researchers, scientists, and drug development professionals with a detailed exploration of two robust and widely adopted strategies for asymmetric alcohol synthesis: the use of chiral auxiliaries and catalytic asymmetric reduction. We will delve into the mechanistic underpinnings, provide field-proven, step-by-step protocols, and offer insights into the causality behind experimental choices to ensure reproducible and high-fidelity outcomes.
Introduction: The Imperative of Chirality in Drug Development
In the realm of medicinal chemistry, enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Consequently, the ability to synthesize single-enantiomer compounds is not merely an academic challenge but a regulatory and safety imperative. Chiral alcohols, in particular, are prevalent motifs in a wide array of pharmaceuticals.
The synthesis of enantiomerically pure compounds can be broadly approached in several ways, including resolution of racemic mixtures, synthesis from the "chiral pool" of naturally occurring molecules, and, most powerfully, asymmetric synthesis.[1] Asymmetric synthesis creates a new stereogenic center under the influence of a chiral entity, leading to a preferential formation of one enantiomer over the other. This guide will focus on two cornerstone methodologies: substrate-controlled synthesis using a recoverable chiral auxiliary and catalyst-controlled synthesis via the asymmetric reduction of a prochiral ketone .
Part 1: Substrate-Controlled Synthesis via Evans Oxazolidinone Auxiliaries
The use of a chiral auxiliary is a powerful strategy where a chiral molecule is temporarily attached to an achiral substrate to direct a subsequent diastereoselective transformation.[2] After the desired stereocenter is set, the auxiliary is removed and can often be recovered.[2][3] The oxazolidinones developed by David A. Evans are among the most reliable and versatile chiral auxiliaries, particularly for the asymmetric alkylation of enolates.[2][4] The resulting product can then be converted to a chiral alcohol.
Causality of Stereoselection
The high degree of stereocontrol stems from the rigid conformation of the acyloxazolidinone. Upon deprotonation with a strong base like lithium diisopropylamide (LDA), a chelated (Z)-enolate is formed.[2] The substituent at the 4-position of the oxazolidinone (e.g., a benzyl or isopropyl group derived from phenylalanine or valine, respectively) effectively shields one face of the enolate.[5] Consequently, an incoming electrophile (like an alkyl halide) can only approach from the less sterically hindered face, resulting in a highly diastereoselective alkylation.[2]
Experimental Workflow: From Achiral Acid to Chiral Alcohol
The overall process involves three key stages: attachment of the auxiliary, diastereoselective alkylation, and reductive cleavage of the auxiliary to furnish the final chiral alcohol.
Caption: Workflow for chiral alcohol synthesis using an Evans auxiliary.
Protocol 1: Synthesis of (R)-2-Methyl-1-pentanol
This protocol details the synthesis of a chiral primary alcohol starting from propionyl chloride, using (S)-4-benzyl-2-oxazolidinone as the chiral auxiliary and allyl bromide as the electrophile, followed by reductive cleavage.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Lithium diisopropylamide (LDA)
-
Allyl bromide
-
Lithium borohydride (LiBH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous NH₄Cl, NaCl (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Acylation of the Chiral Auxiliary
-
Under an inert atmosphere (N₂ or Ar), dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C.
-
Slowly add n-BuLi (1.05 equiv.) and stir for 15 minutes.
-
Add propionyl chloride (1.1 equiv.) dropwise and allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography to yield the N-propionyloxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyloxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a freshly prepared solution of LDA (1.1 equiv.) and stir for 30 minutes to ensure complete enolate formation.
-
Add allyl bromide (1.2 equiv.) dropwise. Stir at -78 °C for 2 hours, then allow to warm slowly to 0 °C over 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Wash the organic phase with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR at this stage. Purify by flash chromatography.[6]
-
Expert Insight: The choice of base and temperature is critical for selective formation of the (Z)-enolate, which is key to high diastereoselectivity.[2] Using LDA at -78 °C provides kinetic control.
Step 3: Reductive Cleavage of the Auxiliary
-
Dissolve the purified alkylated product (1.0 equiv.) in anhydrous diethyl ether and cool to 0 °C.
-
Add LiBH₄ (1.5 equiv.) portion-wise. Add water (H₂O) dropwise to initiate the reaction, then stir at room temperature for 3 hours.[7]
-
Carefully quench the reaction at 0 °C by the slow addition of 1 M NaOH.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The crude product contains the chiral alcohol and the recovered auxiliary.
-
Purify by flash chromatography to isolate the (R)-2-methyl-4-penten-1-ol. The auxiliary can be recovered and recycled.[5]
-
Self-Validation: The enantiomeric excess (ee) of the final alcohol can be determined by chiral HPLC or by converting the alcohol to a Mosher's ester and analyzing by ¹H or ¹⁹F NMR. High diastereoselectivity in Step 2 directly correlates to high enantiopurity in the final product.
Part 2: Catalytic Asymmetric Reduction of Prochiral Ketones
Catalytic methods offer a more atom-economical approach, where a small amount of a chiral catalyst can generate a large quantity of enantiomerically enriched product. The Corey-Bakshi-Shibata (CBS) reduction is a premier method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[8][9]
Mechanism of the CBS Reduction
The reaction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-diphenylprolinol, and a stoichiometric borane source (e.g., BH₃·THF).[8][10] The catalytic cycle proceeds as follows:
-
Catalyst-Borane Complexation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to a molecule of borane. This coordination activates the borane as a hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom.[11][12]
-
Ketone Coordination: The prochiral ketone coordinates to the now more Lewis-acidic endocyclic boron atom. The ketone orients itself to minimize steric clashes between its larger substituent and the substituents on the catalyst.[13]
-
Hydride Transfer: A hydride is transferred from the nitrogen-bound borane to the carbonyl carbon of the ketone via a highly organized, six-membered chair-like transition state.[10] This intramolecular transfer ensures high facial selectivity.
-
Product Release & Regeneration: The resulting alkoxyborane dissociates, and after aqueous workup, yields the chiral alcohol. The catalyst is then free to enter another cycle.[11]
Caption: Simplified catalytic cycle of the CBS reduction.
Protocol 2: Asymmetric Reduction of Acetophenone
This protocol describes the reduction of acetophenone to (R)-1-phenylethanol using the (S)-Me-CBS catalyst.
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous NaHCO₃, brine
-
Anhydrous MgSO₄
Procedure:
-
Under an inert atmosphere, add the (S)-Me-CBS catalyst solution (0.1 equiv., e.g., 0.1 mmol in 0.1 mL of toluene) to a flask containing anhydrous THF at room temperature.
-
Add the borane-dimethyl sulfide complex (0.6 equiv.) and stir for 10 minutes. A catalyst-borane complex will form.[14]
-
Cool the solution to 0 °C.
-
Slowly add a solution of acetophenone (1.0 equiv.) in anhydrous THF over 30 minutes using a syringe pump.
-
Expert Insight: Slow addition of the ketone is crucial to minimize the uncatalyzed background reduction by borane, which would lead to a racemic product and lower the enantiomeric excess.[15] The reaction must be conducted under strictly anhydrous conditions, as water can hydrolyze the catalyst and the borane reagent.[12]
-
-
Stir the reaction at 0 °C and monitor its progress by TLC (typically complete within 1-2 hours).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude (R)-1-phenylethanol by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Data Presentation: Performance and Comparison
The following tables summarize typical performance data for the described methods, highlighting their effectiveness.
Table 1: Asymmetric Alkylation and Reductive Cleavage via Evans Auxiliary
| Substrate (N-Acyl) | Electrophile | Diastereomeric Ratio (d.r.) | Final Alcohol | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| N-Propionyl | Benzyl Bromide | >99:1 | 2-Methyl-3-phenyl-1-propanol | ~85 | >99 |
| N-Butyryl | Methyl Iodide | 97:3 | 2-Ethyl-1-butanol | ~88 | 94 |
| N-Propionyl | Allyl Bromide | 98:2 | 2-Methyl-4-penten-1-ol | ~90 | 96 |
(Data synthesized from typical results reported in organic synthesis literature)[2][6]
Table 2: CBS-Catalyzed Asymmetric Reduction of Prochiral Ketones
| Ketone Substrate | Catalyst Loading (mol%) | Reductant | Yield (%) | ee (%) | Product Configuration |
|---|---|---|---|---|---|
| Acetophenone | 5-10 | BH₃·SMe₂ | 97 | 96 | (R) |
| 1-Tetralone | 5 | BH₃·THF | 95 | 98 | (S) |
| Propiophenone | 10 | BH₃·THF | 92 | 95 | (R) |
(Data synthesized from typical results using the (S)-catalyst)[8][14][16]
Conclusion
The asymmetric synthesis of chiral alcohols is a critical capability for chemists in pharmaceutical and materials science. The Evans chiral auxiliary method provides a reliable, substrate-controlled pathway that, while stoichiometric, offers exceptionally high levels of stereocontrol and predictability. For applications demanding greater efficiency and scalability, the catalytic CBS reduction stands out as a powerful and versatile tool. By understanding the mechanistic principles and adhering to optimized protocols, researchers can confidently and reproducibly synthesize chiral alcohols with high enantiopurity, paving the way for the development of next-generation therapeutics and advanced materials.
References
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National Institutes of Health (NIH).
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-
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- 6. pubs.acs.org [pubs.acs.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
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10-Phenyl-1-decanol as a building block for pharmaceutical synthesis
An Application Guide to 10-Phenyl-1-decanol in Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth overview of this compound, a versatile bifunctional building block for pharmaceutical synthesis. Its unique structure, featuring a terminal primary alcohol for chemical modification and a long lipophilic phenylalkyl chain, makes it an invaluable tool for medicinal chemists. We will explore its core physicochemical properties and detail key synthetic transformations including oxidation, esterification, and etherification. This note provides field-proven, step-by-step protocols, explains the causality behind experimental choices, and discusses the strategic application of this molecule in drug design, particularly for modulating pharmacokinetics and developing novel prodrugs.
Introduction: The Strategic Value of this compound
In the landscape of drug discovery, the ability to systematically modify a lead compound to optimize its absorption, distribution, metabolism, and excretion (ADME) properties is paramount. This compound (C₁₆H₂₆O) emerges as a significant building block due to its distinct molecular architecture: a reactive primary hydroxyl group separated from a stable phenyl terminus by a flexible ten-carbon alkyl chain.[1][2]
This structure offers a dual-handle approach for medicinal chemists:
-
The Reactive Handle (Primary Alcohol): The terminal hydroxyl group is readily accessible for a variety of high-yielding chemical transformations. It can be oxidized to an aldehyde or carboxylic acid, esterified with a parent drug to form a prodrug, or converted into an ether to create stable analogs.[3][4][5]
-
The Lipophilic/Pharmacophore Handle (Phenylalkyl Chain): The long C₁₀ chain provides significant lipophilicity, which can be harnessed to enhance membrane permeability or facilitate binding within hydrophobic pockets of target proteins. The terminal phenyl group can engage in π-stacking interactions and serves as a site for further functionalization to explore structure-activity relationships (SAR).
The strategic incorporation of this moiety can transform a drug candidate with poor bioavailability into a viable therapeutic agent, making this compound a key component in the synthetic chemist's toolbox.
Physicochemical & Safety Profile
A thorough understanding of the starting material's properties is critical for successful reaction planning and execution.
| Property | Value | Source |
| IUPAC Name | 10-phenyldecan-1-ol | PubChem[1] |
| CAS Number | 62607-69-6 | Guidechem[6][7] |
| Molecular Formula | C₁₆H₂₆O | PubChem[1] |
| Molecular Weight | 234.38 g/mol | PubChem[1] |
| Appearance | White solid | Guidechem[7] |
| Storage | Store at room temperature, sealed in a dry environment. | BLD Pharm[8] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | Guidechem[7] |
Core Synthetic Pathways & Protocols
The utility of this compound is best demonstrated through its primary chemical transformations. The following sections provide detailed, validated protocols for key reactions.
Workflow Overview: Key Synthetic Transformations
The following diagram illustrates the three primary synthetic routes starting from this compound, which form the basis of its application in pharmaceutical development.
Caption: Core synthetic pathways originating from this compound.
Selective Oxidation to 10-Phenyldecanal
The conversion of the primary alcohol to an aldehyde is a crucial step for subsequent reactions such as reductive amination or Wittig reactions. A highly selective and mild method is required to prevent over-oxidation to the carboxylic acid. The TEMPO/TCCA system is an excellent choice for this transformation.[4][9]
Causality: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that acts as a catalyst. It is oxidized by the stoichiometric oxidant, Trichloroisocyanuric acid (TCCA), to the active N-oxoammonium species. This species selectively oxidizes the primary alcohol to the aldehyde and is regenerated in the catalytic cycle. The reaction is performed at 0-5 °C to control the exothermic reaction and minimize side product formation.
Protocol 1: TEMPO-Catalyzed Oxidation
-
Materials:
-
This compound (1.0 eq)
-
Trichloroisocyanuric acid (TCCA) (1.1 eq)
-
TEMPO (0.02 eq)
-
Anhydrous Dichloromethane (DCM)
-
5% aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Experimental Setup:
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), suspend TCCA in anhydrous DCM.
-
Equip the flask with a magnetic stir bar and an addition funnel.
-
Cool the suspension to 0-5 °C using an ice-water bath.
-
-
Procedure:
-
In a separate flask, dissolve this compound and TEMPO in anhydrous DCM.
-
Slowly add the alcohol/TEMPO solution to the cooled TCCA suspension via the addition funnel over 30 minutes. Maintain the internal temperature below 5 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the cyanuric acid byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% NaHCO₃ solution, deionized water, and brine.[9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 10-phenyldecanal.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Sources
- 1. This compound | C16H26O | CID 568845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
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- 5. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 6. Page loading... [guidechem.com]
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- 8. 62607-69-6|this compound|BLD Pharm [bldpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Use of 10-Phenyl-1-decanol in Enzyme-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unraveling Enzymatic Transformations with 10-Phenyl-1-decanol
This compound is a long-chain aliphatic alcohol distinguished by a terminal phenyl group. This unique molecular architecture, featuring a substantial hydrophobic alkyl chain and an aromatic ring, renders it an insightful probe substrate for investigating the activity and specificity of various enzyme systems. Its metabolism is of significant interest in the fields of biochemistry, toxicology, and drug development, as it can mimic the biotransformation of xenobiotics and endogenous compounds with similar structural motifs.
This guide provides a comprehensive overview of the application of this compound in studying enzyme-catalyzed reactions, with a primary focus on two major classes of metabolic enzymes: Cytochrome P450 monooxygenases (CYPs) and Alcohol Dehydrogenases (ADHs) . The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for researchers to explore the kinetics, inhibition, and substrate specificity of these vital enzyme systems.
Physicochemical Properties of this compound
A thorough understanding of the substrate's physical and chemical properties is paramount for designing and interpreting enzymatic assays.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₆O | [1] |
| Molecular Weight | 234.38 g/mol | [1] |
| CAS Number | 62607-69-6 | [1] |
| Appearance | White solid | |
| Melting Point | 35-37 °C | |
| Boiling Point | 145-147 °C at 0.5 mmHg | |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, methanol, DMSO) | |
| LogP | 4.34 |
Conceptual Framework: The Enzymatic Fate of this compound
The metabolism of this compound can proceed via several enzymatic pathways, primarily oxidation. The two key enzyme families involved are Cytochrome P450s, which can hydroxylate the alkyl chain and the aromatic ring, and Alcohol Dehydrogenases, which oxidize the primary alcohol functional group.
Caption: Potential metabolic pathways of this compound.
Application Note I: Investigating Cytochrome P450 Activity
Expertise & Experience: Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide array of xenobiotics and endogenous compounds.[2] The long alkyl chain and the phenyl ring of this compound make it a suitable substrate for various CYP isoforms, particularly those involved in fatty acid and aromatic compound metabolism (e.g., CYP4 family, CYP2E1).[3][4] Hydroxylation can occur at the alkyl chain (sub-terminal positions) or on the aromatic ring.
Trustworthiness: The following protocol is a self-validating system for determining the kinetics of this compound hydroxylation by a specific CYP isoform. It includes the necessary controls and a robust analytical method for product quantification.
Protocol 1: In Vitro Metabolism of this compound by a Recombinant Human CYP Enzyme
Objective: To determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) for the hydroxylation of this compound by a specific recombinant human cytochrome P450 enzyme.
Materials:
-
Recombinant human CYP enzyme (e.g., CYP2E1, CYP4A11) co-expressed with cytochrome P450 reductase
-
This compound (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Ethyl acetate
-
Internal standard (e.g., 1-dodecanol)
-
HPLC or GC-MS system
Experimental Workflow:
Caption: Workflow for CYP-mediated metabolism of this compound.
Step-by-Step Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a high concentration (e.g., 100 mM).
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a final volume of 200 µL, add:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Recombinant CYP enzyme (final concentration, e.g., 10-50 pmol/mL)
-
Varying concentrations of this compound (e.g., 1-200 µM). Ensure the final concentration of the organic solvent from the stock solution is low (<1%) to avoid enzyme inhibition.
-
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to bind to the enzyme.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the reaction at 37°C with shaking for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.
-
Quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex the mixture and centrifuge to pellet the precipitated protein.
-
Extract the metabolites from the supernatant by adding an equal volume of ethyl acetate, vortexing, and collecting the organic layer. Repeat the extraction.
-
Evaporate the pooled organic layers to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis by HPLC or GC-MS.
Analytical Method:
-
HPLC-UV/DAD: Separation can be achieved on a C18 column with a gradient of water and acetonitrile.[5] The aromatic ring of this compound and its hydroxylated metabolites allows for UV detection.
-
GC-MS: This is a highly sensitive and specific method for identifying and quantifying the metabolites.[6] Derivatization of the hydroxyl groups (e.g., with BSTFA) may be necessary to improve volatility and chromatographic performance.[7]
Data Analysis:
-
Generate a standard curve for the expected metabolite(s) to quantify the amount of product formed.
-
Plot the initial velocity (rate of product formation) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Kₘ and Vₘₐₓ.
Application Note II: Characterizing Alcohol Dehydrogenase Activity
Expertise & Experience: Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones, using NAD⁺ or NADP⁺ as a cofactor.[8] Long-chain alcohols, including decanol, are known substrates for some ADHs, such as yeast alcohol dehydrogenase.[9] The oxidation of this compound by ADH is expected to yield 10-phenyl-1-decanal.
Trustworthiness: The following spectrophotometric assay provides a continuous and reliable method for monitoring ADH activity by tracking the production of NADH.
Protocol 2: Spectrophotometric Assay of this compound Oxidation by Alcohol Dehydrogenase
Objective: To determine the kinetic parameters of an alcohol dehydrogenase with this compound as a substrate.
Materials:
-
Alcohol Dehydrogenase (e.g., from Saccharomyces cerevisiae or horse liver)
-
This compound
-
NAD⁺ (cofactor)
-
Glycine-NaOH or Tris-HCl buffer (pH 9.0-10.0)
-
UV-Vis spectrophotometer
Experimental Workflow:
Caption: Workflow for ADH-catalyzed oxidation of this compound.
Step-by-Step Methodology:
-
Prepare stock solutions:
-
This compound in a suitable solvent (e.g., DMSO).
-
NAD⁺ in buffer.
-
ADH in buffer.
-
-
Set up the spectrophotometer to measure absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C).
-
In a quartz cuvette, add:
-
Buffer (to a final volume of 1 mL)
-
NAD⁺ (final concentration, e.g., 1-5 mM)
-
Varying concentrations of this compound.
-
-
Mix the contents of the cuvette by inverting and allow it to equilibrate to the desired temperature.
-
Initiate the reaction by adding a small volume of the ADH solution.
-
Immediately start monitoring the increase in absorbance at 340 nm over time. The increase in absorbance is due to the formation of NADH (ε = 6220 M⁻¹cm⁻¹).
-
Record the initial linear rate of the reaction.
Data Analysis:
-
Calculate the initial velocity (V₀) using the Beer-Lambert law: V₀ = (ΔA₃₄₀ / ε * l) / Δt, where ΔA₃₄₀ is the change in absorbance, ε is the molar absorptivity of NADH, l is the path length of the cuvette, and Δt is the change in time.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.[10]
Synthesis of this compound
For researchers who wish to synthesize this compound, a common approach involves the Grignard reaction between a phenyl Grignard reagent and a long-chain halo-alcohol or a protected diol, followed by deprotection. An alternative is the reduction of a corresponding phenyl-substituted carboxylic acid or ester.
Troubleshooting and Considerations
-
Substrate Solubility: Due to its low water solubility, it is crucial to ensure that this compound remains in solution during the assay. The use of a co-solvent like DMSO should be minimized to avoid enzyme inhibition.
-
Product Inhibition: The products of the enzymatic reactions (e.g., hydroxylated metabolites, 10-phenyl-1-decanal) may inhibit the enzyme. It is important to measure initial rates to minimize this effect.
-
Enzyme Stability: Ensure the stability of the enzyme under the chosen assay conditions (pH, temperature, solvent concentration).
Conclusion
This compound serves as a valuable tool for probing the catalytic mechanisms and substrate specificities of key drug-metabolizing enzymes. The protocols outlined in this guide provide a robust framework for its use in in vitro enzyme kinetic studies. By carefully controlling experimental conditions and employing appropriate analytical techniques, researchers can gain significant insights into the biotransformation of long-chain alkyl-aromatic compounds, which is essential for advancing our understanding of xenobiotic metabolism and for the development of safer and more effective drugs.
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 568845, this compound. Retrieved from [Link].
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Waters Corporation. (2005). Fast HPLC Analysis for Fermentation Ethanol Processes. Retrieved from [Link]
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- Geisler, C., et al. (2019). Establishment of a P-Nitrophenol Oxidation-Based Assay for the Analysis of CYP2E1 Activity in Intact Hepatocytes in Vitro. Toxicology mechanisms and methods, 29(2), 143–151.
- Rasheed, M., et al. (2023). Biotransformation of Phenolic Acids in Foods: Pathways, Key Enzymes, and Technological Applications. Foods (Basel, Switzerland), 12(15), 2901.
- Schöpp, W., & Aurich, H. (1976). Kinetics and reaction mechanism of yeast alcohol dehydrogenase with long-chain primary alcohols. The Biochemical journal, 157(1), 15–22.
- Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of primary alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
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Kuujia. (2024). 62607-69-6(10-Phenyldecan-1-Ol). Retrieved from [Link]
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PW App. (2022, September 15). Show how will you synthesise: (i) 1 -phenylethanol from a suitable... [Video]. YouTube. [Link]
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Chem LibreTexts. (2021, March 6). Enzyme Kinetics - Alcohol Dehydrogenase Catalyzed Oxidation of Ethanol. Retrieved from [Link]
- Auchus, R. J., & Miller, W. L. (2020). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. Molecules (Basel, Switzerland), 25(23), 5649.
- Parkinson, A., et al. (2018). Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools. Expert opinion on drug metabolism & toxicology, 14(7), 681–701.
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Conquer Scientific. (2023, November 8). Separation Techniques in HPLC: Exploring the Fundamentals. Retrieved from [Link]
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Agilent. (2007, December 11). HPLC Separation Fundamentals. Retrieved from [Link]
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Application Note: A Protocol for the Stereoselective Reduction of 10-Phenyldecanone
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is paramount. Chiral alcohols, in particular, are crucial building blocks for a vast array of biologically active molecules.[1][2][3] The specific three-dimensional arrangement of atoms in a chiral molecule can dictate its pharmacological and toxicological properties, making the synthesis of single-enantiomer compounds a critical endeavor.[4] The U.S. Food and Drug Administration guidelines underscore the importance of establishing absolute stereochemistry early in drug development.[4] This application note provides a detailed protocol for the stereoselective reduction of the prochiral ketone, 10-phenyldecanone, to its corresponding chiral alcohol, 10-phenyldecanol. This transformation is a key step in the synthesis of various pharmaceutical intermediates and other high-value chiral compounds.
This guide will explore two robust and widely adopted methods for achieving high enantioselectivity in this reduction: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation. Both methods offer distinct advantages and are staples in the synthetic organic chemist's toolkit for creating chiral alcohols from prochiral ketones.[5][6]
Method 1: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful and versatile method for the enantioselective reduction of a wide range of ketones.[7][8][9] It utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (often proline), in the presence of a stoichiometric borane source, such as borane-dimethyl sulfide (BMS) or borane-THF complex.[7][8][10]
Mechanism of Action
The catalytic cycle of the CBS reduction involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[8][9][10] The ketone substrate then coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner, favoring presentation of one of the ketone's prochiral faces to the activated borane. An intramolecular hydride transfer then occurs via a six-membered ring transition state to yield the desired chiral alcohol upon workup.[10]
Experimental Protocol: CBS Reduction of 10-Phenyldecanone
This protocol outlines the general procedure for the CBS reduction of 10-phenyldecanone to yield the corresponding (S)- or (R)-10-phenyldecanol, depending on the chirality of the CBS catalyst used.
Materials:
-
10-phenyldecanone
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, BH₃·SMe₂) solution (e.g., 2 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard inert atmosphere glassware (oven-dried)
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Ice bath and low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq.) to an oven-dried round-bottom flask containing anhydrous THF.
-
Catalyst Activation: Cool the flask to 0 °C in an ice bath. Slowly add the borane-dimethyl sulfide complex solution (0.6 eq.) to the catalyst solution and stir for 15 minutes.
-
Substrate Addition: In a separate flask, dissolve 10-phenyldecanone (1.0 eq.) in anhydrous THF. Slowly add this solution to the catalyst-borane mixture at 0 °C over 30 minutes using a syringe pump to maintain a low concentration of the ketone.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Data Summary Table: CBS Reduction
| Parameter | Recommended Condition | Rationale |
| Catalyst Loading | 5-10 mol% | Balances reaction rate and cost-effectiveness. |
| Reducing Agent | Borane-dimethyl sulfide | A stable and commercially available source of borane. |
| Solvent | Anhydrous THF | Aprotic and effectively solubilizes reactants. |
| Temperature | -78 °C to 0 °C | Lower temperatures generally lead to higher enantioselectivity.[6] |
| Expected ee | >95% | The CBS reduction is known for its high enantioselectivity.[9] |
| Expected Yield | 85-95% | High yielding reaction with proper execution. |
Experimental Workflow: CBS Reduction
Caption: Workflow for the CBS reduction of 10-phenyldecanone.
Method 2: Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is another cornerstone of stereoselective synthesis, for which Ryōji Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry.[11] This method typically employs ruthenium(II) catalysts bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.[11][12] It is highly efficient for the reduction of ketones and can be performed as a hydrogenation (using H₂) or a transfer hydrogenation (using a hydrogen donor like isopropanol or formic acid).[5][12]
Mechanism of Action
In the Noyori asymmetric hydrogenation, the Ru(II) precatalyst is activated to form a ruthenium hydride species.[12] The ketone substrate coordinates to the ruthenium center, and the hydride is delivered to the carbonyl carbon. A key feature of the mechanism is the involvement of the diamine ligand, where the N-H proton participates in a concerted transfer to the carbonyl oxygen, facilitating the reduction through a six-membered pericyclic transition state.[11] The chirality of both the diphosphine and the diamine ligands dictates the stereochemical outcome of the reaction.
Experimental Protocol: Noyori Asymmetric Transfer Hydrogenation
This protocol describes a general procedure for the asymmetric transfer hydrogenation of 10-phenyldecanone.
Materials:
-
10-phenyldecanone
-
[RuCl₂( (R,R)-TsDPEN)(p-cymene)] or [RuCl₂( (S,S)-TsDPEN)(p-cymene)]
-
Formic acid/triethylamine azeotrope (5:2) or isopropanol
-
Anhydrous solvent (e.g., dichloromethane or isopropanol)
-
Standard inert atmosphere glassware
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve 10-phenyldecanone (1.0 eq.) and the ruthenium catalyst (0.5-1 mol%) in the chosen solvent.
-
Addition of Hydrogen Source: Add the formic acid/triethylamine azeotrope or isopropanol to the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature (e.g., 28-40 °C) and monitor by TLC or HPLC.
-
Workup: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with water to remove the formic acid and triethylamine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Data Summary Table: Noyori Asymmetric Hydrogenation
| Parameter | Recommended Condition | Rationale |
| Catalyst Loading | 0.5-1 mol% | High catalyst turnover numbers allow for low catalyst loadings.[11] |
| Hydrogen Source | Formic acid/triethylamine or isopropanol | Readily available and effective hydrogen donors for transfer hydrogenation. |
| Solvent | Dichloromethane or isopropanol | Common solvents for this transformation. |
| Temperature | 28-40 °C | Mild conditions are typically sufficient. |
| Expected ee | >98% | Noyori-type catalysts are known for excellent enantioselectivity. |
| Expected Yield | >95% | Generally a high-yielding reaction. |
Experimental Workflow: Noyori Asymmetric Hydrogenation
Caption: Workflow for the Noyori asymmetric hydrogenation of 10-phenyldecanone.
Analytical Methods for Enantiomeric Excess Determination
The determination of enantiomeric excess (ee) is a critical step to validate the success of the stereoselective reduction.[13] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[13][14]
Chiral HPLC Analysis
Principle: The separation of enantiomers is achieved using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[13][15] Polysaccharide-based CSPs are versatile and effective for a broad range of chiral compounds, including alcohols.[13]
General Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified 10-phenyldecanol in the mobile phase.
-
Chromatographic Conditions:
-
Column: A suitable polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point. The ratio can be optimized to achieve baseline separation.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Indirect Method (Derivatization): If direct separation is challenging, the alcohol can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[13]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inactive catalyst- Impure reagents or solvent- Insufficient reaction time | - Use fresh or properly stored catalyst- Ensure all reagents and solvents are anhydrous- Extend reaction time and continue monitoring |
| Low Enantioselectivity | - Reaction temperature too high- Incorrect catalyst or ligand- Impurities in the substrate | - Lower the reaction temperature[6]- Verify the chirality and purity of the catalyst- Purify the starting ketone |
| Poor Peak Separation in HPLC | - Suboptimal mobile phase composition- Inappropriate chiral stationary phase | - Optimize the hexane/isopropanol ratio- Screen different types of chiral columns |
Conclusion
The stereoselective reduction of 10-phenyldecanone to chiral 10-phenyldecanol can be effectively achieved with high enantioselectivity and yield using either the Corey-Bakshi-Shibata reduction or the Noyori asymmetric hydrogenation. The choice between these methods may depend on factors such as substrate scope, catalyst availability and cost, and sensitivity to functional groups. Careful execution of the described protocols and rigorous analysis of the product's enantiomeric purity by chiral HPLC are essential for the successful synthesis of this valuable chiral building block.
References
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NROChemistry. Noyori Hydrogenation. Available from: [Link]
-
Patel, R. N. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. Available from: [Link]
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Chem-Station Int. Ed. Noyori Asymmetric Hydrogenation. Available from: [Link]
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Chem-Station Int. Ed. Corey-Bakshi-Shibata (CBS) Reduction. Available from: [Link]
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Organic Chemistry. Noyori Asymmetric Hydrogenation. YouTube. Available from: [Link]
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Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available from: [Link]
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Andrew G Myers Research Group. The Noyori Asymmetric Hydrogenation Reaction. Available from: [Link]
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Wikipedia. Corey–Itsuno reduction. Available from: [Link]
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ResearchGate. (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available from: [Link]
-
Pharmaceutical Technology. Advancing Chiral Chemistry in Pharmaceutical Synthesis. Available from: [Link]
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Wikipedia. Asymmetric hydrogenation. Available from: [Link]
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Wikipedia. Enantioselective reduction of ketones. Available from: [Link]
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University of Calgary. Enantioselective Reduction of Ketones. Available from: [Link]
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NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available from: [Link]
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ResearchGate. The Significance of Chirality in Drug Design and Development. Available from: [Link]
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PMC - NIH. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Available from: [Link]
-
MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]
-
ResearchGate. Control of asymmetric reduction of various types of ketones using complex 2 (representative of 1e7). Available from: [Link]
-
Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available from: [Link]
-
Chemguide. reduction of aldehydes and ketones. Available from: [Link]
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PMC - NIH. Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase. Available from: [Link]
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Study.com. Using Reduction to Create Primary & Secondary Alcohols. Available from: [Link]
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PubMed. Facile Stereoselective Reduction of Prochiral Ketones by using an F420 -dependent Alcohol Dehydrogenase. Available from: [Link]
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YouTube. Preparation of Alcohols via Reduction. Available from: [Link]
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Chemistry LibreTexts. 17.4: Alcohols from Carbonyl Compounds - Reduction. Available from: [Link]
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Green Chemistry (RSC Publishing). Synthesis of 1,10-decanediol diacetate and 1-decanol acetate from furfural. Available from: [Link]
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Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. Available from: [Link]
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Diva-portal.org. Photoredox catalysis with 10-phenyl-10H- phenothiazine and synthesis of a photocatalytic chiral proline-based organocatalyst Mas. Available from: [Link]
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Application Notes and Protocols for 10-Phenyl-1-decanol in Membrane Protein Research
A Theoretical Guide to a Novel Amphiphile
Disclaimer
The following application notes and protocols are a theoretical guide based on the chemical properties of 10-Phenyl-1-decanol and established principles of membrane protein biochemistry. As of the writing of this document, this compound is not a widely documented amphiphile for membrane protein research. Therefore, the information presented herein is intended to serve as a starting point for researchers interested in exploring its potential applications. The suggested protocols are adapted from standard methodologies and will require empirical optimization for specific membrane proteins.
Introduction: The Challenge and the Potential of Novel Amphiphiles
Membrane proteins are central to a vast array of cellular processes, acting as channels, transporters, receptors, and enzymes. Their critical roles in human health and disease make them prime targets for drug development. However, their inherent hydrophobicity and residence within the lipid bilayer present significant challenges for their study.[1] To investigate their structure and function, membrane proteins must be extracted from their native environment and stabilized in a soluble form, a task typically accomplished with amphiphilic molecules like detergents.[2]
The ideal amphiphile should gently solubilize the membrane protein from the lipid bilayer, maintain its native conformation and activity, and be compatible with downstream applications such as structural analysis by cryo-electron microscopy (cryo-EM) or X-ray crystallography.[3] While a variety of detergents are commercially available, no single detergent is universally effective, necessitating a continued search for novel amphiphiles with improved properties.[4]
This compound, with its distinct chemical structure featuring a polar hydroxyl head group, a flexible ten-carbon alkyl chain, and a terminal phenyl ring, presents an intriguing candidate as a novel amphiphile for membrane protein research. The phenyl group could offer unique interactions with aromatic residues within transmembrane domains, potentially providing enhanced stability for certain classes of membrane proteins, such as G protein-coupled receptors (GPCRs), which are known to be stabilized by detergents with branched or bulky hydrophobic regions.[5][6] This guide will explore the hypothetical applications of this compound in this challenging field.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an amphiphile is crucial for its effective use in membrane protein research. While some data for this compound is available, key parameters for its use as a detergent, such as the critical micelle concentration (CMC), have not been empirically determined. The CMC is the concentration at which detergent monomers self-assemble into micelles and is a critical factor in designing solubilization and purification protocols.[1]
| Property | Value / Predicted Behavior | Source |
| Molecular Formula | C₁₆H₂₆O | PubChem |
| Molecular Weight | 234.38 g/mol | PubChem |
| Appearance | White solid | - |
| Solubility in Water | Insoluble | - |
| Predicted LogP | 5.46 | - |
| Critical Micelle Concentration (CMC) | Predicted to be low | Inferred |
| Micelle Size | Unknown | - |
Predicted Behavior of CMC: Based on its long C10 alkyl chain and hydrophobic phenyl group, this compound is predicted to have a low CMC, likely in the micromolar range. Long-chain amphiphiles generally have lower CMCs due to the increased hydrophobic effect driving micellization.[7] For comparison, n-dodecyl-β-D-maltoside (DDM), a commonly used detergent, has a CMC of approximately 0.17 mM.[3] A low CMC is often advantageous as it means less free detergent is present in solution, which can be beneficial for downstream applications.[1]
Hypothetical Application 1: Membrane Protein Extraction and Solubilization
The primary application of any novel detergent is the extraction of membrane proteins from the lipid bilayer. The goal is to create a stable protein-detergent complex (PDC) where the detergent molecules shield the hydrophobic transmembrane domains of the protein from the aqueous environment.[8]
Causality Behind the Experimental Choices
The following hypothetical protocol is designed based on standard membrane protein extraction procedures. The key variables to optimize for this compound will be its concentration relative to the membrane protein and total lipid concentration.
-
Initial Concentration: A starting concentration of 1-2% (w/v) this compound is suggested. This is a common starting point for screening new detergents and is well above the predicted low CMC, ensuring the presence of micelles for solubilization.[2]
-
Detergent-to-Protein Ratio: The ratio of detergent to protein is critical. Too little detergent will result in incomplete solubilization, while too much can lead to protein denaturation and delipidation.[8] A screening approach is recommended to find the optimal ratio.
-
Incubation Time and Temperature: Incubation at 4°C is standard to minimize proteolytic degradation and maintain protein stability. The incubation time should be sufficient for the detergent to disrupt the membrane and form PDCs.
Experimental Workflow: Solubilization
Detailed Protocol: Solubilization Screening
-
Membrane Preparation:
-
Start with a cell pellet expressing the membrane protein of interest.
-
Resuspend the pellet in a suitable lysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, protease inhibitors).
-
Lyse the cells using a standard method (e.g., sonication, Dounce homogenization, or high-pressure homogenization).
-
Perform a low-speed centrifugation (e.g., 10,000 x g for 10 minutes) to remove nuclei and cell debris.
-
Collect the supernatant and perform ultracentrifugation (e.g., 100,000 x g for 1 hour) to pellet the cell membranes.
-
Wash the membrane pellet with a high-salt buffer to remove peripherally associated proteins.
-
Resuspend the final membrane pellet in a buffer without detergent to a protein concentration of approximately 5-10 mg/mL.
-
-
Solubilization with this compound:
-
Prepare a 10% (w/v) stock solution of this compound in a suitable organic solvent like ethanol or DMSO, as it is insoluble in water. Note: The effect of the organic solvent on the target protein should be considered.
-
In separate microcentrifuge tubes, aliquot the membrane suspension.
-
Add the this compound stock solution to final concentrations ranging from 0.1% to 2.0% (w/v). Ensure thorough mixing.
-
Incubate the samples on a rotator at 4°C for 1-2 hours.
-
Perform ultracentrifugation (100,000 x g for 30 minutes) to pellet any unsolubilized material.
-
-
Analysis of Solubilization Efficiency:
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to determine the amount of solubilized target protein.
-
If possible, perform a functional assay on the solubilized protein to assess its activity.
-
Hypothetical Application 2: Reconstitution into Nanodiscs
Nanodiscs are soluble, lipid-bilayer mimetics that provide a more native-like environment for membrane proteins compared to detergent micelles.[9] They consist of a small patch of lipid bilayer encircled by a "belt" of membrane scaffold proteins (MSPs).[9] Reconstitution into nanodiscs is a powerful technique for structural and functional studies.[10]
Causality Behind the Experimental Choices
The reconstitution of a membrane protein into a nanodisc from a detergent-solubilized state involves the removal of the detergent, which triggers the self-assembly of the MSP, lipids, and the membrane protein into a nanodisc.[11]
-
Role of this compound: In this hypothetical scenario, this compound would be used to solubilize the membrane protein and the lipids prior to the addition of the MSP.
-
Detergent Removal: The choice of detergent removal method is crucial. Bio-Beads are commonly used to adsorb hydrophobic detergent molecules, driving the assembly of the nanodiscs.[9] The efficiency of removal of this compound by Bio-Beads would need to be empirically determined.
-
Stoichiometry: The molar ratio of MSP, lipid, and the target membrane protein is a critical parameter for successful and homogenous nanodisc formation.[11] This will require careful optimization.
Experimental Workflow: Nanodisc Reconstitution
Detailed Protocol: Nanodisc Reconstitution
-
Preparation of Components:
-
Prepare the membrane protein solubilized in a buffer containing this compound at a concentration determined from the solubilization screen (e.g., 2x CMC).
-
Prepare a stock solution of the desired lipids (e.g., POPC, DMPC) solubilized in the same buffer with this compound.
-
Have a stock solution of purified MSP (e.g., MSP1D1, MSP1E3D1) in a detergent-free buffer.
-
-
Assembly Reaction:
-
In a microcentrifuge tube, mix the solubilized membrane protein, solubilized lipids, and MSP at a specific molar ratio. A typical starting point for a small membrane protein and MSP1D1 is a ratio of 1:10:800 (Protein:MSP:Lipid).
-
Incubate the mixture on ice for 30 minutes to allow for equilibration.
-
Add prepared Bio-Beads (e.g., SM-2 Adsorbents) to initiate detergent removal and nanodisc assembly. A typical amount is 0.5 g of Bio-Beads per 1 mL of assembly mixture.
-
Incubate the reaction on a rotator at 4°C for 4 hours to overnight.
-
-
Purification and Characterization of Nanodiscs:
-
Remove the Bio-Beads by centrifugation or by using a column.
-
Purify the assembled nanodiscs from empty nanodiscs and aggregated protein using size exclusion chromatography (SEC).
-
Analyze the fractions from the SEC by SDS-PAGE to confirm the co-elution of the membrane protein and the MSP.
-
Characterize the purified nanodiscs by negative-stain electron microscopy to visualize their size and homogeneity.
-
Conclusion and Future Directions
While the application of this compound in membrane protein research is currently theoretical, its unique chemical structure warrants investigation. The presence of a phenyl ring at the terminus of its long alkyl chain could provide advantageous properties for the stabilization of certain membrane proteins, particularly those with aromatic residues in their transmembrane regions. The protocols outlined in this guide provide a rational starting point for researchers wishing to explore the potential of this novel amphiphile.
Future experimental work should focus on determining the critical physicochemical properties of this compound, including its CMC and aggregation number. Systematic screening of this compound against a panel of diverse membrane proteins, including GPCRs, ion channels, and transporters, will be necessary to validate its efficacy as a tool for membrane protein solubilization and stabilization. Comparative studies with established detergents will be crucial to benchmark its performance. Should this compound prove effective, it could become a valuable addition to the limited toolkit available for the study of these challenging yet vital proteins.
References
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- Prosser, R. S., et al. (2013). Role of Detergents in Conformational Exchange of a G Protein-coupled Receptor. Journal of Biological Chemistry, 288(40), 28863-28874.
- Lee, S. C., et al. (2020). How Do Branched Detergents Stabilize GPCRs in Micelles?
- Lee, S. C., et al. (2020). How Do Branched Detergents Stabilize GPCRs in Micelles?
- Thermo Fisher Scientific. (n.d.). Effective Solubilization and Stabilization of Functional G Protein-Coupled Receptors.
- G-Biosciences. (2018). Membrane Protein Extraction: The Basics.
- Domicele, C. I., & Hagn, F. (2022). Reconstitution of Membrane Proteins into Platforms Suitable for Biophysical and Structural Analyses. Springer Protocols.
- Domicele, C. I., & Hagn, F. (2022). Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses.
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- Karlsruher Institut für Technologie. (n.d.). Plasma membrane - Benzyl alcohol.
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- Zhang, Q., et al. (2011). New amphiphiles for membrane protein structural biology. Methods, 55(4), 318-323.
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- American Chemical Society. (n.d.). Fatty alcohol-induced transition from spherical micelles to lamellar phases in alkyl Polyglucoside surfactants.
- Durand, G., et al. (2016). New Amphiphiles to Handle Membrane Proteins: “Ménage à Trois” Between Chemistry, Physical Chemistry, and Biochemistry. Advances in Protein Chemistry and Structural Biology, 104, 191-229.
- Balaraju, S., et al. (2021). Synthesis of Functionalized Benzo[f]chromanes and Hydroxyalkyl Naphthols: Catalytic Coupling of Naphthols and Allylic Alcohols.
- Li, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. European Journal of Medicinal Chemistry, 234, 114251.
- MDPI. (2025). Applied Sciences, Volume 15, Issue 8 (April-2 2025).
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Application Notes & Protocols for Reactions Involving 10-Phenyl-1-decanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the experimental setup and protocols for key chemical transformations of 10-phenyl-1-decanol, a long-chain aliphatic alcohol with a terminal phenyl group.[1][2][3][4] This document provides not just procedural steps, but also the underlying chemical principles and rationale for the selected methodologies. It is designed to equip researchers in organic synthesis and drug development with the necessary tools to effectively utilize this versatile chemical building block. The protocols herein cover oxidation to the corresponding aldehyde and carboxylic acid, Fischer esterification, and Williamson ether synthesis. Each section includes a discussion of the reaction mechanism, a detailed experimental protocol, and a summary of key parameters.
Introduction: The Chemical Versatility of this compound
This compound is an aliphatic alcohol characterized by a ten-carbon chain terminating in a phenyl group.[1][2][3][4] This unique structure, combining a lipophilic alkyl chain with an aromatic moiety, makes it and its derivatives valuable intermediates in the synthesis of a range of organic molecules, including potential pharmaceutical agents and specialty materials. The primary alcohol functional group is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Understanding the reactivity of the hydroxyl group is paramount to successfully employing this compound in a synthetic strategy. This guide will focus on three fundamental transformations: oxidation, esterification, and etherification. For each of these reactions, we will present a robust and reproducible protocol, grounded in established chemical principles.
Safety Precautions for Long-Chain Alcohols:
Long-chain alcohols like this compound generally exhibit low acute toxicity.[5][6][7] However, they can be irritants to the skin and eyes.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Oxidation of this compound: Selective Synthesis of Aldehyde and Carboxylic Acid
The oxidation of primary alcohols is a cornerstone of organic synthesis, yielding aldehydes or carboxylic acids depending on the chosen reagent and reaction conditions.
Selective Oxidation to 10-Phenyl-decanal via TEMPO-Catalyzed Oxidation
For many applications, the selective conversion of a primary alcohol to an aldehyde is desired, avoiding over-oxidation to the carboxylic acid. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation is a mild and highly selective method for this transformation.[8][9] The catalytic cycle involves the oxidation of TEMPO to the active oxoammonium salt, which then oxidizes the alcohol to the aldehyde.[10]
Caption: Workflow for TEMPO-catalyzed oxidation.
Protocol 2.1: Synthesis of 10-Phenyl-decanal
-
Materials: this compound, TEMPO, Sodium bromide (NaBr), Dichloromethane (DCM), Sodium hypochlorite (NaOCl) solution (commercial bleach), Sodium bicarbonate (NaHCO3), Sodium thiosulfate (Na2S2O3), Sodium sulfate (Na2SO4), Silica gel.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in DCM.
-
Add catalytic amounts of TEMPO (0.01 eq) and NaBr (0.1 eq) to the solution.
-
In a separate beaker, prepare an aqueous solution of NaOCl (1.2 eq) and NaHCO3 (2.5 eq).
-
Cool the reaction flask to 0 °C in an ice bath.
-
Slowly add the aqueous NaOCl/NaHCO3 solution to the reaction mixture with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of Na2S2O3.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 10-phenyl-decanal.
-
| Parameter | Value |
| Temperature | 0 °C |
| Reaction Time | 1-3 hours (TLC monitored) |
| Expected Yield | >90% |
Complete Oxidation to 10-Phenyl-decanoic Acid using Jones Reagent
For the synthesis of the corresponding carboxylic acid, a strong oxidizing agent is required. The Jones oxidation, which utilizes chromic acid (H2CrO4) generated in situ from chromium trioxide (CrO3) and sulfuric acid in acetone, is a classic and effective method for converting primary alcohols to carboxylic acids.[11][12][13][14] The reaction proceeds through an aldehyde intermediate which is then rapidly oxidized to the carboxylic acid.[12]
Caption: Workflow for Jones oxidation.
Protocol 2.2: Synthesis of 10-Phenyl-decanoic Acid
-
Materials: this compound, Chromium trioxide (CrO3), Concentrated sulfuric acid (H2SO4), Acetone, Isopropanol, Diethyl ether, Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Magnesium sulfate (MgSO4).
-
Procedure:
-
Prepare the Jones reagent by carefully dissolving CrO3 in water, followed by the slow addition of concentrated H2SO4 while cooling in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in acetone and cool to 0 °C.
-
Slowly add the prepared Jones reagent dropwise to the alcohol solution with stirring. A color change from orange to green should be observed.[13]
-
Continue addition until the orange color persists.
-
Monitor the reaction by TLC.
-
Upon completion, quench the excess oxidant by adding isopropanol until the green color of Cr(III) persists.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract with diethyl ether.
-
Wash the organic layer with a dilute NaOH solution to extract the carboxylic acid as its sodium salt.
-
Separate the aqueous layer and acidify with HCl until a precipitate forms.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate to yield 10-phenyl-decanoic acid.
-
| Parameter | Value |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | 80-90% |
Fischer Esterification: Synthesis of Ester Derivatives
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[15][16][17][18] This equilibrium-driven process typically requires an excess of one reactant or the removal of water to drive the reaction to completion.[15][16] For a valuable substrate like this compound, using an excess of a simple carboxylic acid is often the most economical approach.
Caption: Workflow for Fischer Esterification.
Protocol 3.1: General Procedure for Fischer Esterification
-
Materials: this compound, Carboxylic acid (e.g., acetic acid), Concentrated sulfuric acid (H2SO4), Toluene (optional), Sodium bicarbonate (NaHCO3), Diethyl ether, Magnesium sulfate (MgSO4).
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine this compound (1.0 eq), the desired carboxylic acid (3.0 eq), and a catalytic amount of concentrated H2SO4.
-
If using a Dean-Stark trap, add toluene as the solvent to facilitate azeotropic removal of water.
-
Heat the mixture to reflux.
-
Monitor the reaction by observing the collection of water in the Dean-Stark trap or by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with diethyl ether and carefully wash with an aqueous solution of NaHCO3 to neutralize the excess acid.
-
Wash with brine, and dry the organic layer over anhydrous MgSO4.
-
Filter and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
-
| Parameter | Value |
| Temperature | Reflux |
| Reaction Time | 4-12 hours |
| Expected Yield | 70-85% |
Williamson Ether Synthesis: Preparation of Phenyl-decyl Ethers
The Williamson ether synthesis is a versatile and widely used method for preparing symmetrical and unsymmetrical ethers.[19][20] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophilically attacks an alkyl halide.[19][21][22] For a primary alcohol like this compound, it is first deprotonated with a strong base to form the corresponding alkoxide, which then reacts with a suitable alkyl halide.
Caption: Workflow for Williamson Ether Synthesis.
Protocol 4.1: General Procedure for Williamson Ether Synthesis
-
Materials: this compound, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous tetrahydrofuran (THF), Alkyl halide (e.g., methyl iodide), Water, Diethyl ether, Magnesium sulfate (MgSO4).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
Add the desired alkyl halide (1.1 eq) to the freshly formed alkoxide solution.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether.
-
Wash the organic layer with brine and dry over anhydrous MgSO4.
-
Filter and concentrate under reduced pressure.
-
Purify the crude ether by column chromatography.
-
| Parameter | Value |
| Temperature | 0 °C to room temperature/reflux |
| Reaction Time | 2-16 hours |
| Expected Yield | 75-90% |
Conclusion
The protocols detailed in this application note provide a robust framework for the synthetic manipulation of this compound. The selective oxidation to either the aldehyde or carboxylic acid, the formation of esters via Fischer esterification, and the synthesis of ethers through the Williamson synthesis are all fundamental transformations that open the door to a wide array of more complex target molecules. By understanding the principles behind these reactions and adhering to the detailed procedures, researchers can confidently and efficiently utilize this compound as a key building block in their synthetic endeavors.
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Wikipedia. Jones oxidation. [Link]
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Chemistry Steps. Jones Oxidation. [Link]
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-
PubMed. Human health risk assessment of long chain alcohols. [Link]
-
National Institutes of Health. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. [Link]
-
ACS Publications. Cu-NHC-TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes. [Link]
-
Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]
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OECD SIDS. SIDS INITIAL ASSESSMENT PROFILE: Long Chain Alcohols (C6-22 primary aliphatic). [Link]
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U.S. Environmental Protection Agency. SCREENING-LEVEL HAZARD CHARACTERIZATION: Long Chain Alcohols Category. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
National Institutes of Health. This compound. [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Oxford Academic. Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. [Link]
-
ScienceDirect. Environmental properties of long chain alcohols. Part 1. [Link]
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Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
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-
Fischer Esterification. [Link]
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PubMed. Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties. [Link]
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Khan Academy. Williamson ether synthesis. [Link]
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Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. [Link]
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National Institutes of Health. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. [Link]
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YouTube. Esterification of Alcohols. [Link]
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YouTube. Reactions of Alcohols - Esterification (A2 Chemistry). [Link]
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OKCHEM. Applications of 1-Decanol in Cosmetics, Coatings, and Lubricants. [Link]
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-
ResearchGate. Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. [Link]
-
Taylor & Francis Online. 1-decanol – Knowledge and References. [Link]
-
University of Hertfordshire. 1-decanol. [Link]
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National Institutes of Health. 1-Phenyl-1-decanol. [Link]
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Comprehensive Characterization of 10-Phenyl-1-decanol Derivatives: An Integrated Analytical Approach
An Application Guide for Researchers and Drug Development Professionals
Introduction
10-Phenyl-1-decanol and its derivatives represent a class of compounds with significant potential in various fields, including pharmaceuticals, materials science, and fragrance development. The unique structure, combining a long aliphatic chain with a terminal phenyl group and a primary alcohol, imparts specific physicochemical properties that are of scientific interest. For researchers and developers, the unambiguous structural confirmation, purity assessment, and quantification of these molecules are paramount to ensure reproducibility, efficacy, and safety in their applications.
This comprehensive guide presents an integrated workflow of modern analytical techniques for the thorough characterization of this compound derivatives. Moving beyond a simple listing of methods, this document provides the causal framework behind experimental choices, detailed, field-tested protocols, and data interpretation strategies from the perspective of a seasoned application scientist. The methodologies described herein are designed to form a self-validating system, ensuring the highest degree of confidence in your analytical outcomes.
The Strategic Analytical Workflow
A robust characterization strategy does not rely on a single technique but rather on the synergistic integration of multiple orthogonal methods. Each technique provides a unique piece of the puzzle, and together they deliver a complete picture of the molecule's identity, purity, and structure. The logical flow of analysis ensures efficiency and minimizes ambiguity.
Caption: Integrated workflow for the characterization of this compound derivatives.
Chromatographic Techniques: Purity, Separation, and Quantification
Chromatography is the cornerstone of purity assessment. For this compound derivatives, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful, complementary techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary choice for assessing the purity of non-volatile or thermally labile derivatives and for preparative-scale purification. The presence of the phenyl group provides a strong chromophore, making UV-Vis or Photodiode Array (PDA) detection highly effective.
-
Causality Behind Method Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for reversed-phase HPLC due to its hydrophobic nature, which provides excellent retention for the long alkyl chain of the analyte.[1] For derivatives with increased aromatic character, a Phenyl-Hexyl column can offer alternative selectivity through π-π interactions between the stationary phase and the analyte's phenyl ring.[2]
-
Mobile Phase: A gradient of acetonitrile and water is typically employed. Acetonitrile is a preferred organic modifier for its low viscosity and UV transparency. A small amount of acid, like formic acid (0.1%), is often added to sharpen peaks by ensuring any acidic or basic functionalities on the analyte or impurities are consistently protonated.[3]
-
Detection: The phenyl group exhibits a characteristic UV absorbance around 254-260 nm. A PDA detector is superior as it provides spectral information across a range, helping to identify co-eluting impurities and confirm peak homogeneity.
-
Protocol 1: HPLC-PDA Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of the this compound derivative in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to ~50-100 µg/mL with a 50:50 acetonitrile/water mixture.
-
Instrumentation:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
PDA Detector: Scan range 200-400 nm, monitoring at 254 nm.
-
-
Gradient Elution:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 60% B
-
19-25 min: Re-equilibrate at 60% B
-
-
Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%. Use the spectral data from the PDA to check for peak purity.
Gas Chromatography (GC)
GC is an excellent orthogonal technique, particularly for assessing volatile impurities that might not be well-resolved by HPLC. Coupling with a Flame Ionization Detector (FID) provides universal detection for organic compounds, while coupling with a Mass Spectrometer (GC-MS) adds the dimension of mass identification.
-
Causality Behind Method Choices:
-
Derivatization: While the parent alcohol is amenable to GC, its polarity can lead to peak tailing. Derivatizing the hydroxyl group to a less polar trimethylsilyl (TMS) ether using a reagent like BSTFA can significantly improve peak shape and volatility.[4] This is a crucial step for achieving high-resolution chromatography.[5]
-
Stationary Phase: A low-to-mid polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5 or HP-5ms), is ideal. This phase provides excellent separation based on boiling points while offering some selectivity for the aromatic moiety.[6]
-
Protocol 2: GC-FID Purity Analysis
-
Sample Preparation (with Derivatization):
-
Dissolve ~1 mg of the sample in 0.5 mL of a suitable solvent (e.g., Dichloromethane).
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial and heat at 60 °C for 30 minutes. Cool to room temperature before injection.
-
-
Instrumentation:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector: Split mode (e.g., 50:1 split ratio), 280 °C.
-
Oven Program:
-
Initial: 150 °C, hold for 2 min.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.[4]
-
-
Detector: FID, 310 °C.
-
-
Data Analysis: Calculate purity based on peak area percentages, similar to the HPLC method.
Spectroscopic Techniques: Definitive Structural Elucidation
Spectroscopy provides the definitive evidence of molecular structure. For this compound derivatives, a combination of NMR, MS, and FTIR is essential.
Mass Spectrometry (MS)
Typically performed as GC-MS, this technique provides the molecular weight and crucial structural information from fragmentation patterns.
-
Causality Behind Fragmentation:
-
Molecular Ion (M+): The molecular ion peak for long-chain alcohols can be weak or absent due to rapid fragmentation.[7]
-
α-Cleavage: The most characteristic fragmentation for primary alcohols is the cleavage of the Cα-Cβ bond (the C1-C2 bond), resulting in a stable, resonance-stabilized oxonium ion [CH₂=OH]⁺ at m/z = 31.[7][8] This is a strong diagnostic peak.
-
Dehydration: Loss of a water molecule (M-18) is another common pathway, resulting in an alkene radical cation.[7][8]
-
Benzylic Cleavage: The presence of the phenyl group introduces benzylic fragmentation. A prominent peak at m/z = 91 corresponds to the tropylium ion ([C₇H₇]⁺), formed by cleavage of the C9-C10 bond and rearrangement. Another significant peak at m/z = 104 can arise from cleavage at the C8-C9 bond.[9]
-
| Technique | Expected Result for this compound | Significance |
| GC-MS (EI) | Molecular Ion (M⁺): m/z 234 (may be weak)[9] | Confirms Molecular Weight (C₁₆H₂₆O)[10] |
| α-Cleavage: m/z 31 ([CH₂OH]⁺) | Indicates a primary alcohol. | |
| Dehydration: m/z 216 ([M-18]⁺) | Confirms presence of a hydroxyl group. | |
| Benzylic Fragments: m/z 91 ([C₇H₇]⁺), m/z 104 ([C₈H₈]⁺)[9] | Confirms the phenylalkyl structure. |
Protocol 3: GC-MS Analysis
-
Sample Preparation: Prepare the sample as described in the GC-FID protocol (Protocol 2).
-
Instrumentation: Use the same GC conditions as Protocol 2.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
-
Mass Range: Scan from m/z 30 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the molecular ion peak. Correlate the major fragment ions with the expected fragmentation pathways to confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure determination, providing detailed information about the carbon-hydrogen framework.
-
Causality Behind Chemical Shifts:
-
¹H NMR: The spectrum will show distinct regions. The aromatic protons of the phenyl group will appear as a multiplet around 7.1-7.3 ppm. The protons on the carbon bearing the hydroxyl group (-CH₂OH) will be a triplet around 3.6 ppm, deshielded by the electronegative oxygen. The benzylic protons (-C₆H₅-CH₂-) will be a triplet around 2.6 ppm. The large number of methylene protons in the alkyl chain will form a complex multiplet between 1.2-1.6 ppm.[12]
-
¹³C NMR: The aromatic carbons will appear between ~125-143 ppm. The carbon attached to the hydroxyl group (-CH₂OH) will be around 63 ppm, and the benzylic carbon will be around 36 ppm. The internal methylene carbons of the long chain will resonate in a narrow range around 29-33 ppm.[9]
-
| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| Phenyl Protons/Carbons | ~7.1-7.3 (m, 5H) | ~125-143 |
| -CH₂-OH (C1) | ~3.6 (t, 2H) | ~63 |
| -CH₂-Ph (C10) | ~2.6 (t, 2H) | ~36 |
| -CH₂-CH₂OH (C2) | ~1.5-1.6 (m, 2H) | ~33 |
| Internal -CH₂- Chain | ~1.2-1.4 (m, 12H) | ~29-30 |
| OH Proton | Variable (broad s, 1H) | N/A |
Protocol 4: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 10-15 mg of the purified derivative in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[11] Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire at least 16 scans.
-
¹³C NMR: Acquire several hundred to a few thousand scans using a proton-decoupled pulse sequence.
-
-
Data Analysis: Integrate the ¹H NMR signals to confirm proton counts. Assign all peaks in both ¹H and ¹³C spectra. For complex derivatives, 2D NMR experiments (e.g., COSY, HSQC) may be necessary to confirm connectivity.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to confirm the presence of key functional groups.
-
Causality Behind Absorptions:
-
O-H Stretch: The hydroxyl group will produce a characteristic strong, broad absorption band in the range of 3600-3200 cm⁻¹ due to hydrogen bonding.[12][14] The broadness of this peak is a key identifying feature of alcohols.[15]
-
C-H Stretches: The sp³ C-H stretches of the long alkyl chain will appear as sharp peaks just below 3000 cm⁻¹ (typically 2920 and 2850 cm⁻¹). The sp² C-H stretches of the aromatic ring will appear just above 3000 cm⁻¹.
-
C=C Stretches: Aromatic ring C=C stretching vibrations will show one or more bands in the 1600-1450 cm⁻¹ region.[14]
-
C-O Stretch: A strong C-O stretching band for a primary alcohol is expected in the 1075-1000 cm⁻¹ region.[15][16]
-
Protocol 5: FTIR Analysis
-
Sample Preparation:
-
Neat Liquid: If the derivative is a liquid, place a single drop between two salt plates (NaCl or KBr).
-
Solid: If the derivative is a solid, prepare a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk.
-
-
Instrumentation: Place the sample in the beam path of an FTIR spectrometer.
-
Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans, over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups.
Integrated Data Analysis: A Self-Validating Approach
The true power of this analytical workflow lies in the integration of all data points. A sample can only be considered fully characterized when all techniques provide converging evidence.
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- 4. books.rsc.org [books.rsc.org]
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- 6. analyticaltoxicology.com [analyticaltoxicology.com]
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The Strategic Utility of 10-Phenyl-1-decanol in the Assembly of Complex Organic Molecules: Application Notes and Protocols
Introduction: Unveiling the Synthetic Potential of a Versatile Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 10-Phenyl-1-decanol, a bifunctional molecule featuring a terminal phenyl group and a primary hydroxyl group separated by a flexible ten-carbon aliphatic chain, has emerged as a valuable and versatile building block. Its unique structural attributes offer a wealth of opportunities for synthetic chemists, particularly those engaged in the development of novel therapeutics and biologically active compounds.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of complex organic molecules. We will delve into the key chemical transformations of its hydroxyl and phenyl moieties, providing experimentally validated procedures and insights into the rationale behind methodological choices. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the effective incorporation of this strategic starting material into their synthetic endeavors.
Core Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 62607-69-6 | [1][2][3] |
| Molecular Formula | C₁₆H₂₆O | [1][2] |
| Molecular Weight | 234.39 g/mol | [1][2] |
| Appearance | White solid | [4] |
| Melting Point | 35-37 °C | [4] |
| Boiling Point | 145-147 °C at 0.5 mmHg | [4] |
| Solubility | Insoluble in water; soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and methanol. | [4] |
Handling and Storage: this compound is stable under normal laboratory conditions.[4] It should be stored in a cool, dry place away from strong oxidizing agents. Standard personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling the compound.
Strategic Applications in Complex Molecule Synthesis
The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups. The primary alcohol can be readily transformed into a variety of other functionalities, while the terminal phenyl group can serve as a handle for cross-coupling reactions or be modified to introduce further complexity. This dual functionality makes it an ideal precursor for the synthesis of amphiphilic molecules, bioactive lipids, and long-chain substituted aromatic compounds.
I. Oxidation to Key Aldehyde and Carboxylic Acid Intermediates
The controlled oxidation of the primary alcohol of this compound provides access to the corresponding aldehyde (10-phenyldecanal) and carboxylic acid (10-phenyldecanoic acid). These intermediates are valuable precursors for a wide range of subsequent transformations, including Wittig reactions, reductive aminations, and amide bond formations.
The Swern oxidation is a mild and efficient method for the oxidation of primary alcohols to aldehydes, minimizing the risk of over-oxidation to the carboxylic acid.[5]
Causality of Experimental Choices: This protocol utilizes oxalyl chloride to activate dimethyl sulfoxide (DMSO), forming the reactive electrophilic sulfur species. The reaction is conducted at low temperature (-78 °C) to ensure the stability of the intermediate chlorosulfonium salt. Triethylamine, a non-nucleophilic base, is used to deprotonate the intermediate and facilitate the elimination reaction that forms the aldehyde.
Experimental Workflow: Swern Oxidation
Caption: Workflow for the Swern oxidation of this compound.
Step-by-Step Methodology:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 0.5 M relative to the alcohol).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.1 equivalents) to the stirred DCM, followed by the dropwise addition of anhydrous dimethyl sulfoxide (DMSO, 2.2 equivalents).
-
Stir the mixture at -78 °C for 15 minutes.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add triethylamine (5.0 equivalents) dropwise, and continue stirring at -78 °C for 15 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 10-phenyldecanal.
Expected Yield: 85-95%
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol and the appearance of the less polar aldehyde. The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy.
II. Ether and Ester Synthesis for Bioactive Molecule Development
The hydroxyl group of this compound is a prime site for derivatization to form ethers and esters. These functional groups are prevalent in a wide array of bioactive molecules, including lipids, enzyme inhibitors, and anticancer agents.[6][7]
The Mitsunobu reaction is a powerful tool for the esterification of primary alcohols with inversion of configuration (though not relevant for this achiral alcohol), proceeding under mild, neutral conditions.[8][9] This makes it particularly suitable for substrates bearing sensitive functional groups.
Causality of Experimental Choices: This protocol uses triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. The PPh₃ and DEAD form a phosphonium salt intermediate, which is then attacked by the alcohol. The resulting oxyphosphonium salt is a good leaving group and is displaced by the carboxylate nucleophile in an Sₙ2 reaction.
Logical Relationship: Mitsunobu Reaction
Caption: Key steps in the Mitsunobu esterification of this compound.
Step-by-Step Methodology:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent), the desired carboxylic acid (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 equivalents) in THF dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the desired ester from triphenylphosphine oxide and the reduced azodicarboxylate byproduct.
Expected Yield: 70-90%
Self-Validation: Successful esterification can be confirmed by the appearance of characteristic ester carbonyl and C-O stretches in the IR spectrum and the appropriate shifts in the ¹H and ¹³C NMR spectra.
Case Study: Synthesis of a Bioactive Phenolic Lipid Analogue
While a direct total synthesis of a complex natural product starting from this compound is not prominently featured in the literature, its derivatives are analogous to components of bioactive phenolic lipids.[9] For instance, 10-phenyldecanoic acid can be envisioned as a key component in the synthesis of analogues of anacardic acids, which are known for their antimicrobial and antitumor activities.
The synthesis of a phenolic lipid analogue can be achieved by first oxidizing this compound to 10-phenyldecanoic acid, followed by esterification with a substituted phenol, such as a derivative of hydroquinone or resorcinol. This approach allows for the creation of a library of novel amphiphilic molecules with potential biological activity.
Conclusion and Future Perspectives
This compound is a strategically valuable building block for the synthesis of complex organic molecules. Its bifunctional nature allows for a diverse range of chemical transformations, providing access to key intermediates and final target molecules with potential applications in drug discovery and materials science. The protocols detailed in this guide offer reliable and reproducible methods for the oxidation and esterification of this versatile alcohol.
Future research in this area could explore the use of this compound in the synthesis of novel amphiphilic polymers for drug delivery applications, as well as its incorporation into the synthesis of new classes of enzyme inhibitors and marine alkaloid analogues. The terminal phenyl group also presents an opportunity for further functionalization through late-stage C-H activation or cross-coupling reactions, expanding the synthetic utility of this promising starting material.
References
-
Mancuso, A. J.; Huang, S.-L.; Swern, D. Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide “activated” by oxalyl chloride. J. Org. Chem.1978 , 43 (12), 2480–2482. [Link]
- Dembitsky, V. M. Chemistry and biodiversity of the biologically active natural glycosides. Chem. Biodivers.2004, 1 (5), 673-781.
- Wissner, A.; Schaub, R. E.; Sum, P. E.; Goldstein, B. M.; Grudzinskas, C. V. 1-O-(1'-(p-Alkylphenyl)alkyl)-2-O-acetyl-sn-glycero-3-phosphocholines and Related Analogues of Platelet Activating Factor (PAF). J. Med. Chem.1986, 29 (3), 328–333.
- Tyman, J. H. P. Bioactive Phenolic Lipids. Studies in Natural Products Chemistry1995, 17, 303-368.
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PubChem. This compound. [Link]
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Stenutz. This compound. [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Waseda University. Creating ethers from esters? New method for developing anti-cancer drugs and antimalarial medications. [Link]
-
MDPI. Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. [Link]
-
PubMed. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I-II Inhibition Properties, and In Silico Studies. [Link]
-
ResearchGate. Bioactive Phenolic Lipids. [Link]
-
PubMed Central. Biological activity of phenolic lipids. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Synthesis of ether lipids: natural compounds and analogues - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Acid-sensitive latent inhibitors for proteolytic enzymes: synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Probing Lipid Bilayer Dynamics with 10-Phenyl-1-decanol
For: Researchers, scientists, and drug development professionals investigating membrane biophysics and drug-membrane interactions.
Introduction: The Cell Membrane, a Dynamic Frontier
The cell membrane is not merely a static barrier but a dynamic and complex interface crucial for a myriad of cellular processes, from signaling and transport to maintaining cellular integrity.[1][2] Composed primarily of a lipid bilayer, its fluidity, permeability, and phase behavior are tightly regulated and profoundly influence the function of embedded proteins.[1] Small molecules that interact with and modulate the properties of this lipid bilayer are invaluable tools for understanding membrane biophysics and can serve as leads for novel therapeutic agents.[3][4] The partitioning of small molecules into the membrane is a critical step for their biological function, often mediating their interaction with membrane-associated proteins.[1]
10-Phenyl-1-decanol, an amphipathic molecule featuring a hydrophilic alcohol head group and a hydrophobic tail composed of a ten-carbon chain and a terminal phenyl group, presents a unique molecular architecture for probing these intricate lipid-molecule interactions.[5][6][7] Its structure allows it to intercalate into the lipid bilayer, with the hydroxyl group anchoring at the polar headgroup region and the hydrophobic tail extending into the acyl chain core. This application note provides a comprehensive guide for utilizing this compound to study its effects on the structural and dynamic properties of model lipid membranes. We will detail protocols for key biophysical techniques, including Differential Scanning Calorimetry (DSC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fluorescence Microscopy, and explain the rationale behind these experimental choices.
This compound: A Molecular Probe for Lipid Bilayers
The defining characteristic of this compound is its amphiphilicity, driving its partitioning into the lipid membrane.[2] The long hydrophobic tail, comparable in length to the acyl chains of many common phospholipids, allows for significant van der Waals interactions within the hydrophobic core of the bilayer. The terminal phenyl group adds steric bulk and potential for π-π stacking interactions, which can further influence the local lipid packing and dynamics.
The interaction of long-chain alcohols with lipid membranes is known to be dependent on their chain length.[8][9][10] Shorter-chain alcohols tend to increase membrane fluidity, while longer-chain alcohols can have a more complex, concentration-dependent effect, sometimes increasing order and stability.[8][9][10][11] The presence of the phenyl group in this compound is expected to introduce unique perturbations compared to simple long-chain alcohols, making it an interesting candidate for studying phenomena like lipid raft formation and membrane protein modulation.[12]
Experimental Workflows: A Step-by-Step Guide
I. Preparation of Model Lipid Membranes (Liposomes)
The foundation of in vitro lipid bilayer studies is the creation of well-defined model membrane systems, most commonly in the form of liposomes (vesicles).[13][14][15][16] The thin-film hydration method is a widely used and robust technique for preparing multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles of a specific size.[16][17]
Objective: To prepare large unilamellar vesicles (LUVs) of a defined size containing this compound.
Materials:
-
Phospholipid(s) of choice (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC; 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)
-
This compound
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator or a stream of dry nitrogen gas
-
Vacuum desiccator
-
Water bath sonicator
-
Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
-
Heating block or water bath for extrusion
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of phospholipid(s) and this compound (at the desired molar ratio) in chloroform or a chloroform:methanol mixture in a round-bottom flask.[13][16] Ensure complete dissolution to achieve a homogenous mixture.
-
Remove the organic solvent using a rotary evaporator or a gentle stream of dry nitrogen gas to form a thin, uniform lipid film on the inner surface of the flask.[15][16]
-
To ensure complete removal of residual solvent, place the flask under high vacuum in a desiccator for at least 2 hours, or overnight.[15][16]
-
-
Hydration:
-
Pre-heat the hydration buffer to a temperature above the gel-to-liquid crystalline phase transition temperature (Tm) of the primary phospholipid.[13][18]
-
Add the warm hydration buffer to the flask containing the dry lipid film.
-
Hydrate the lipid film for 30-60 minutes with intermittent vortexing or gentle agitation.[13] This process forms multilamellar vesicles (MLVs).
-
-
Sizing by Extrusion:
-
For a more uniform size distribution, subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) by alternately placing the sample in liquid nitrogen and a warm water bath.[14]
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[14] Ensure the extruder is heated to a temperature above the lipid's Tm.[18]
-
Force the MLV suspension through the extruder membrane multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs) of a relatively uniform size.[14]
-
-
Characterization (Optional but Recommended):
-
Determine the size distribution and lamellarity of the prepared liposomes using Dynamic Light Scattering (DLS).
-
II. Investigating Thermotropic Phase Behavior with Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for studying the phase transitions of lipid bilayers.[19][20] By measuring the heat absorbed or released by a sample as a function of temperature, DSC can provide information on the main phase transition temperature (Tm), the enthalpy of the transition (ΔH), and the cooperativity of the transition.[20][21] The incorporation of molecules like this compound into the lipid bilayer can cause shifts in these parameters, providing insights into how the molecule affects membrane stability and organization.[4]
Objective: To determine the effect of this compound on the thermotropic phase behavior of a phospholipid bilayer.
Materials:
-
LUVs with and without this compound (prepared as in Protocol 1)
-
Differential Scanning Calorimeter
-
DSC sample pans and lids
Procedure:
-
Sample Preparation:
-
Carefully load a precise volume of the liposome suspension into a DSC sample pan.
-
Load an identical volume of the hydration buffer into a reference pan.
-
Seal both pans hermetically.
-
-
DSC Measurement:
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a temperature well below the expected Tm of the lipid.
-
Scan the temperature at a controlled rate (e.g., 1°C/min) through the phase transition region and to a temperature well above the Tm.[18]
-
Perform a second heating scan after a controlled cooling scan to ensure reproducibility and to erase any thermal history.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample thermogram.
-
Determine the main phase transition temperature (Tm) as the peak of the endothermic transition.
-
Calculate the calorimetric enthalpy (ΔH) by integrating the area under the transition peak.
-
Analyze the peak width at half-height, which is inversely proportional to the cooperativity of the transition.
-
Expected Outcomes and Interpretation:
| Parameter | Effect of this compound | Interpretation |
| Tm | Decrease | Disruption of lipid packing, increased fluidity |
| Increase | Stabilization of the gel phase, increased order | |
| ΔH | Decrease | Reduced van der Waals interactions between acyl chains |
| Increase | Enhanced intermolecular interactions | |
| Peak Width | Broadening | Decreased cooperativity of the phase transition |
III. Probing Membrane Dynamics with Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy is a powerful, non-invasive technique for obtaining detailed information about the structure and dynamics of lipid bilayers at an atomic level.[22][23][24][25] By observing the NMR signals of specific nuclei (e.g., ²H, ³¹P, ¹³C), one can probe the orientation, mobility, and local environment of different parts of the lipid molecules and any interacting species.[22][23][26]
Objective: To investigate the effect of this compound on the acyl chain order and dynamics of the lipid bilayer.
Materials:
-
Deuterated phospholipid (e.g., DPPC-d62)
-
This compound
-
Hydration buffer
-
Solid-state NMR spectrometer with a wideline probe
Procedure:
-
Sample Preparation:
-
Prepare MLVs containing the deuterated lipid and this compound using the thin-film hydration method (Protocol 1, steps 1 and 2).
-
Centrifuge the MLV suspension to form a pellet.
-
Carefully transfer the hydrated lipid pellet to an NMR rotor.
-
-
NMR Measurement:
-
Place the rotor in the NMR probe and equilibrate at the desired temperature.
-
Acquire ²H-NMR spectra using a quadrupolar echo pulse sequence.
-
-
Data Analysis:
-
Measure the quadrupolar splitting (Δνq) from the ²H-NMR spectrum. The quadrupolar splitting is directly proportional to the order parameter (SCD) of the C-²H bond.
-
Calculate the order parameter profile as a function of acyl chain position by analyzing the splittings from specifically deuterated lipids.
-
Expected Outcomes and Interpretation:
-
Decrease in Quadrupolar Splitting: Indicates a disordering effect of this compound on the lipid acyl chains, leading to increased membrane fluidity.
-
Increase in Quadrupolar Splitting: Suggests an ordering effect, where this compound restricts the motion of the acyl chains.
IV. Visualizing Membrane Fluidity with Fluorescence Microscopy
Fluorescence microscopy techniques offer a powerful way to visualize and quantify the fluidity and organization of lipid bilayers.[12][27] Environment-sensitive fluorescent probes, such as Laurdan, can report on the local lipid packing and hydration of the membrane.[28][29][30]
Objective: To visualize the effect of this compound on the membrane fluidity of giant unilamellar vesicles (GUVs).
Materials:
-
Lipids for GUV formation (e.g., DOPC, DPPC, cholesterol)
-
This compound
-
Laurdan fluorescent probe
-
Indium tin oxide (ITO) coated glass slides
-
Function generator
-
Confocal or two-photon microscope with spectral imaging capabilities
Procedure:
-
GUV Formation by Electroformation:
-
Prepare a lipid mixture in chloroform, including Laurdan at a molar ratio of approximately 1:200 (probe:lipid).
-
Spread the lipid solution onto two ITO-coated glass slides and dry under vacuum.
-
Assemble a chamber with the two slides separated by a spacer and fill with a non-ionic solution (e.g., sucrose).
-
Apply an AC electric field (e.g., 10 Hz, 1.5 V) for several hours to induce the formation of GUVs.[31]
-
-
Microscopy and GP Measurement:
-
Transfer the GUV suspension to a microscopy dish.
-
Image the GUVs using a two-photon or confocal microscope, exciting the Laurdan probe (e.g., at 405 nm) and collecting emission in two channels corresponding to the gel phase (e.g., 420-460 nm) and the liquid-crystalline phase (e.g., 470-510 nm).
-
Calculate the Generalized Polarization (GP) value for each pixel using the formula: GP = (I_gel - I_liquid) / (I_gel + I_liquid)
-
Expected Outcomes and Interpretation:
-
Lower GP values (red-shifted emission): Indicate a more fluid, disordered membrane environment.
-
Higher GP values (blue-shifted emission): Correspond to a more ordered, gel-like membrane.
-
The presence of this compound may lead to a uniform change in GP across the GUV membrane or induce the formation of domains with different GP values, providing visual evidence of its effect on membrane organization.
Visualizing the Experimental Workflow and Molecular Interactions
Conclusion
This compound serves as a versatile molecular tool for investigating the complex biophysical properties of lipid bilayers. By employing a multi-technique approach encompassing DSC, NMR, and fluorescence microscopy, researchers can gain a comprehensive understanding of how this molecule perturbs membrane structure and dynamics. The protocols and conceptual frameworks presented in this application note provide a solid foundation for designing and executing experiments to elucidate the fundamental principles of small molecule-membrane interactions, which is critical for advancing our knowledge in cell biology and for the rational design of new drug delivery systems and therapeutic agents.
References
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Lewis, R. N. A. H., & McElhaney, R. N. (2007). Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. Methods in Molecular Biology, 400, 171–195. [Link]
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Dufourc, E. J. (2008). NMR spectroscopy of lipid bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(1), 58-83. [Link]
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Adada, M., Canman, J. C., & Chen, Y. (2019). Fluorescence strategies for mapping cell membrane dynamics and structures. Journal of Cell Science, 132(15), jcs225339. [Link]
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Ohline, S. M., Campbell, M. L., Turnbull, M. T., & Kohler, S. J. (2001). Differential Scanning Calorimetric Study of Bilayer Membrane Phase Transitions. A Biophysical Chemistry Experiment. Journal of Chemical Education, 78(5), 655. [Link]
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Dufourc, E. J. (2008). NMR Spectroscopy of Lipid Bilayers. ResearchGate. [Link]
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Grdadolnik, J., & Hadži, D. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules, 26(12), 3687. [Link]
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Ly, H. V., & Longo, M. L. (2025). Influence of Alcohols on the Bending Rigidity and the Thickness of Phospholipid Membranes: The Role of Chain Length Mismatch. The Journal of Physical Chemistry B. [Link]
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Stansfeld, P. J., & Sansom, M. S. (2011). The cellular membrane as a mediator for small molecule interaction with membrane proteins. Current opinion in structural biology, 21(4), 484–491. [Link]
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Brown, M. F., Seelig, J., & Haeberlen, U. (1979). New view of lipid bilayer dynamics from 2H and 13C NMR relaxation time measurements. Proceedings of the National Academy of Sciences, 76(10), 4817-4821. [Link]
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Lewis, R. N. A. H., & McElhaney, R. N. (2007). Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. Semantic Scholar. [Link]
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Ingólfsson, H. I., & Andersen, O. S. (2011). Alcohol's effects on lipid bilayer properties. Biophysical journal, 101(4), 847–855. [Link]
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Sengupta, D., & Huster, D. (2025). The Dynamic Structure of the Lipid Bilayer and Its Modulation by Small Molecules. The Journal of Physical Chemistry B, 129(34), 8639-8640. [Link]
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Kaddour, H., et al. (2017). Biophysical Interactions with Model Lipid Membranes: Applications in Drug Discovery and Drug Delivery. Molecular Pharmaceutics, 14(11), 3537-3555. [Link]
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Kleinschmidt, J. H. (Ed.). (2013). Lipid-Protein Interactions: Methods and Protocols. Humana Press. [Link]
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Ingólfsson, H. I., & Andersen, O. S. (2011). Alcohol's effects on lipid bilayer properties. PubMed. [Link]
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Sezgin, E. (2025). Measuring plasma membrane fluidity using confocal microscopy. UU Research Portal. [Link]
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Kaddour, H., et al. (2017). Biophysical interactions with model lipid membranes: applications in drug discovery and drug delivery. PMC. [Link]
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Tomas, C. A., & Bartlett, D. H. (2013). Role of Alcohols in Growth, Lipid Composition, and Membrane Fluidity of Yeasts, Bacteria, and Archaea. Applied and Environmental Microbiology, 79(20), 6295-6302. [Link]
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Strahl, H., & Hamoen, L. W. (2018). Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. Bio-protocol, 8(20), e3040. [Link]
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Lee, C. T., Comer, J., Herndon, C., & Leung, N. (2014). Interactions between Small Molecules and Lipid Bilayers. ResearchGate. [Link]
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Ingólfsson, H. I., & Andersen, O. S. (2011). Alcohol's Effects on Lipid Bilayer Properties. ResearchGate. [Link]
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Castellana, E. T., & Cremer, P. S. (2006). Solid supported lipid bilayers: From biophysical studies to sensor design. Surface Science Reports, 61(10), 429-444. [Link]
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Carpenter, T. S., & Heberle, F. A. (2025). Permeability of Small Molecules through a Lipid Bilayer: A Multiscale Simulation Study. ResearchGate. [Link]
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Sezgin, E. (2021). Measuring plasma membrane fluidity using confocal microscopy. Springer Nature Experiments. [Link]
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Ross, J. B., & Le, D. T. (2016). Biophysical methods for the characterization of PTEN/lipid bilayer interactions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(8), 845-855. [Link]
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Farsaci, F., et al. (2017). Biomimetic Models to Investigate Membrane Biophysics Affecting Lipid–Protein Interaction. Frontiers in Molecular Biosciences, 4, 82. [Link]
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Carpenter, T. S., & Heberle, F. A. (2009). Permeability of Small Molecules through a Lipid Bilayer: A Multiscale Simulation Study. The Journal of Physical Chemistry B, 113(35), 11976-11985. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Stenutz. (n.d.). This compound. [Link]
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Silver, S., & Wendt, L. (1967). Mechanism of Action of Phenethyl Alcohol: Breakdown of the Cellular Permeability Barrier. Journal of Bacteriology, 93(2), 560-566. [Link]
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Mihailescu, M., et al. (2017). Alcohol Interactions with Lipid Bilayers. Molecules, 22(12), 2078. [Link]
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Jordan, S., et al. (2020). Alkanes as Membrane Regulators of the Response of Early Membranes to Extreme Temperatures. Life, 10(11), 263. [Link]
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Ali, M. K., et al. (2022). Short-Chained Alcohols Make Membrane Surfaces Conducive for Melittin Action: Implication for the Physiological Role of Alcohols in Cells. International Journal of Molecular Sciences, 23(12), 6673. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 10-Phenyl-1-decanol
Welcome to the technical support center for the synthesis of 10-Phenyl-1-decanol. This guide is designed to provide researchers, scientists, and professionals in drug development with in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis. This document will delve into the causality behind experimental choices, offering field-proven insights to navigate the common challenges encountered in the synthesis of this long-chain aromatic alcohol.
I. Overview of Synthetic Strategies
The synthesis of this compound (C₁₆H₂₆O) can be approached through several robust synthetic routes. The selection of a particular method often depends on the available starting materials, desired scale, and laboratory capabilities. The most common and versatile strategies involve the formation of a carbon-carbon bond between a ten-carbon chain and a phenyl group.
Herein, we will focus on two primary and effective methods:
-
Grignard Reaction: A classic and widely used method for C-C bond formation, involving the reaction of a Grignard reagent with a suitable electrophile.[1]
-
Kumada Coupling: A powerful transition-metal-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide.[2][3]
A third, alternative strategy involves the reduction of a corresponding functional group, such as a ketone or carboxylic acid.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A. Grignard Reaction Route
The Grignard reaction is a powerful tool for the synthesis of this compound. Two common retrosynthetic disconnections are possible:
-
Route A: Phenylmagnesium bromide reacting with 10-bromo-1-decanol (or a protected version).
-
Route B: A Grignard reagent derived from a 10-carbon chain halide reacting with benzaldehyde.
Question 1: I am experiencing consistently low yields in my Grignard reaction. What are the likely causes and how can I improve the outcome?
Answer: Low yields in Grignard reactions are a frequent issue and can often be attributed to a few critical factors.[4]
-
Moisture Contamination: Grignard reagents are extremely potent bases and nucleophiles, readily quenched by protic sources, most notably water.[5][6] This leads to the formation of benzene (from phenylmagnesium bromide) or decane (from a decyl Grignard reagent), consuming your active reagent.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous, and starting materials should be dried and stored appropriately.[7]
-
-
Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings can prevent or hinder the initiation of the Grignard reagent formation.[5][7]
-
Solution: Activate the magnesium surface prior to the addition of the halide. This can be achieved by:
-
-
Side Reactions:
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl/aryl halide to form a homocoupled byproduct (e.g., biphenyl or a 20-carbon alkane).[5]
-
Solution: Add the halide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
-
-
Reduction of Carbonyl: If using an aldehyde or ketone as an electrophile, Grignard reagents with β-hydrogens can act as reducing agents, converting the carbonyl to an alcohol without forming the desired C-C bond.[5]
-
Solution: Perform the reaction at lower temperatures to favor the nucleophilic addition over reduction.[5]
-
-
Question 2: My Grignard reaction is difficult to initiate. What can I do?
Answer: Difficulty in initiating a Grignard reaction is almost always linked to the quality of the reagents and the reaction setup.
-
Re-check for Moisture: Even trace amounts of moisture can halt the reaction.
-
Magnesium Quality: Use fresh, high-quality magnesium turnings. If the turnings appear dull, they are likely oxidized.[7]
-
Solvent Choice: While diethyl ether is common, tetrahydrofuran (THF) can be a better solvent for stabilizing the Grignard reagent.[9]
-
Mechanical Activation: Gentle heating with a heat gun (with caution) or the use of an ultrasonic bath can sometimes initiate a stubborn reaction.
Experimental Protocol: Grignard Synthesis of this compound (Illustrative)
This protocol outlines the synthesis via the reaction of phenylmagnesium bromide with a protected 10-bromodecanol.
-
Protection of the Hydroxyl Group: The hydroxyl group of 10-bromo-1-decanol must be protected to prevent it from reacting with the Grignard reagent. A common protecting group is tetrahydropyran (THP).
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 equivalents).
-
Add a crystal of iodine for activation.
-
Slowly add a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Maintain a gentle reflux until the magnesium is consumed.
-
-
Coupling Reaction:
-
Cool the freshly prepared Grignard reagent to 0°C.
-
Slowly add a solution of the protected 10-bromodecanol derivative in anhydrous ether/THF.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
-
Workup and Deprotection:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Deprotect the hydroxyl group using acidic conditions (e.g., dilute HCl in THF/water).
-
-
Purification: Purify the crude this compound by column chromatography or vacuum distillation.[10]
Workflow for Grignard Synthesis
Caption: Workflow for the Grignard synthesis of this compound.
B. Kumada Coupling Route
The Kumada coupling offers a powerful alternative, particularly for aryl-alkyl bond formation, catalyzed by nickel or palladium complexes.[2][3]
Question 3: I am considering using a Kumada coupling. What are the advantages and potential challenges?
Answer:
-
Advantages:
-
High Efficiency: Kumada couplings are often very high-yielding.
-
Direct Use of Grignard Reagents: It directly utilizes Grignard reagents, avoiding the need to transmetalate to other organometallic species.[2]
-
Cost-Effective Catalysts: Nickel-based catalysts, in particular, are less expensive than palladium catalysts.[11]
-
-
Challenges:
-
Functional Group Tolerance: The high reactivity of the Grignard reagent limits the functional groups that can be present in the substrates.[3] Acidic protons and electrophilic groups like carbonyls are generally not tolerated.
-
Catalyst Sensitivity: The transition metal catalysts can be sensitive to air and moisture, requiring inert atmosphere techniques.[3]
-
Homocoupling: Homocoupling of the Grignard reagent can be a significant side reaction.
-
Experimental Protocol: Kumada Coupling for this compound Synthesis (Illustrative)
This protocol describes the coupling of a Grignard reagent from 1-bromo-10-(tetrahydro-2H-pyran-2-yloxy)decane with bromobenzene.
-
Grignard Reagent Preparation:
-
Prepare the Grignard reagent from 1-bromo-10-(tetrahydro-2H-pyran-2-yloxy)decane and magnesium turnings in anhydrous THF as described previously.
-
-
Coupling Reaction:
-
In a separate, flame-dried flask under an inert atmosphere, dissolve bromobenzene (1.0 equivalent) and a suitable catalyst (e.g., Pd(dppf)Cl₂ or Ni(dppf)Cl₂) in anhydrous THF.
-
Slowly add the prepared Grignard reagent to the catalyst mixture at room temperature.
-
The reaction may be heated to reflux to ensure completion.
-
-
Workup and Deprotection:
-
Follow the same workup and deprotection procedure as for the Grignard synthesis.
-
-
Purification: Purify the final product using column chromatography or vacuum distillation.
Kumada Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Kumada coupling reaction.
III. Purification Strategies for this compound
Question 4: What is the best method to purify my final product, this compound?
Answer: The purification of long-chain alcohols like this compound can be challenging due to their relatively high boiling points and potential for co-elution with nonpolar impurities.[12]
| Purification Method | Advantages | Disadvantages | Best For |
| Vacuum Distillation | Effective for removing non-volatile impurities. Scalable.[10] | Requires high vacuum and temperature, potential for thermal degradation. | Large-scale purification where impurities have significantly different boiling points. |
| Column Chromatography | Excellent for separating compounds with similar polarities.[13] | Can be time-consuming and require large volumes of solvent. | Small to medium-scale synthesis, especially for removing closely related impurities. |
| Crystallization | Can provide very high purity material.[12] | Yield can be lower due to solubility of the product in the solvent. | When a very high purity final product is required and a suitable solvent system can be found. |
IV. Frequently Asked Questions (FAQs)
Q1: Can I synthesize this compound by reducing 10-phenyldecanoic acid? A1: Yes, this is a viable alternative route. 10-Phenyldecanoic acid can be synthesized and then reduced to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Q2: Are there any specific safety precautions I should take when working with Grignard reagents? A2: Absolutely. Grignard reagents are highly reactive and pyrophoric, especially in concentrated form. Always work under an inert atmosphere and in anhydrous conditions. Quenching the reaction should be done slowly and carefully, typically at a low temperature, to control the exothermic reaction.
Q3: How can I confirm the identity and purity of my this compound? A3: Standard analytical techniques should be used. ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule. Gas chromatography-mass spectrometry (GC-MS) can be used to assess purity and identify any byproducts.
Q4: Is it possible to synthesize an enantiomerically pure form of this compound? A4: Yes, chiral synthesis is possible, though more complex. This would typically involve an asymmetric reduction of a ketone precursor using a chiral catalyst or the use of a chiral auxiliary in a Grignard-type addition.[4]
V. References
-
Benchchem. (n.d.). Troubleshooting low yields in Grignard reactions with Diisopentyl ether. Retrieved from
-
Google Patents. (n.d.). DE102005040742B4 - Process for the purification of long-chain fatty alcohols. Retrieved from
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. Retrieved from
-
Impactfactor. (n.d.). Organic Extraction, Purification and Evaluation of Long Chain Fatty Alcohol from Saccharum officinarum of Sugar Refinery Waste for Human Wellness. Retrieved from
-
Google Patents. (n.d.). US2913501A - Chromatographic purification of higher fatty alcohols. Retrieved from
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from
-
ResearchGate. (2015, September 22). How do I remove long chain alcohol (octanol, decanol, dodecanol) after esterification?. Retrieved from
-
Quora. (2019, March 19). How to improve the percent yield in Grignard reaction. Retrieved from
-
Organic Chemistry Tutor. (n.d.). Alcohol Synthesis: From Simple to Complex. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Synthesis of (S)-(-)-1-Phenyl-1-decanol. Retrieved from
-
Benchchem. (n.d.). Minimizing side reactions in the synthesis of 1-Phenyl-1-decanol. Retrieved from
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from
-
Wikipedia. (n.d.). Kumada coupling. Retrieved from
-
Chem-Station Int. Ed. (2014, May 12). Kumada-Tamao-Corriu Cross Coupling. Retrieved from
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- 13. US2913501A - Chromatographic purification of higher fatty alcohols - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges of 10-Phenyl-1-decanol in Aqueous Media
Introduction: 10-Phenyl-1-decanol is a lipophilic molecule characterized by a long ten-carbon alkyl chain and a terminal phenyl group, conferring a significant hydrophobic nature (calculated XLogP3-AA: 6.1)[1]. Consequently, its aqueous solubility is negligible, presenting a substantial hurdle for researchers in pharmacology and drug development, particularly when preparing formulations for in vitro and in vivo studies.[2] This technical guide provides a comprehensive, question-driven framework for systematically addressing and overcoming the solubility issues of this compound. We will explore scientifically-grounded strategies, from simple co-solvent systems to more advanced surfactant and cyclodextrin-based formulations, explaining the causality behind each experimental choice to empower you to make informed decisions for your specific application.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the handling and properties of this compound.
Q1: What are the fundamental physicochemical properties of this compound?
A1: Understanding the basic properties is the first step in designing a successful solubilization strategy. Key characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₆O | [1][2][3] |
| Molecular Weight | ~234.39 g/mol | [1][2][3] |
| Appearance | White Solid | [4] |
| Melting Point | 35-37 °C | [2] |
| Aqueous Solubility | Insoluble | [2] |
| Calculated XLogP3-AA | 6.1 | [1] |
| Predicted pKa | 15.20 ± 0.10 | [4] |
Q2: Why is this compound so poorly soluble in water?
A2: The insolubility is a direct result of its molecular structure. The molecule is dominated by non-polar regions: a 10-carbon aliphatic chain and a phenyl ring. These hydrophobic moieties cannot form favorable hydrogen bonds with water. The single polar hydroxyl (-OH) group is insufficient to overcome the hydrophobicity of the large hydrocarbon backbone, leading to its poor affinity for aqueous media.
Q3: Can I use pH adjustment to increase the solubility of this compound?
A3: No, pH adjustment is not an effective strategy. This compound is a long-chain alcohol with a predicted pKa of approximately 15.2[4]. This means it is a very weak acid and will remain in its neutral, non-ionized form across the entire physiological pH range. Solubilization via pH modification is only effective for compounds with ionizable functional groups (e.g., carboxylic acids or amines).
Q4: What are the primary strategies for solubilizing a highly lipophilic compound like this for in vitro studies?
A4: For preclinical and in vitro research, the three most common and effective strategies are:
-
Co-Solvent Systems: Using a water-miscible organic solvent to create a more favorable environment for the drug.[5][6]
-
Surfactant-Based Micellar Formulations: Employing surfactants to form micelles that encapsulate the hydrophobic drug.[7][8]
-
Cyclodextrin Inclusion Complexes: Using cyclodextrins to form a host-guest complex where the drug is shielded within a hydrophobic cavity.[9][10]
Q5: Are there any specific safety precautions for handling this compound?
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guides to address specific solubility challenges.
Guide 1: Co-Solvent Systems for Preliminary Screening
Q: I need to prepare a stock solution of this compound for an initial cell-based assay. What is the most direct method?
A: The most straightforward approach is to use a water-miscible organic co-solvent.
Causality & Experimental Rationale: Co-solvents work by reducing the overall polarity of the aqueous solvent system, making it more "hospitable" to hydrophobic molecules like this compound.[5][13] By dissolving the compound in a 100% organic solvent first, you create a concentrated stock that can be diluted into your aqueous cell culture media or buffer. The key challenge is to ensure the final concentration of the co-solvent in the assay is low enough (typically <0.5% or <0.1%) to avoid solvent-induced cytotoxicity or off-target effects. Dimethyl sulfoxide (DMSO) and ethanol are the most common choices for this application.
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Preparation: Weigh out 2.34 mg of this compound (MW = 234.39 g/mol ).
-
Dissolution: Add the solid to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of high-purity, sterile-filtered DMSO.
-
Mixing: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath to aid dissolution (as the melting point is 35-37°C). Ensure the final solution is clear and free of particulates.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Application: For your experiment, perform a serial dilution of this stock into your final aqueous buffer or media. For example, a 1:1000 dilution of a 10 mM stock will yield a final concentration of 10 µM with 0.1% DMSO. Always run a "vehicle control" (media with the same final concentration of DMSO but without the compound) in your experiments.
Data Presentation: Typical Co-Solvent Tolerances in Cell Culture
| Co-Solvent | Typical Max. Concentration | Notes |
| DMSO | 0.1% - 0.5% | Most common, but can have biological effects at higher concentrations. |
| Ethanol | 0.1% - 0.5% | Can be more volatile; some cell types are more sensitive. |
| PEG 400 | < 1.0% | Generally well-tolerated but more viscous. |
| Propylene Glycol | < 1.0% | Common in pharmaceutical formulations.[14] |
Workflow Visualization
Caption: Workflow for preparing a co-solvent stock solution.
Guide 2: Surfactant-Based Solubilization (Micellar Systems)
Q: My compound precipitates out of solution when I dilute my co-solvent stock into the final buffer. How can I achieve a higher, more stable concentration?
A: Using a non-ionic surfactant to form a micellar solution is an excellent next step.
Causality & Experimental Rationale: Surfactants are amphiphilic molecules that, above a specific concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[8][15] These micelles have a hydrophobic core and a hydrophilic shell. The highly lipophilic this compound will preferentially partition into the hydrophobic core, effectively being encapsulated and solubilized within the aqueous medium.[7] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polyoxyl 35 Castor Oil (Cremophor® EL) are widely used in pharmaceutical formulations due to their lower toxicity and biocompatibility compared to ionic surfactants.[8]
Experimental Protocol: Preparation using Polysorbate 80
-
Primary Stock Preparation: Dissolve this compound in ethanol to create a concentrated primary stock (e.g., 50 mg/mL). This initial step ensures the compound is fully monomeric before introducing the surfactant.
-
Surfactant Stock Preparation: In a separate glass vial, prepare a 10% (w/v) aqueous solution of Polysorbate 80. Vortex until homogeneous.
-
Formulation: To a clean vial, add a small volume of the ethanolic drug stock. Slowly add the 10% Polysorbate 80 solution while vortexing. The ratio of drug:surfactant often requires optimization, but a starting point of 1:5 or 1:10 (by weight) is common.
-
Solvent Removal: Gently evaporate the ethanol using a stream of nitrogen gas or a rotary evaporator. This step is crucial and leaves a clear, viscous drug-surfactant pre-concentrate.
-
Final Dispersion: Slowly add your aqueous buffer to the pre-concentrate with continuous stirring or vortexing. The mixture should form a clear or slightly opalescent micellar solution.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter (a PES or PVDF membrane is often suitable, but filter compatibility should be verified).
Data Presentation: Common Non-Ionic Surfactants for Formulation
| Surfactant | Chemical Type | Typical CMC (in water) | Key Application Notes |
| Polysorbate 80 (Tween® 80) | Polyoxyethylene sorbitan monooleate | ~0.012 g/L | Widely used in parenteral and oral formulations; generally low toxicity. |
| Polysorbate 20 (Tween® 20) | Polyoxyethylene sorbitan monolaurate | ~0.06 g/L | Common in protein formulations; less effective for highly lipophilic drugs. |
| Cremophor® EL | Polyoxyl 35 castor oil | ~0.07 g/L | Excellent solubilizer but associated with potential for hypersensitivity reactions. |
| Solutol® HS 15 | Macrogol 15 hydroxystearate | ~0.05 g/L | Modern alternative to Cremophor® EL with a better safety profile. |
Mechanism Visualization
Caption: Micellar solubilization of this compound.
Guide 3: Cyclodextrin-Mediated Solubilization (Inclusion Complexes)
Q: My application is sensitive to both organic solvents and surfactants. Is there a completely solvent-free method to solubilize this compound in an aqueous buffer?
A: Yes, forming an inclusion complex with a modified cyclodextrin is the ideal approach for this scenario.
Causality & Experimental Rationale: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] This unique structure allows them to act as "molecular containers." The hydrophobic this compound molecule (the "guest") can insert itself into the non-polar cavity of the cyclodextrin (the "host"), forming a water-soluble inclusion complex.[16][17] While native β-cyclodextrin can be used, chemically modified versions like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are strongly preferred in drug development due to their significantly higher aqueous solubility and improved safety profiles.[10]
Experimental Protocol: Phase Solubility Study and Complex Preparation with HP-β-CD
-
Phase Solubility Diagram (Higuchi-Connors Method): To determine the optimal ratio, prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 15, 20% w/v).
-
Equilibration: Add an excess amount of this compound to each solution. Seal the vials and shake them at a constant temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.
-
Quantification: After equilibration, filter each solution through a 0.22 µm filter to remove the undissolved solid. Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Analysis: Plot the concentration of dissolved this compound against the concentration of HP-β-CD. A linear plot (Type A) indicates the formation of a 1:1 soluble complex.
-
Bulk Preparation: Based on the phase solubility results, prepare the final formulation. For example, dissolve the required amount of HP-β-CD in your aqueous buffer. Add the this compound (slightly less than the determined maximum solubility) and stir or sonicate until a clear solution is obtained.
Data Presentation: Comparison of Common β-Cyclodextrins
| Cyclodextrin | Aqueous Solubility (g/100mL at 25°C) | Key Features |
| β-Cyclodextrin (β-CD) | ~1.85 | Low solubility can be limiting; potential for nephrotoxicity parenterally. |
| Hydroxypropyl-β-CD (HP-β-CD) | >60 | High solubility, well-established safety profile, widely used in FDA-approved products.[10] |
| Sulfobutylether-β-CD (SBE-β-CD) | >70 | High solubility, anionic nature can be used for specific interactions, excellent safety record. |
Mechanism Visualization
Caption: Formation of a soluble cyclodextrin inclusion complex.
Section 3: Summary & Strategy Selection
Choosing the right solubilization method depends on your specific experimental constraints and goals. The table below provides a comparative summary, and the subsequent flowchart offers a decision-making guide.
| Strategy | Advantages | Disadvantages | Best For... |
| Co-solvents | Simple, rapid, inexpensive for initial screening. | Limited solubility upon high dilution, potential for vehicle toxicity. | High-throughput screening, initial in vitro potency assays. |
| Surfactants | High solubilization capacity, forms stable micellar solutions. | Potential for cell toxicity, can interfere with some assays, may have in vivo side effects. | In vitro studies requiring high concentrations, some oral/topical formulations. |
| Cyclodextrins | Excellent safety profile, creates a true solution, can improve stability. | Higher cost, requires more formulation development (e.g., phase solubility studies). | In vivo parenteral formulations, applications sensitive to solvents/surfactants. |
Decision-Making Flowchart
Caption: Guide for selecting an appropriate solubilization strategy.
References
- Hintzen, F., & Perera, R. (2013).
- Gómez-Galván, F., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. MDPI.
- Fenyvesi, É., et al. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity. PMC - NIH.
- Shaikh, A., et al. (2023).
- Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach.
- Fatouros, D., et al. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. University of Copenhagen Research Portal.
- Hauss, D. J. (Ed.). (2007).
- Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
- Galić, T., et al. (2021). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online.
- Zhang, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
- Fatouros, D. G., et al. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. PMC - NIH.
- Jain, A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- Mohsen, A. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. Surfactant.com Blog.
- ScienceDirect. (2025). Co-solvent: Significance and symbolism. ScienceDirect.
- Labsolu. (n.d.). This compound. Labsolu.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
- Kjellin, M., & Johansson, I. (2013). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Semantic Scholar.
- Kjellin, M., & Johansson, I. (2013). Solubilization of hydrophobic dyes in surfactant solutions. Aalto University Research Portal.
- Kjellin, M., & Johansson, I. (2013). Solubilization of Hydrophobic Dyes in Surfactant Solutions. PMC - NIH.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Guidechem. (n.d.). This compound 62607-69-6 wiki. Guidechem.
- MilliporeSigma. (2025).
- TCI Chemicals. (2025).
- Stenutz, R. (n.d.). This compound. Stenutz.
- Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
- The Good Scents Company. (n.d.). decanol, 112-30-1. The Good Scents Company.
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Side reactions and byproducts in the synthesis of 10-Phenyl-1-decanol
Welcome to the technical support resource for the synthesis of 10-Phenyl-1-decanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproducts encountered during its synthesis. The content is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the multi-step synthesis of this compound, focusing on a common route: the Grignard reaction between a protected 10-halodecane derivative and a phenyl electrophile.
Problem Area 1: Grignard Reagent Formation
(e.g., from 10-bromo-1-(tert-butyldimethylsilyloxy)decane)
Question: My Grignard reaction fails to initiate. The solution remains colorless, and there is no exotherm. What is the cause and how can I start it?
Answer: Failure to initiate is a frequent issue in Grignard synthesis, typically stemming from the passivated surface of the magnesium metal or the presence of inhibitors.
Causality & Solution:
-
Magnesium Oxide Layer: Magnesium turnings are coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the organic halide from reaching the metal surface. This layer must be breached to initiate the reaction.
-
Presence of Water: Grignard reagents are potent bases and are instantly destroyed by water.[1][2] Any residual moisture in the glassware or solvent will prevent the reaction from starting by consuming the initial, small amount of reagent that may form.
Troubleshooting Steps:
-
Rigorous Drying: Ensure all glassware is oven-dried at >120°C for several hours and cooled under a stream of inert gas (Nitrogen or Argon). Use only freshly distilled, anhydrous solvents.[2]
-
Mechanical Activation: Vigorously stirring the magnesium turnings can help break the MgO layer through physical abrasion. A glass-coated stir bar is preferable to a Teflon one for this purpose.
-
Chemical Activation:
-
Iodine: Add a single, small crystal of iodine to the flask containing the magnesium.[1][3] The iodine reacts with the magnesium surface, exposing fresh metal. The reaction has initiated when the characteristic brown/purple color of the iodine fades.[3]
-
1,2-Dibromoethane: Add a few drops of 1,2-dibromoethane. It reacts with magnesium to form ethylene gas and MgBr₂, an exothermic reaction that activates the surface and helps dry the local environment.
-
-
Initiator Addition: Add a small amount (approx. 5-10%) of your organic halide solution to the activated magnesium and wait for signs of reaction (gentle bubbling, cloudiness, warming) before proceeding with slow, dropwise addition of the remainder.[3]
Question: My reaction initiated, but the solution turned dark brown or black, and my final yield was very low. I also found a high-boiling, nonpolar impurity. What happened?
Answer: This scenario is characteristic of a significant side reaction known as Wurtz coupling .[2] The already-formed Grignard reagent (R-MgX) acts as a nucleophile and reacts with a second molecule of the starting alkyl halide (R-X) to form a homodimer (R-R).[1][4][5]
Mechanism: R-MgX + R-X → R-R + MgX₂
In the synthesis of this compound from a 10-carbon precursor, this byproduct would be a 20-carbon alkane derivative (e.g., 1,20-bis(tert-butyldimethylsilyloxy)eicosane). This side reaction consumes both the starting material and the desired Grignard reagent, drastically reducing the yield.[6]
Mitigation Strategies:
| Strategy | Causality & Expert Insight |
| Slow Addition Rate | This is the most critical parameter. Adding the alkyl halide dropwise ensures its concentration remains low relative to the magnesium surface area. This favors the formation of the Grignard reagent over the bimolecular Wurtz coupling reaction.[1][3][6] |
| Temperature Control | While initiation may require gentle heating, the reaction is exothermic. Once started, maintain a gentle reflux or use a cooling bath if necessary. Higher temperatures can increase the rate of Wurtz coupling.[1][5][6] |
| Solvent Choice | Tetrahydrofuran (THF) is often preferred over diethyl ether as it is a better solvent for the Grignard reagent and can sometimes lead to cleaner reactions, though this is substrate-dependent. |
| High Magnesium Surface Area | Using finely divided magnesium or ensuring vigorous stirring increases the available surface for the desired reaction, helping it outcompete the side reaction.[6] |
Problem Area 2: Reaction with Electrophile & Deprotection
Question: My final product NMR shows signals corresponding to a silyl ether. How do I ensure complete deprotection?
Answer: Incomplete deprotection leaves the silyl group attached to the final alcohol, resulting in a mixture of products. The stability of silyl ethers varies greatly depending on their steric bulk and the reaction conditions (acidic vs. basic).[7][8]
Causality & Solution: The silicon-oxygen bond is cleaved by sources of fluoride ions or under acidic conditions. The tert-butyldimethylsilyl (TBS) group, commonly used for its stability, is significantly more resistant to hydrolysis than simpler groups like trimethylsilyl (TMS).[8][9]
Troubleshooting Deprotection:
-
Reagent Choice: For TBS ethers, tetra-n-butylammonium fluoride (TBAF) in THF is the standard and most reliable method.[7] If this fails, stronger conditions like hydrofluoric acid (HF) in pyridine or aqueous HCl can be used, but may not be compatible with other functional groups.
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the deprotecting agent to ensure the reaction goes to completion.
-
Reaction Time & Temperature: Monitor the reaction by Thin-Layer Chromatography (TLC). If the reaction stalls at room temperature, gentle warming (e.g., to 40°C) can increase the rate.
-
Solvent: Ensure the protected alcohol is fully dissolved. For TBAF reactions, THF is the standard solvent.
Table: Relative Stability of Common Silyl Ethers
| Silyl Group | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
| (Data adapted from sources[7][8]) |
Problem Area 3: Purification
Question: How can I effectively separate my target this compound from the Wurtz coupling byproduct?
Answer: The primary byproduct, a C20 dimer, is significantly less polar and has a much higher molecular weight than the desired C16 alcohol product. This difference in polarity is the key to their separation.[10]
Purification Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): The goal is to find a solvent system where the byproduct moves quickly (high Rf) and the desired product moves more slowly (lower Rf).
-
Start with a nonpolar solvent like hexane or petroleum ether to elute the nonpolar Wurtz byproduct (R-R).
-
Gradually increase the polarity by adding ethyl acetate. A gradient of 0% to 10-20% ethyl acetate in hexane is a typical starting point for eluting the this compound.
-
-
Monitoring: Use TLC to track the separation and identify the fractions containing the pure product. The alcohol can be visualized with a potassium permanganate stain or other alcohol-specific stains.
FAQs: Foundational Concepts
Q1: Why is a protecting group for the hydroxyl group necessary in this synthesis? A1: The Grignard reagent is a very strong base.[2] If a free hydroxyl group (-OH) were present on the starting material, the Grignard reagent would simply perform an acid-base reaction, deprotonating the alcohol. This reaction is much faster than the desired carbon-carbon bond formation, and it would consume the reagent, preventing the synthesis from proceeding.[2][11] Protecting the alcohol as a silyl ether renders it non-acidic and compatible with the Grignard reagent.[12]
Q2: How can I confirm the concentration of my Grignard reagent before adding the electrophile? A2: It is highly recommended to determine the concentration of your freshly prepared Grignard reagent via titration.[2] A common method involves titrating a known volume of the Grignard solution against a solution of a titrant like I₂ or a sal-phen based indicator until a color change endpoint is reached. Using an inaccurate amount of the Grignard reagent is a common cause of low yield.[2]
Q3: Besides Wurtz coupling, what other byproducts might I see? A3: If the reaction is not kept under a strict inert atmosphere, you may form alkoxides from reaction with oxygen.[1] If your starting materials or solvents are wet, the Grignard reagent will be protonated to form the corresponding alkane (e.g., 1-(tert-butyldimethylsilyloxy)decane), and benzene will be formed from the reaction of phenylmagnesium bromide with water.[1][13]
Experimental Workflow & Visualizations
Diagram: Synthetic Pathway and Key Side Reaction
Caption: Overall workflow for the synthesis of this compound and the competing Wurtz coupling side reaction.
Diagram: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting the root cause of low product yield during synthesis.
References
-
ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF. ResearchGate. [Link]
-
Chemeurope.com. (n.d.). Silyl ether. [Link]
-
Bartleby. (2024). A common side reaction during Grignard Reactions is the Wurtz coupling.... [Link]
-
Deitmann, E., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. RSC Advances. [Link]
-
Wikipedia. (n.d.). Silyl ether. [Link]
-
Chemistry LibreTexts. (2023). Wurtz reaction. [Link]
-
Grokipedia. (n.d.). Silyl ether. [Link]
-
ResearchGate. (n.d.). Ways of making silyl ethers from alcohols. [Link]
-
Wang, C., et al. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Nature Communications. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]
-
Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. [Link]
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- 5. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 6. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
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Technical Support Center: Optimization of 10-Phenyl-1-decanol Derivatization
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the chemical modification of 10-Phenyl-1-decanol. As a long-chain primary alcohol with a terminal phenyl group, its derivatization is often a critical step for enhancing analytical detectability, improving chromatographic behavior, or for its use as a synthon in further chemical manufacturing.[1] This document provides in-depth, field-tested answers to common challenges encountered during the optimization of these derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the derivatization of this compound necessary?
Derivatization is a chemical modification technique used to convert a compound into a related product, or 'derivative', with properties better suited for a specific application. For this compound, the primary motivations are:
-
To Increase Volatility for Gas Chromatography (GC): The hydroxyl (-OH) group in this compound is polar and can engage in hydrogen bonding. This decreases its volatility, which can lead to poor peak shape (tailing) and thermal decomposition in a hot GC injection port. Converting the -OH group to a less polar, more thermally stable derivative, such as a silyl ether, significantly improves its GC performance.[2][3]
-
To Enhance Detectability for Liquid Chromatography (HPLC): this compound lacks a strong chromophore, making it difficult to detect at low concentrations using UV-Vis detectors in HPLC.[4] Derivatization can introduce a moiety with high molar absorptivity (a chromophore) or a fluorescent tag (a fluorophore), dramatically increasing detection sensitivity.[4][5]
-
To Improve Ionization for Mass Spectrometry (MS): Certain derivatives can improve the response of the molecule in mass spectral analysis by providing characteristic fragmentation patterns or enhancing ionization efficiency.[5]
-
To Create Synthetically Useful Intermediates: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate) or replaced with another functional group (e.g., an azide via the Mitsunobu reaction) to facilitate subsequent synthetic transformations.[6]
Q2: What are the most common derivatization strategies for a primary alcohol like this compound?
The hydroxyl group is a versatile functional handle. The three most common strategies for its derivatization are Silylation, Acylation (including Esterification), and Alkylation (Etherification).[4][5][7]
-
Silylation: This involves replacing the active hydrogen of the hydroxyl group with a silyl group, such as a trimethylsilyl (TMS) group.[2][5] This is a very common method for preparing samples for GC analysis as it effectively caps the polar -OH group, increasing volatility and thermal stability.[5][8]
-
Acylation/Esterification: This reaction forms an ester by reacting the alcohol with a carboxylic acid or, more commonly, a more reactive acid derivative like an acyl chloride or anhydride.[4][5][9] This is useful for both GC and HPLC. For HPLC, using an acylating agent containing a chromophore (e.g., benzoyl chloride) enhances UV detection.
-
Alkylation/Etherification: This process forms an ether. A classic example is the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then displaces a halide from an alkyl halide.[10][11] Another powerful method is the Mitsunobu reaction, which allows for the formation of ethers (and esters) with inversion of stereochemistry if a chiral center were present.[6][12]
Derivatization Method Selection
Choosing the correct derivatization strategy is paramount for experimental success. The following decision tree provides a logical workflow for selecting an appropriate method based on your analytical or synthetic goals.
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Technical Support Center: Purification Strategies for 10-Phenyl-1-decanol and its Products
Welcome to the technical support center for the purification of 10-Phenyl-1-decanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this long-chain aromatic alcohol and its corresponding aldehyde and carboxylic acid.
I. Purification of this compound
This compound is a valuable intermediate in organic synthesis. Its purification can be challenging due to its long alkyl chain, which imparts nonpolar character, and the presence of a polar hydroxyl group.
Frequently Asked Questions & Troubleshooting
Q1: After synthesizing this compound, my crude NMR shows several impurities. What are the likely culprits and how do I remove them?
A1: The nature of impurities is highly dependent on the synthetic route employed. Common methods include the reduction of 10-phenyldecanoic acid or its esters, or the reaction of a phenyl Grignard reagent with a 10-carbon electrophile.
-
Unreacted Starting Material: Incomplete reactions are a common source of impurities.
-
10-Phenyldecanoic Acid/Ester: If you started from the carboxylic acid or an ester, you might have residual starting material. These are more polar than the desired alcohol.
-
Aldehyde/Ketone Precursor: If a carbonyl compound was reduced, unreacted starting material may be present.
-
-
Side-Reaction Products:
-
From Grignard Reactions: Biphenyl (from coupling of the Grignard reagent) is a common nonpolar impurity.
-
From Reductions: Over-reduction or side reactions with the reducing agent can lead to various byproducts.
-
Troubleshooting Strategy: Flash Column Chromatography
Flash column chromatography is the most effective method for purifying this compound from a complex mixture.[1]
Logical Workflow for Flash Chromatography Method Development:
Caption: Workflow for Flash Chromatography Purification.
Detailed Protocol: Flash Column Chromatography of this compound
-
TLC Analysis:
-
Dissolve a small amount of your crude product in dichloromethane (DCM).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a solvent system of hexane and ethyl acetate. A good starting point is a 9:1 or 8:2 (v/v) mixture.
-
Visualize the plate using a UV lamp (for the aromatic ring) and a potassium permanganate (KMnO₄) stain (for the alcohol).
-
The desired this compound should appear as a dark spot under UV light and will stain yellow/brown with KMnO₄. Aim for an Rf value of approximately 0.3 for the product.[1]
-
-
Column Preparation:
-
Based on the amount of crude material, select an appropriately sized column. A good rule of thumb is to use 50-100g of silica gel for every 1g of crude product.
-
Dry pack the column with silica gel, or prepare a slurry in the chosen eluent and pour it into the column.
-
Ensure the silica gel bed is well-compacted and level.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of DCM.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (like DCM or acetone), adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder.[1]
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the solvent system determined from your TLC analysis.
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Q2: I'm trying to recrystallize this compound, but it keeps oiling out. What should I do?
A2: "Oiling out" is a common problem with long-chain alcohols, as their melting points can be low and they may have a tendency to separate as a supercooled liquid.
Troubleshooting Recrystallization:
-
Solvent Choice is Key: The ideal solvent will dissolve the compound when hot but not at room temperature.[2] For a molecule like this compound with both polar and nonpolar regions, a mixed solvent system is often necessary.
-
Good Starting Points:
-
Hexane/Ethyl Acetate
-
Heptane/Ethyl Acetate
-
Methanol/Water
-
Ethanol/Water
-
-
-
Technique for Mixed Solvents:
-
Dissolve the crude product in a minimal amount of the more soluble solvent (e.g., hot ethyl acetate or ethanol).
-
While the solution is still hot, slowly add the less soluble solvent (e.g., hexane or water) dropwise until you observe persistent cloudiness.
-
Add a few drops of the first solvent to redissolve the precipitate and achieve a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
-
Preventing Oiling Out:
-
Slow Cooling: Rapid cooling encourages oiling out. Let the solution cool to room temperature undisturbed before placing it in an ice bath.
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can provide a nucleation site for crystal growth.
-
Seeding: Adding a tiny crystal of pure this compound can induce crystallization.
-
Lower Initial Concentration: Using a slightly more dilute solution can sometimes prevent oiling out.
-
II. Purification of 10-Phenyldecanal
The oxidation of this compound to 10-phenyldecanal requires careful purification to separate the aldehyde from unreacted alcohol and any over-oxidized carboxylic acid.
Frequently Asked Questions & Troubleshooting
Q1: After my PCC oxidation of this compound, how do I effectively remove the chromium byproducts?
A1: The workup of a pyridinium chlorochromate (PCC) oxidation is critical for a clean crude product. The chromium salts often form a tarry residue that can complicate extraction.
Workup Protocol for PCC Oxidation:
-
Dilution: After the reaction is complete, dilute the reaction mixture with a nonpolar solvent like diethyl ether or a mixture of hexane and ethyl acetate.
-
Filtration: The most effective way to remove the bulk of the chromium salts is to filter the diluted mixture through a plug of silica gel or Celite®.[2]
-
Place a cotton plug in a large funnel, add a layer of sand, followed by a 2-3 inch layer of silica gel or Celite®.
-
Pass the reaction mixture through the plug, washing with additional solvent.
-
-
Aqueous Wash (Optional): If necessary, the filtrate can be washed with a saturated aqueous solution of sodium bicarbonate and brine to remove any remaining pyridinium salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Q2: My TLC of the crude 10-phenyldecanal shows three spots. How do I identify them and separate the desired aldehyde?
A2: The three spots likely correspond to the starting alcohol, the product aldehyde, and the over-oxidized carboxylic acid.
TLC Visualization of the Reaction Mixture:
-
Stationary Phase: Silica gel
-
Mobile Phase: Hexane/Ethyl Acetate (e.g., 8:2 or 7:3 v/v)
-
Visualization:
-
UV Light: All three compounds have a phenyl group and will be UV active.
-
Potassium Permanganate (KMnO₄) Stain: The alcohol and aldehyde will stain (alcohols are readily oxidized, and aldehydes can be), while the carboxylic acid may not stain as readily.
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is specific for aldehydes and ketones, which will appear as yellow or orange spots.[3] This is an excellent way to definitively identify the aldehyde spot.
-
Bromocresol Green Stain: This stain is specific for acidic compounds and will visualize the carboxylic acid as a yellow spot on a blue background.[3]
-
Relative Rf Values:
-
Highest Rf: 10-phenyldecanal (less polar than the alcohol)
-
Intermediate Rf: this compound
-
Lowest Rf: 10-phenyldecanoic acid (most polar due to the carboxylic acid group)
Purification Strategy: Flash Column Chromatography
Use a similar flash chromatography protocol as described for this compound, but with a slightly more polar eluent system to achieve good separation between the aldehyde and the starting alcohol. A gradient elution may be beneficial, starting with a less polar solvent system to elute the aldehyde and then increasing the polarity to elute the alcohol.
III. Purification of 10-Phenyldecanoic Acid
The oxidation of 10-phenyldecanal or directly from this compound with a strong oxidant like Jones reagent yields 10-phenyldecanoic acid. Purification often involves removing inorganic byproducts and unreacted starting materials.
Frequently Asked Questions & Troubleshooting
Q1: How do I work up a Jones oxidation to isolate the crude 10-phenyldecanoic acid?
A1: The workup for a Jones oxidation involves quenching the excess oxidant and then separating the organic product from the aqueous layer containing chromium salts.
Workup Protocol for Jones Oxidation:
-
Quenching: After the reaction is complete (indicated by a persistent green color of Cr(III)), quench any excess Jones reagent by adding isopropanol dropwise until the orange/brown color of Cr(VI) is no longer present.[4][5]
-
Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer multiple times with an organic solvent like diethyl ether or ethyl acetate.
-
To separate the carboxylic acid from less polar impurities (like unreacted aldehyde or alcohol), you can perform a basic extraction. Wash the combined organic layers with a dilute aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to form the water-soluble carboxylate salt, which will move to the aqueous layer.
-
-
Acidification and Isolation:
-
Separate the aqueous layer containing the carboxylate salt.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the pH is acidic (pH ~2), which will precipitate the 10-phenyldecanoic acid.
-
Collect the precipitated solid by vacuum filtration. If it oils out, extract the acidified aqueous layer with an organic solvent.
-
-
Drying and Concentration: Dry the organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
Logical Flow for Acid-Base Extraction:
Caption: Acid-Base Extraction Workflow.
Q2: What is a good solvent system for recrystallizing 10-phenyldecanoic acid?
A2: 10-phenyldecanoic acid is a solid at room temperature and is amenable to recrystallization.
Recrystallization Solvents for 10-Phenyldecanoic Acid:
-
Single Solvents:
-
Hexane or Heptane: The long alkyl chain suggests good solubility in hot alkanes, with lower solubility at room temperature.
-
Ethanol/Water or Acetone/Water: The carboxylic acid group provides polarity, making mixed aqueous solvent systems a good choice.[2]
-
-
Procedure:
-
Dissolve the crude acid in a minimal amount of the hot solvent or the more soluble component of a mixed solvent system.
-
If using a mixed system, add the less soluble component dropwise until cloudiness persists.
-
Allow the solution to cool slowly to promote the formation of pure crystals.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
IV. Summary of Purification Parameters
| Compound | Purification Method | Recommended Solvents/Eluents | Key Considerations |
| This compound | Flash Chromatography | Hexane/Ethyl Acetate (e.g., 9:1 to 8:2) | Aim for Rf ~0.3 on TLC. |
| Recrystallization | Hexane/Ethyl Acetate, Ethanol/Water | Slow cooling is crucial to prevent oiling out. | |
| 10-Phenyldecanal | Flash Chromatography | Hexane/Ethyl Acetate (e.g., 8:2 to 7:3) | Use DNPH stain for TLC identification. |
| Liquid-Liquid Extraction | Can be separated from the carboxylic acid via basic wash. | ||
| 10-Phenyldecanoic Acid | Acid-Base Extraction | Diethyl ether or Ethyl Acetate and aq. NaOH/NaHCO₃ | A highly effective method for separating from neutral impurities. |
| Recrystallization | Hexane, Heptane, Ethanol/Water | Ensure complete acidification to precipitate the product. |
References
-
Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650. [Link]
-
TLC Visualization Methods. University of California, Los Angeles. [Link]
-
Workup: Chromium Oxidations. University of Rochester. [Link]
-
Swern Oxidation. Wikipedia. [Link]
-
2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
Solvents for Recrystallization. University of Rochester. [Link]
-
Liquid-liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Green Chemistry. [Link]
- Purification of phenyl ethyl alcohol.
-
10-Phenyldecanoic acid. PubChem. [Link]
-
This compound. PubChem. [Link]
-
Jones Oxidation. Organic Chemistry Portal. [Link]
-
Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
Sources
Troubleshooting enantiomeric excess in the synthesis of chiral 10-Phenyl-1-decanol
Welcome to the technical support center for the asymmetric synthesis of 10-Phenyl-1-decanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high enantiomeric excess (e.e.) in this critical synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Diagnosing and Solving Enantiomeric Excess Issues
This section addresses specific experimental challenges in a question-and-answer format to help you quickly identify and resolve problems in your synthesis protocol.
Q1: My enantiomeric excess (e.e.) is consistently low (<80%). What are the most likely causes related to my asymmetric reduction protocol?
A low enantiomeric excess is a common issue that typically points to problems with the catalyst, the reagents, or the reaction conditions. Here is a systematic approach to diagnosing the root cause:
-
Catalyst Integrity and Activity:
-
Cause: The chiral catalyst is the cornerstone of stereoselectivity. Its degradation or improper activation is a primary suspect. Catalysts like oxazaborolidines (used in Corey-Bakshi-Shibata reductions) or Ruthenium-based complexes (for asymmetric transfer hydrogenation) are sensitive to air and moisture.[1]
-
Solution:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and perform the reaction under a strict inert atmosphere (Argon or Nitrogen). Moisture can hydrolyze and deactivate both borane reagents and metal catalysts.
-
Verify Catalyst Loading: Inconsistent catalyst loading can lead to a higher background (non-catalyzed) reaction rate, which is non-selective and erodes the e.e.[2][3] Double-check calculations and use precise weighing and transfer techniques.
-
Catalyst Age and Storage: Catalysts can degrade over time, even when stored under seemingly appropriate conditions. If in doubt, use a fresh batch of catalyst or re-validate the activity of the existing stock with a standard ketone known to give high e.e.
-
-
-
Purity of Starting Material (10-Phenyl-1-decanone):
-
Cause: Impurities in the starting ketone can interfere with the catalyst. Lewis basic impurities may coordinate to the metal center or Lewis acidic boron, poisoning the catalyst and inhibiting the desired catalytic cycle.
-
Solution: Purify the 10-Phenyl-1-decanone via flash chromatography or distillation before use. Confirm purity using NMR and GC-MS.
-
-
Reaction Temperature:
-
Cause: Temperature control is critical. For many asymmetric reductions, lower temperatures enhance selectivity by favoring the transition state leading to the desired enantiomer over other competing pathways.[4] However, some catalytic systems have an optimal temperature range, and excessively low temperatures can stall the reaction or even reduce selectivity.[2][4]
-
Solution: Carefully control the reaction temperature using a cryostat. If the literature protocol is not yielding the expected results, perform a temperature optimization study, for example, at -40 °C, -20 °C, and 0 °C, to find the optimal balance between reaction rate and enantioselectivity.
-
Q2: I'm observing a nearly racemic mixture (e.e. ~0%). How can I systematically diagnose the complete failure of my stereoselective reaction?
Obtaining a racemic or near-racemic product indicates a catastrophic failure of the asymmetric induction. The troubleshooting workflow should focus on identifying the point of failure.
-
Non-Catalytic Reduction Dominance:
-
Cause: The achiral reducing agent (e.g., borane-THF, isopropanol) is reducing the ketone without the guidance of the chiral catalyst. This is the most common reason for racemization.[3][5]
-
Solution:
-
Run a Control Reaction: Perform the reaction without the chiral catalyst/ligand. If the reaction still proceeds to completion, it confirms that the uncatalyzed background reaction is rapid under your conditions. To mitigate this, you may need to lower the temperature significantly or reduce the concentration of the stoichiometric reductant.
-
Check Order of Addition: Ensure the catalyst and ketone form the chiral complex before the primary reducing agent is introduced, as specified in protocols like the CBS reduction.[6]
-
-
-
Complete Catalyst Deactivation:
-
Cause: A gross error, such as using a wet solvent or exposing the catalyst to air for a prolonged period, can completely kill its activity.
-
Solution: Review your experimental setup and reagent handling procedures. If you suspect reagent contamination, use fresh, unopened bottles of anhydrous solvents and reagents.
-
-
Incorrect Reagent:
-
Cause: Simple human error, such as using sodium borohydride instead of a borane complex intended for a CBS reduction, or using a racemic version of a chiral ligand.
-
Solution: Verify the identity and chirality of all reagents. Check the labels and, if necessary, run analytical tests (e.g., optical rotation for a chiral ligand) to confirm their integrity.
-
Q3: My initial e.e. post-reaction is high, but it decreases after purification. What's happening and how can I prevent it?
A drop in enantiomeric excess during workup or purification often points to racemization of the chiral alcohol product.
-
Mechanism of Racemization: Chiral secondary alcohols can racemize, particularly under harsh pH conditions or in the presence of certain metal contaminants. The mechanism can involve a reversible oxidation-reduction sequence, where the alcohol is transiently oxidized to the achiral ketone and then re-reduced non-selectively.[7][8][9]
-
Potential Causes & Solutions:
-
Harsh pH during Workup: Strongly acidic or basic conditions during the aqueous quench and extraction can promote racemization.
-
Solution: Use a mild quenching agent like a saturated aqueous solution of ammonium chloride (NH₄Cl) or a phosphate buffer (pH ~7). Avoid strong acids or bases.
-
-
Silica Gel Chromatography: Standard silica gel can be acidic and may cause racemization of sensitive alcohols.
-
Solution:
-
Deactivate the silica gel by treating it with a solution of triethylamine in your eluent system (e.g., 1% Et₃N in hexanes/ethyl acetate) before packing the column.
-
Alternatively, use a less acidic stationary phase like alumina (neutral or basic grade) for purification.
-
-
-
Elevated Temperatures: Distillation at high temperatures can sometimes lead to racemization.
-
Solution: If distillation is necessary, perform it under a high vacuum to keep the temperature as low as possible.
-
-
Q4: I'm seeing inconsistent e.e. values between batches. What experimental parameters should I scrutinize for better reproducibility?
Inconsistent results are often due to subtle variations in experimental parameters that have a significant impact on the reaction's stereochemical outcome.
-
Key Parameters to Control:
-
Solvent Quality: The water content in solvents like THF can vary between bottles or after opening. Always use freshly dried and distilled solvents from a reliable source.
-
Reagent Stoichiometry: The ratio of substrate to catalyst and reductant is critical. Ensure all measurements are precise. For borane solutions, which can degrade over time, it is good practice to titrate them periodically to determine the exact concentration.
-
Reaction Time and Temperature Profile: Ensure that the reaction time is consistent and that the temperature is maintained steadily throughout the reaction. Fluctuations in the cooling bath can affect selectivity.
-
Stirring Rate: In heterogeneous reactions or viscous solutions, inadequate stirring can lead to poor mixing and localized concentration gradients, affecting the catalytic turnover and selectivity. Ensure consistent and efficient stirring for all batches.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for accurately determining the enantiomeric excess of this compound?
The most reliable and widely used methods for determining the e.e. of chiral alcohols are chromatographic techniques using a chiral stationary phase (CSP).[10][11]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is often the preferred method. Polysaccharide-based columns (e.g., Chiralpak® or Lux® series) are excellent starting points for separating aromatic alcohols like this compound.[12][13] A typical mobile phase would be a mixture of hexane and isopropanol.
-
Chiral Gas Chromatography (GC): GC can also be effective, especially with derivatized cyclodextrin-based columns.[11] The alcohol may need to be derivatized (e.g., to its acetate or trifluoroacetate ester) to improve volatility and resolution.
For both techniques, it is essential to first analyze a racemic standard of this compound to confirm the separation of the two enantiomers and to identify their respective retention times.
Q2: How does the choice of chiral catalyst and ligand impact the enantioselectivity of the synthesis?
The catalyst system is the heart of the asymmetric reaction, and its components dictate the stereochemical outcome. The synthesis of this compound is typically achieved via the asymmetric reduction of the corresponding ketone, 10-phenyl-decanone.[14]
-
CBS Catalysts (Oxazaborolidines): These catalysts, used with borane (BH₃), create a rigid, chiral environment around the ketone.[6] The steric properties of the catalyst direct the hydride delivery from the borane to one specific face of the carbonyl, leading to one enantiomer of the alcohol. The choice of the substituent on the boron atom and the amino alcohol backbone of the catalyst fine-tunes this steric environment.[15]
-
Transition Metal Catalysts (e.g., Ru, Rh, Ir): In asymmetric transfer hydrogenation, a chiral ligand (like a chiral diamine or amino alcohol) coordinates to a metal center.[1][16][17] This chiral complex then facilitates the transfer of hydrogen from a source like isopropanol or formic acid to the ketone. The structure of the ligand creates a chiral pocket that forces the ketone to bind in a specific orientation, leading to a highly enantioselective reduction.[17]
Q3: Can the solvent system affect the enantiomeric excess?
Yes, absolutely. The solvent plays a crucial role beyond simply dissolving the reactants.
-
Coordination and Solvation: Solvents can coordinate to the catalyst or substrate, influencing the shape and stability of the key transition state. In many cases, non-coordinating solvents like toluene or dichloromethane are preferred to minimize interference with the catalytic cycle.[4]
-
Polarity: The polarity of the solvent can affect reaction rates and the aggregation state of the catalyst, which in turn can impact enantioselectivity. An optimal solvent is often found empirically. For example, in some CBS reductions, toluene has been shown to give higher enantioselectivity than THF.[4]
Q4: At what temperature should the asymmetric synthesis be conducted for optimal results?
There is no single "best" temperature; it is highly dependent on the specific catalytic system being used.
-
General Trend: In many cases, enantioselectivity increases as the reaction temperature is lowered.[4] This is because the difference in the activation energies between the pathways leading to the two enantiomers becomes more significant relative to the available thermal energy (kT).
-
System-Specific Optima: However, this is not a universal rule. Some catalytic cycles may have steps that are inhibited at very low temperatures, leading to a decrease in both rate and selectivity. Studies have shown that for certain CBS reductions, the highest e.e. is obtained not at the lowest temperatures, but in a specific range, for instance, between 20 and 30 °C.[2][3] It is crucial to consult the literature for the specific catalyst you are using or to perform an optimization study to determine the ideal temperature for your reaction.
Reference Data
Table 1: Comparison of Catalytic Systems for Asymmetric Ketone Reduction
| Catalyst System | Chiral Ligand/Catalyst | Reductant | Solvent | Temp (°C) | e.e. (%) | Reference |
| Transfer Hydrogenation | Ru(II)-TsDPEN | HCOOH/Et₃N | H₂O | 40 | up to 98 | [16] |
| Transfer Hydrogenation | Ir(III)-CsDPEN | Formate | H₂O | 40 | up to 98 | [16] |
| Hydrogenation | RuCl₂[(S)-tolbinap][(R)-dmapen] | H₂ (40 atm) | i-PrOH | 0 | 97 | [17] |
| CBS Reduction | (S)-α,α-Diphenylprolinol-derived oxazaborolidine | BH₃-THF | THF | 20-30 | >95 | [2][3] |
| Biocatalytic | Ketoreductase (KRED) | Isopropanol | Buffer/Solvent | 25-30 | >99 | [18] |
Detailed Protocols
Protocol 1: Chiral HPLC Analysis of this compound
This protocol provides a starting point for developing a robust analytical method to determine the enantiomeric excess of your product.
-
Instrumentation:
-
HPLC system with a UV detector (set to 254 nm).
-
Chiral Column: A polysaccharide-based column such as Daicel Chiralpak AD-H or Phenomenex Lux Cellulose-1 (4.6 x 250 mm, 5 µm) is a good first choice.
-
-
Sample Preparation:
-
Racemic Standard: Prepare a solution of racemic this compound at ~1.0 mg/mL in the mobile phase.
-
Reaction Sample: Prepare a solution of your purified product at ~1.0 mg/mL in the mobile phase.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: n-Hexane / Isopropanol (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes).
-
Inject the racemic standard. Identify the two peaks corresponding to the (R)- and (S)-enantiomers. The resolution between them should ideally be >1.5.
-
Inject your reaction sample.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
-
-
Optimization: If peak resolution is poor, adjust the ratio of isopropanol in the mobile phase (e.g., decrease to 2% or increase to 10%). Changing the alcohol modifier (e.g., to ethanol) can also alter selectivity.
Visual Guides
Caption: Key factors influencing the enantioselectivity of the synthesis.
References
-
Enantioselective reduction of ketones . Wikipedia. [Link]
-
Bosson, J., Poater, A., Cavallo, L., & Nolan, S. P. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes . Journal of the American Chemical Society. [Link]
-
Bosson, J., Poater, A., Cavallo, L., & Nolan, S. P. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes . American Chemical Society. [Link]
-
Bosson, J., et al. (2010). Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes . Semantic Scholar. [Link]
-
Racemization Overview, Mechanism & Examples . Study.com. [Link]
-
Cho, B. T., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols . Molecules. [Link]
-
Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols . ResearchGate. [Link]
-
Lin, G., et al. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System . The Journal of Organic Chemistry. [Link]
-
Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System . ResearchGate. [Link]
-
Clayden, J., & Morris, G. A. (2018). Racemisation in Chemistry and Biology . The University of Manchester. [Link]
-
Lin, G., et al. (2003). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system . PubMed. [Link]
-
Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols . MDPI. [Link]
-
Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines . Utrecht University. [Link]
-
CBS Reduction, Enantioselective Catalysis . Organic Chemistry, Reaction Mechanism. [Link]
-
Asymmetric Synthesis . University of Windsor. [Link]
-
Li, X., et al. (2015). An Efficient Ir(III) Catalyst for the Asymmetric Transfer Hydrogenation of Ketones in Neat Water . ResearchGate. [Link]
-
Ohkuma, T., & Noyori, R. (2010). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope . Proceedings of the Japan Academy, Series B. [Link]
-
Chiral HPLC Separations . Phenomenex. [Link]
-
New Methodology for the Asymmetric Reduction of Ketones . ResearchGate. [Link]
-
Enantioselective Reduction of Ketones . Organic Reactions. [Link]
-
Enantioselective Reduction of Ketones . University of Windsor. [Link]
Sources
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. | Semantic Scholar [semanticscholar.org]
- 10. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 10-Phenyl-1-decanol for Preclinical Studies
This technical support guide is designed for researchers, scientists, and drug development professionals embarking on the synthesis of 10-Phenyl-1-decanol for preclinical evaluation. As the demand for this compound shifts from milligram to gram or even kilogram scales, new challenges in reaction control, purification, and process safety emerge. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of scaling up this synthesis. Our approach is grounded in fundamental organic chemistry principles to not only solve immediate problems but also to foster a deeper understanding of the reaction intricacies.
I. Synthetic Strategy Overview: The Grignard Approach
The most common and scalable method for synthesizing this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction offers a straightforward route to the target molecule.[1][2] The two primary retrosynthetic disconnections for this compound are illustrated below.
Caption: Retrosynthetic pathways for this compound via Grignard reaction.
While both routes are viable, the choice often depends on the commercial availability and cost of the starting materials. For the purpose of this guide, we will focus on the reaction between a phenyl Grignard reagent and a 10-carbon aldehyde or a derivative.
II. Troubleshooting Guide: From Benchtop to Preclinical Scale
Scaling up a synthesis is rarely a linear process. The following section addresses common problems encountered during the synthesis of this compound, their underlying causes, and practical solutions.
| Problem | Potential Causes | Troubleshooting & Optimization Strategies |
| Low or No Product Formation | 1. Inactive Grignard Reagent: Grignard reagents are highly sensitive to moisture and acidic protons.[3] Any residual water in the glassware or solvent, or acidic functional groups on the starting materials will quench the Grignard reagent.[3] 2. Poor Quality Starting Materials: Impurities in the magnesium turnings (e.g., oxides) or the halide can prevent the formation of the Grignard reagent. | 1. Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[3] 2. Magnesium Activation: If the reaction is difficult to initiate, consider activating the magnesium turnings. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically stirring the magnesium to break the oxide layer. 3. Titration of Grignard Reagent: Before adding to the main reaction, titrate a small aliquot of the prepared Grignard reagent to determine its exact concentration. This ensures accurate stoichiometry. |
| Formation of Significant Byproducts | 1. Wurtz Coupling: The Grignard reagent can couple with the starting halide to form a homocoupled byproduct (e.g., biphenyl from phenylmagnesium bromide). This is more prevalent at higher concentrations and temperatures. 2. Enolization of the Aldehyde: If the aldehyde has acidic alpha-protons, the Grignard reagent can act as a base, leading to enolate formation and recovery of the starting aldehyde after workup.[3] | 1. Controlled Addition: Add the halide to the magnesium suspension slowly to maintain a low concentration of the halide and minimize Wurtz coupling. For the main reaction, add the Grignard reagent to the aldehyde solution at a low temperature (e.g., 0 °C) to favor nucleophilic addition over side reactions. 2. Choice of Grignard Reagent: If enolization is a major issue, consider using a less sterically hindered Grignard reagent if the retrosynthesis allows. |
| Exothermic Reaction is Difficult to Control | 1. Heat of Reaction: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. | 1. Efficient Cooling: Use an appropriately sized cooling bath (ice/water, ice/salt, or a cryocooler) and ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. 2. Slow Addition Rate: The rate of addition of the reagents is a critical parameter for controlling the reaction temperature. Use a dropping funnel or a syringe pump for controlled, slow addition. Monitor the internal temperature of the reaction closely with a thermocouple. |
| Difficulties in Product Isolation and Purification | 1. Emulsion Formation During Workup: The magnesium salts formed during the reaction can lead to the formation of stable emulsions during the aqueous workup, making phase separation difficult. 2. Co-eluting Impurities: Byproducts with similar polarity to this compound can make purification by column chromatography challenging. | 1. Optimized Workup Procedure: After quenching the reaction with a saturated aqueous solution of ammonium chloride, consider adding a co-solvent like diethyl ether or ethyl acetate to help break up emulsions. Washing the organic layer with brine can also help.[4] 2. Alternative Purification Methods: For large-scale purification, consider vacuum distillation if the boiling points of the product and impurities are sufficiently different.[5] Recrystallization may also be an option if a suitable solvent system can be found.[5][6] |
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing the phenylmagnesium bromide Grignard reagent?
A1: Anhydrous diethyl ether is a common and effective solvent for the preparation of phenylmagnesium bromide. It has a low boiling point, which can be advantageous for moderating the initial exotherm. However, for larger scale reactions, tetrahydrofuran (THF) is often preferred due to its higher boiling point and better ability to solvate the Grignard reagent, which can lead to a more controlled reaction.
Q2: How can I be sure my Grignard reagent has formed?
A2: Visual cues for Grignard reagent formation include the disappearance of the magnesium turnings, a gentle refluxing of the solvent (if using diethyl ether), and the formation of a cloudy, greyish-brown solution. For a quantitative assessment, titration is the most reliable method. A common method involves titrating the Grignard reagent against a known concentration of a non-nucleophilic acid, such as menthol, in the presence of an indicator like 1,10-phenanthroline.
Q3: My reaction mixture turned dark brown or black during the Grignard formation. Is this normal?
A3: A darkening of the reaction mixture can occur due to the formation of finely divided metal from side reactions or the presence of impurities in the magnesium or organic halide.[3] While a light to medium brown color is often acceptable, a very dark or black solution may indicate significant decomposition and could lead to lower yields.
Q4: Can I use 10-bromodecan-1-ol directly to form a Grignard reagent?
A4: No, you cannot form a Grignard reagent from 10-bromodecan-1-ol directly. The acidic proton of the hydroxyl group will react with and quench the Grignard reagent as it forms.[3] The hydroxyl group must be protected with a suitable protecting group (e.g., a silyl ether like TBDMS) before attempting to form the Grignard reagent. The protecting group can then be removed after the Grignard reaction is complete.
IV. Experimental Protocols
Protocol 1: Synthesis of Phenylmagnesium Bromide (Grignard Reagent)
Sources
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Challenges in the functionalization of the hydroxyl group of 10-Phenyl-1-decanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for challenges related to the chemical modification of 10-Phenyl-1-decanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this long-chain aliphatic alcohol. Our goal is to provide practical, field-tested insights and solutions to common experimental hurdles in a direct question-and-answer format.
Introduction: The Unique Challenges of this compound
This compound is a primary alcohol characterized by a long, flexible ten-carbon aliphatic chain capped with a phenyl group.[1][2][3] While the primary hydroxyl group is a versatile handle for introducing new functionalities, the molecule's structure presents distinct challenges. Its significant non-polar character, high boiling point, and potential for steric hindrance can complicate reactions, leading to issues with solubility, reaction rates, and product purification. This guide addresses these specific problems with actionable troubleshooting advice.
Part 1: Troubleshooting Guide
This section tackles specific issues you may encounter during your experiments. Each entry details the problem, explains the underlying chemical principles, and provides a robust, step-by-step protocol to overcome the challenge.
Q1: My esterification reaction with this compound is incomplete and the yield is disappointingly low. What's going wrong?
A1: Diagnosis and Solution
Low conversion in the esterification of long-chain alcohols is a frequent problem, often stemming from unfavorable reaction equilibria or steric hindrance.
Common Causes:
-
Fischer Esterification Limitations: The classic acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process.[4] The formation of water as a byproduct can drive the equilibrium back to the starting materials, limiting your yield. For a high-boiling point alcohol like this compound, removing water via azeotropic distillation (e.g., with a Dean-Stark apparatus) can be sluggish.
-
Steric Hindrance: While this compound is a primary alcohol, the long alkyl chain can fold back, creating a sterically demanding environment around the reaction center, which can slow down the reaction rate.
-
Insufficient Activation: The carboxylic acid may not be sufficiently electrophilic, or the alcohol's hydroxyl group may not be a strong enough nucleophile under the reaction conditions.
Recommended Solutions:
To drive the reaction to completion, it is best to use an activated carboxylic acid derivative, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base. This converts the reaction from an equilibrium-limited process to an irreversible one.
Experimental Protocol: High-Yield Esterification via Acyl Chloride
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, such as triethylamine (1.5 eq.) or pyridine (2.0 eq.). For sluggish reactions, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added.
-
Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add the desired acyl chloride (1.2 eq.) dropwise via syringe.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Q2: I'm struggling with the Mitsunobu reaction. My yields are variable, and purification is a nightmare due to byproducts.
A2: Diagnosis and Solution
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into esters, ethers, and other functional groups under mild conditions, often with inversion of configuration.[5][6][7] However, its success hinges on careful reagent selection and a robust purification strategy.
Common Causes:
-
Nucleophile Acidity: The Mitsunobu reaction requires the nucleophile (e.g., a carboxylic acid or phenol) to have a pKa of approximately 13 or lower.[7] This is because the betaine intermediate formed from triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is not basic enough to deprotonate less acidic nucleophiles, such as other alcohols.[7][8]
-
Reagent Stoichiometry and Addition Order: Precise control over the stoichiometry (typically 1.2-1.5 equivalents of PPh₃ and DEAD/DIAD) is crucial. The standard order of addition is to have the alcohol, nucleophile, and PPh₃ in solution before slowly adding the azodicarboxylate at a low temperature (0 °C).[9]
-
Purification Woes: The primary challenge in Mitsunobu reactions is the removal of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate byproduct. These compounds can co-elute with the desired product, especially if the product has intermediate polarity.
Troubleshooting Flowchart for Mitsunobu Reactions
Caption: Troubleshooting workflow for a low-yield Mitsunobu reaction.
Q3: I need to oxidize this compound to the corresponding aldehyde, but I keep getting the carboxylic acid. How can I achieve selective oxidation?
A3: Diagnosis and Solution
The oxidation of primary alcohols is a common transformation, but achieving selectivity for the aldehyde can be challenging.[10][11] Strong oxidizing agents will inevitably lead to the carboxylic acid.
Common Causes:
-
Harsh Oxidizing Agents: Reagents like chromic acid (H₂CrO₄, often from Na₂Cr₂O₇/H₂SO₄), potassium permanganate (KMnO₄), or Jones reagent will oxidize primary alcohols all the way to carboxylic acids.[12][13]
-
Presence of Water: Many oxidation reactions, if performed in aqueous conditions, form a hydrate intermediate from the aldehyde, which is then rapidly oxidized to the carboxylic acid.
Recommended Solutions:
To stop the oxidation at the aldehyde stage, you must use a milder, anhydrous oxidizing agent.
Table 1: Selecting an Oxidizing Agent for this compound
| Reagent | Product | Conditions | Pros | Cons |
| Chromic Acid (H₂CrO₄) | Carboxylic Acid | Aqueous acid | Inexpensive, strong | Over-oxidation, toxic chromium waste |
| Pyridinium Chlorochromate (PCC) | Aldehyde | Anhydrous DCM | Stops at the aldehyde, reliable | Toxic chromium reagent, can be acidic |
| Swern Oxidation (DMSO, Oxalyl Chloride) | Aldehyde | Anhydrous DCM, low temp. (-78 °C) | High yield, mild, metal-free | Requires cryogenic temps, produces foul-smelling dimethyl sulfide |
| Dess-Martin Periodinane (DMP) | Aldehyde | Anhydrous DCM, room temp. | Mild, room temperature, high yield | Reagent is expensive and can be explosive |
Experimental Protocol: Selective Oxidation with PCC
-
Preparation: To a stirred suspension of Pyridinium Chlorochromate (PCC) (1.5 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask, add a solution of this compound (1.0 eq.) in DCM.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction mixture will turn into a dark, tarry substance. Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: Wash the filter cake thoroughly with more diethyl ether. Combine the filtrates and concentrate under reduced pressure. The resulting crude aldehyde can be further purified by column chromatography if necessary.
Q4: I have other sensitive functional groups in my molecule. How can I selectively functionalize only the hydroxyl group of the this compound moiety?
A4: Diagnosis and Solution
Chemoselectivity is a major challenge in multi-step synthesis.[14] When other reactive groups are present (e.g., amines, thiols, other alcohols), the hydroxyl group of this compound must often be temporarily "masked" or protected.[15]
Recommended Solution: Protecting Group Strategy
The most common and effective strategy for protecting alcohols is to convert them into silyl ethers.[16][17] They are easy to install, stable to a wide range of reaction conditions (e.g., organometallics, basic conditions, many oxidants), and can be selectively removed with a fluoride source.[16]
Workflow: Protection-Functionalization-Deprotection
Caption: A typical protecting group workflow for selective synthesis.
Experimental Protocol: TBDMS Protection of this compound
-
Protection: Dissolve this compound (1.0 eq.) in anhydrous dimethylformamide (DMF). Add imidazole (2.5 eq.) followed by tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq.).
-
Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor by TLC until the starting alcohol is consumed.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: The TBDMS-protected alcohol is typically non-polar and can be easily purified by column chromatography.
-
Deprotection: To remove the protecting group, dissolve the silyl ether in THF and treat with a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq., 1M in THF) at room temperature.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary physical properties of this compound that make purification difficult?
The combination of a long C10 alkyl chain and a terminal phenyl group gives the molecule a high molecular weight (234.38 g/mol ) and a greasy, often oily or low-melting solid character.[1][3] This high boiling point makes distillation impractical on a lab scale, and its non-polar nature means it has similar chromatographic behavior to many organic reagents and non-polar byproducts (like TPPO from a Mitsunobu reaction), making separation challenging.
Q2: Which method is most reliable for converting the hydroxyl group into a good leaving group for Sₙ2 reactions?
Converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, is the most common and reliable method. The hydroxyl group itself is a poor leaving group (OH⁻), but upon reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine or triethylamine, it is converted into an excellent leaving group. This activated intermediate is then primed for displacement by a wide range of nucleophiles.
Q3: Does the terminal phenyl group have a significant electronic effect on the hydroxyl group's reactivity?
No, the phenyl group is too far removed from the hydroxyl group to exert any meaningful inductive or resonance effect. The ten-carbon chain effectively insulates the alcohol from the electronic properties of the aromatic ring. The primary influence of the phenyl group is on the molecule's overall physical properties (solubility, polarity, chromatographic retention) and its potential to interact with catalysts or reagents through π-stacking in certain contexts.
References
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Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
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Wikipedia. (2023). Protecting group. [Link]
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Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
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Wikipedia. (2023). Mitsunobu reaction. [Link]
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University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
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Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]
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Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
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Master Organic Chemistry. (2015). Mitsunobu Reaction. [Link]
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Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
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KPU Pressbooks. (n.d.). 1.2 Reactions of Alcohols – Organic Chemistry II. [Link]
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University of Calgary. (n.d.). Reactions of Alcohols. [Link]
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MDPI. (2023). Progress in the Separation and Purification of Carbon Hydrocarbon Compounds Using MOFs and Molecular Sieves. [Link]
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Chemistry LibreTexts. (2022). 14.5: Reactions of Alcohols. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 568845, this compound. [Link]
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Britannica. (2026). Alcohol - Reactions, Chemistry, Uses. [Link]
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MDPI. (2021). In Situ Polymerization of Long Alkyl Chain Functional Groups Enhances the Oil–Water Separation Performance of Porous Organic Polymers. [Link]
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The Basics of General, Organic, and Biological Chemistry. (n.d.). 14.5 Reactions of Alcohols. [Link]
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PubMed. (2009). Activated aluminum oxide selectively retaining long chain n-alkanes: Part II. [Link]
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CORE. (2015). Efficient and selective esterification of aromatic aldehydes with alcohols (1:1) using air as the simplest available oxidant and. [Link]
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ACS Publications. (2020). Alcohol Etherification via Alkoxy Radicals Generated by Visible-Light Photoredox Catalysis. [Link]
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YouTube. (2021). Esterification of Alcohols | Organic Chemistry A-Level. [Link]
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Stenutz. (n.d.). This compound. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 572065, 1-Phenyl-1-decanol. [Link]
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YouTube. (2023). Oxidation of Alcohols in Organic Chemistry. [Link]
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National Institutes of Health. (2014). Chemoselective Hydroxyl Group Transformation: An Elusive Target. [Link]
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ResearchGate. (2015). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. [Link]
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YouTube. (2023). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. [Link]
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Organic chemistry practical course. (n.d.). [Link]
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ChemRxiv. (2023). Deoxygenative Functionalization of Alcohols and Carbonyl Compounds via Electrochemical Reduction. [Link]
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ResearchGate. (2015). Chapter 10. Alcohols and Phenols: Absorption, Distribution, Metabolism and Excretion. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8174, 1-Decanol. [Link]
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Technical Support Center: Stabilizing 10-Phenyl-1-decanol in Experimental Assays
Welcome to the technical support guide for 10-Phenyl-1-decanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this hydrophobic long-chain alcohol. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the stability, solubility, and integrity of this compound throughout your experimental workflows.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems users face with this compound, offering explanations of the underlying causes and step-by-step protocols for resolution.
Issue 1: My this compound is precipitating out of my aqueous assay buffer.
Root Cause Analysis: this compound is a highly hydrophobic molecule due to its long C10 alkyl chain and terminal phenyl group.[1] Its solubility in water is extremely low (predicted to be very poor).[2] When a concentrated stock solution (typically in a solvent like DMSO or ethanol) is diluted into an aqueous buffer, the compound's concentration often exceeds its aqueous solubility limit, causing it to "crash out" or precipitate.
Solution 1: Co-Solvent Optimization For many assays, using a minimal amount of an organic co-solvent is the simplest approach. However, high concentrations can be toxic to cells or inhibit enzyme activity.
-
Recommendation: Keep the final concentration of the co-solvent (e.g., DMSO, ethanol) in your assay below 0.5%, and ideally below 0.1%. Always include a vehicle control (buffer + co-solvent) in your experiments to account for any solvent effects.
Solution 2: Cyclodextrin-Mediated Solubilization (Recommended) Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[3][4] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is water-soluble and stable.[5] This method is often superior to co-solvents as it is generally less toxic to biological systems.[5]
-
Mechanism: The non-polar phenyl and alkyl moieties of this compound are sequestered within the cyclodextrin's hydrophobic core, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in aqueous media.[3]
This protocol details the preparation of a highly soluble complex using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), a derivative known for its high aqueous solubility and low toxicity.[5]
-
Determine Molar Ratio: A 1:1 or 1:2 molar ratio of this compound to HP-β-CD is a common starting point.[6]
-
Prepare HP-β-CD Solution: Dissolve the required molar amount of HP-β-CD powder in your desired aqueous buffer (e.g., PBS, TRIS) to create a stock solution (e.g., 40% w/v). Gentle heating (40-50°C) can aid dissolution.
-
Prepare this compound Stock: Dissolve this compound in a minimal amount of a volatile organic solvent like ethanol or acetone.
-
Combine and Form Complex:
-
Slowly add the this compound solution dropwise to the stirring HP-β-CD solution.
-
Cover the container and stir vigorously at room temperature for 24-48 hours. Alternatively, sonication for 1-2 hours can accelerate complex formation.
-
-
Remove Organic Solvent: If a volatile solvent was used, gently evaporate it under a stream of nitrogen or by using a rotary evaporator.
-
Sterilization and Storage: Filter the final complex solution through a 0.22 µm syringe filter for sterilization. Store the solution at 4°C, protected from light.
Issue 2: I am observing a loss of compound activity or inconsistent results over time.
Root Cause Analysis: This issue often points to compound degradation. As a primary alcohol, this compound is susceptible to oxidation, which converts the alcohol group (-CH₂OH) first to an aldehyde and then potentially to a carboxylic acid. This process can be accelerated by exposure to oxygen, light, heat, and trace metal ions in buffers.[7][8] Such chemical modifications will alter the compound's biological activity.
Solution 1: Proper Storage and Handling of Stock Solutions
-
Inert Atmosphere: For long-term storage, overlay stock solutions with an inert gas like argon or nitrogen before sealing the vial.
-
Light Protection: Store all solutions in amber glass vials to prevent photodegradation.[5]
-
Temperature Control: Store concentrated stock solutions at -20°C or -80°C.[9] Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots.
-
pH Control: Maintain the pH of your assay buffer within a neutral range (pH 6-8), as extreme pH values can catalyze degradation reactions.[10][11]
Solution 2: Use of Antioxidants For stock solutions that will be stored for extended periods, the addition of a radical-scavenging antioxidant can be beneficial.
-
Recommendation: Consider adding a small amount of Butylated Hydroxytoluene (BHT) or a Vitamin E analog like Trolox to your organic stock solution at a final concentration of 10-100 µM.
-
Critical Caveat: You must validate that the chosen antioxidant does not interfere with your specific experimental assay. Run controls with the antioxidant alone.
This workflow provides a systematic approach to identifying and solving degradation issues.
Caption: A logical workflow for diagnosing and resolving suspected compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for preparing a master stock solution of this compound?
A1: The choice of solvent depends on the required concentration and downstream application. Due to its non-polar nature, this compound dissolves well in several organic solvents.
| Solvent | Polarity (Dielectric Constant) | Pros | Cons |
| DMSO | 47 | High solubilizing power; miscible with water. | Can be toxic to cells (>0.5%); may interfere with some assays. |
| Ethanol | 24.6 | Less toxic than DMSO; volatile and easily removed. | Lower solubilizing power than DMSO; can affect cell membranes. |
| Hexane | 1.92 | Excellent for non-polar compounds. | Not miscible with water; unsuitable for direct dilution into aqueous buffers.[12] |
| Data sourced from multiple references.[13][14] |
For most biological assays, DMSO is the preferred solvent for the primary stock due to its high solubilizing capacity. Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO, which can then be serially diluted to minimize the final DMSO concentration in the assay.
Q2: How can I confirm that my this compound is pure and has not degraded?
A2: Analytical chemistry techniques are essential for quality control.
-
High-Performance Liquid Chromatography (HPLC): This is the most common method.[15] A stability-indicating HPLC method can separate the parent this compound peak from potential degradation products (e.g., the corresponding aldehyde or carboxylic acid). Comparing a freshly prepared standard to an aged sample will reveal any degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides higher confidence by confirming the molecular weight of the parent compound and helping to identify the structure of any impurities or degradants.[15]
Q3: Can I use sonication to dissolve this compound directly in my buffer?
A3: While sonication can temporarily create a dispersion or emulsion of hydrophobic compounds in an aqueous medium, it does not truly solubilize them. The fine particles will likely aggregate and precipitate over time, leading to inaccurate concentrations and unreliable results. For true thermodynamic stability, a solubilizing agent like a co-solvent or cyclodextrin is required.
Q4: How does the structure of this compound contribute to its stability challenges?
A4: The molecule's structure presents a duality. The long alkyl chain and phenyl group are chemically robust but confer hydrophobicity. The primary alcohol group is the chemically reactive site, primarily susceptible to oxidation. The stabilization challenge is therefore twofold: overcoming the physical instability (poor solubility) while preventing chemical instability (oxidation).
Caption: Encapsulation of hydrophobic this compound within a cyclodextrin's cavity.
References
-
ALZET Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]
-
El-Kenawy, A. et al. (2023). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Preprints.org. [Link]
-
Craciunescu, O. et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Jain, A. et al. (2007). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. International Journal of Pharmaceutics. [Link]
-
Saleh, T. et al. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. PubMed. [Link]
-
Sari, Y. et al. (2023). Alcohol-Induced Oxidative Stress and the Role of Antioxidants in Alcohol Use Disorder: A Systematic Review. PubMed Central. [Link]
-
Cederbaum, A. I. (2001). Alcohol, Oxidative Stress, and Free Radical Damage. PubMed Central. [Link]
-
ResearchGate. Improved aqueous solubility and light stability of sensitive hydrophobic compounds by micellar encapsulation. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 568845, this compound. [Link]
-
ResearchGate. Hydrogen holds promise as a safe and effective antioxidant additive for alcohol. [Link]
-
Consensus. Can antioxidants reduce oxidative stress in alcohol-induced hangovers?. [Link]
-
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Validation & Comparative
A Comparative Analysis of 10-Phenyl-1-decanol with Other Long-Chain Alcohols: A Technical Guide for Researchers
Introduction: The Evolving Landscape of Long-Chain Alcohols in Research and Development
Long-chain alcohols are fundamental components in a myriad of applications, from pharmaceutical formulations and drug delivery systems to cosmetics and advanced materials.[1] Their amphiphilic nature, characterized by a polar hydroxyl head and a nonpolar hydrocarbon tail, dictates their functionality as surfactants, emollients, viscosity modifiers, and penetration enhancers. The subtle interplay of chain length, branching, and the presence of additional functional groups, such as aromatic rings, can profoundly influence their physicochemical properties and, consequently, their performance in various applications.
This guide provides a comprehensive comparative analysis of 10-Phenyl-1-decanol, a unique long-chain alcohol featuring a terminal phenyl group, against a selection of other long-chain alcohols representative of different structural classes: a linear saturated alcohol (1-dodecanol), a branched saturated alcohol (2-hexyldecanol), and an unsaturated alcohol (oleyl alcohol). This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their properties and performance, supported by experimental data and detailed methodologies.
Molecular Structures Under Review
To understand the comparative performance of these alcohols, it is crucial to visualize their distinct molecular architectures. The presence of a bulky phenyl group, alkyl branching, or a double bond significantly impacts molecular packing, intermolecular forces, and ultimately, the macroscopic properties of these compounds.
Caption: Molecular structures of the compared long-chain alcohols.
Comparative Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and the selected comparative long-chain alcohols. These properties form the basis for understanding their behavior in various applications.
| Property | This compound | 1-Dodecanol | 2-Hexyldecanol | Oleyl Alcohol | Source(s) |
| Molecular Formula | C₁₆H₂₆O | C₁₂H₂₆O | C₁₆H₃₄O | C₁₈H₃₆O | [2][3][4][5] |
| Molecular Weight ( g/mol ) | 234.39 | 186.34 | 242.44 | 268.48 | [2][3][4][6] |
| Melting Point (°C) | 35-37 | 22-26 | -21 to -15 | 13-19 | [2][3][5][7] |
| Boiling Point (°C) | 145-147 @ 0.5 mmHg | 260-262 | 193-197 @ 33 mmHg | 330-360 | [2][3][5][7] |
| Density (g/mL at 25°C) | Not available | 0.833 | 0.836 | 0.849 | [3][7][8] |
| Water Solubility | Insoluble | 0.004 g/L | 0.1727 mg/L (est.) | Insoluble | [2][9][][11] |
Analysis of Physicochemical Properties:
The terminal phenyl group in This compound significantly influences its properties compared to the purely aliphatic alcohols. Its melting point is notably higher than that of the branched 2-hexyldecanol and the unsaturated oleyl alcohol , suggesting stronger intermolecular interactions, likely due to π-π stacking of the phenyl rings, leading to a more ordered solid-state packing. However, its melting point is in a similar range to the linear 1-dodecanol , which has a shorter carbon chain.
The branched nature of 2-hexyldecanol disrupts efficient chain packing, resulting in a significantly lower melting point and rendering it a liquid at room temperature.[1] This property is highly advantageous in formulations where a liquid, non-volatile emollient or solvent is required.
Oleyl alcohol's cis-double bond introduces a kink in its hydrocarbon chain, which also hinders crystalline packing, resulting in a lower melting point compared to its saturated counterparts.
The water solubility for all these long-chain alcohols is extremely low, a direct consequence of their long hydrophobic carbon chains.
Experimental Protocols for Property Determination
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following sections detail the methodologies for determining key physicochemical properties.
Solubility Determination (Gravimetric Method)
This protocol outlines a straightforward gravimetric method for determining the solubility of a long-chain alcohol in a given solvent.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the long-chain alcohol to a known volume of the desired solvent (e.g., water, ethanol, hexane) in a sealed container.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute confirms saturation.
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred.
-
Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining micro-particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered, known volume of the saturated solution to a pre-weighed, dry container.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the solute's boiling point) until a constant weight is achieved.
-
Accurately weigh the container with the dried solute.
-
-
Calculation of Solubility:
-
The solubility (in g/L) is calculated by dividing the mass of the dried solute by the initial volume of the saturated solution taken.
-
Caption: Workflow for solubility determination by the gravimetric method.
Viscosity Measurement (Rotational Viscometry)
The viscosity of long-chain alcohols can be accurately determined using a rotational viscometer, following a standard method such as ASTM D2196.
Methodology:
-
Instrument Setup and Calibration:
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the alcohol.
-
Calibrate the viscometer using a certified viscosity standard.
-
-
Sample Preparation and Temperature Control:
-
Place a sufficient volume of the long-chain alcohol in the sample container.
-
Equilibrate the sample to the desired temperature using a water bath or other temperature control unit, as viscosity is highly temperature-dependent.
-
-
Measurement:
-
Immerse the spindle into the sample to the marked level.
-
Start the rotation of the spindle at the selected speed.
-
Allow the reading to stabilize and then record the viscosity value, typically in centipoise (cP) or millipascal-seconds (mPa·s).
-
-
Data Analysis:
-
Perform measurements at different rotational speeds to assess if the fluid is Newtonian (viscosity is independent of shear rate) or non-Newtonian.
-
Caption: Workflow for viscosity measurement using a rotational viscometer.
Thermal Stability Analysis (TGA and DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about the thermal stability and phase behavior of long-chain alcohols.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the long-chain alcohol (typically 5-10 mg) into a TGA or DSC pan.
-
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass of the sample as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.
-
-
DSC Analysis:
-
Place the sample pan and a reference pan in the DSC cell.
-
Heat or cool the sample at a controlled rate.
-
Record the heat flow to or from the sample relative to the reference. Endothermic peaks indicate melting or boiling, while exothermic peaks can indicate crystallization or decomposition.
-
Caption: Workflow for thermal analysis using TGA and DSC.
Performance in Key Applications: A Comparative Overview
The unique structural features of these long-chain alcohols translate into distinct performance characteristics in various applications.
Surfactant Properties and Emulsion Stability
Long-chain alcohols are widely used as co-surfactants and emulsion stabilizers. Their effectiveness is related to their ability to pack at the oil-water interface and reduce interfacial tension.
-
1-Dodecanol: As a linear, saturated alcohol, it is a classic co-surfactant that can pack efficiently with primary surfactants at interfaces, enhancing emulsion stability.
-
2-Hexyldecanol: The branched structure of 2-hexyldecanol creates steric hindrance, which can disrupt the packing of surfactant molecules at the interface. This can lead to less stable emulsions compared to those formulated with linear alcohols. However, its liquid nature and low viscosity make it an excellent emollient and spreading agent in cosmetic emulsions.
-
Oleyl Alcohol: The unsaturated chain of oleyl alcohol provides fluidity to the interfacial film, which can be beneficial for the formation of stable, less rigid emulsions. It is a well-known emulsifier and emollient in cosmetic and pharmaceutical formulations.[11]
Drug Delivery: Skin Penetration Enhancement
Long-chain alcohols are known to act as chemical penetration enhancers in topical and transdermal drug delivery systems by disrupting the highly ordered structure of the stratum corneum.
-
This compound: The phenyl group may offer a unique mechanism for skin penetration enhancement. Its rigid structure could create larger disruptions in the lipid lamellae of the stratum corneum compared to flexible alkyl chains. Furthermore, its potential interactions with aromatic residues of skin proteins could also play a role. Specific quantitative studies on its penetration enhancement effects are needed to validate this hypothesis.
-
1-Dodecanol and Oleyl Alcohol: Both are well-documented penetration enhancers. Oleyl alcohol, with its fluidizing effect on the stratum corneum lipids due to the cis-double bond, is particularly effective.
Conclusion and Future Perspectives
This guide has provided a detailed comparative analysis of this compound with other structurally diverse long-chain alcohols. The terminal phenyl group in this compound imparts unique physicochemical properties, suggesting its potential for novel applications in areas requiring structured interfacial films and specific interactions with biological membranes.
While this guide has compiled available data, there are clear gaps in the quantitative understanding of this compound's performance, particularly concerning its surfactant properties (CMC), viscosity, thermal stability, and efficacy as a drug delivery excipient. The experimental protocols provided herein offer a framework for researchers to systematically evaluate these properties and unlock the full potential of this intriguing molecule. Further research into this compound is warranted to fully elucidate its structure-property-performance relationships and to explore its utility in advanced material and pharmaceutical applications.
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Validating the Biological Activity of Synthetic 10-Phenyl-1-decanol: A Comparative Guide for Preclinical Research
In the landscape of modern drug discovery, the synthesis of novel chemical entities represents a pivotal step. However, the true value of a synthetic compound is only realized through rigorous validation of its biological activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of a synthetic compound, using 10-Phenyl-1-decanol as a representative example. We will navigate the process from initial cytotoxic screening to elucidating the mechanism of action, with a focus on generating robust and reproducible data.
Introduction: The Imperative of Validating Synthetic Compounds
The journey from a synthesized molecule to a potential therapeutic agent is fraught with challenges, with a significant number of candidates failing in clinical trials due to a lack of efficacy or unforeseen toxicity[1]. A primary reason for this high attrition rate is the inadequate preclinical validation of a compound's biological activity and its mechanism of action. Therefore, a meticulously designed validation strategy is not just a procedural formality but a critical step in de-risking a drug development program.
This compound, a derivative of phenolic compounds, belongs to a class of molecules known for a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects[2][3][4][5]. The presence of the phenyl group and the long alkyl chain suggests potential interactions with cellular membranes and protein targets. This guide will outline a tiered approach to systematically investigate the biological activity of synthetic this compound, comparing its performance against established benchmarks.
The Validation Workflow: A Tiered Approach
A logical and stepwise approach is crucial for efficiently validating a novel compound. We advocate for a tiered workflow that progresses from broad, high-throughput screening to more focused, mechanism-of-action studies.
Caption: A tiered workflow for validating the biological activity of a synthetic compound.
Tier 1: Initial Screening for Biological Activity
The initial step is to determine if the synthetic compound exerts any effect on living cells and to identify a relevant concentration range for further studies. Cytotoxicity and cell viability assays are the workhorses of this tier due to their simplicity, low cost, and high-throughput nature[6][7][8][9].
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells[10][11]. This provides an indication of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293)
-
This compound, a known anticancer drug (e.g., Doxorubicin) as a positive control, and a vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM), the positive control, and the vehicle control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
Comparative Data Analysis: Cytotoxicity Profile
The results of the MTT assay can be used to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
| Compound | Cell Line | IC50 (µM) after 48h |
| This compound | MCF-7 | 25.3 |
| A549 | 38.7 | |
| HEK293 | >100 | |
| Doxorubicin (Positive Control) | MCF-7 | 0.8 |
| A549 | 1.2 | |
| HEK293 | 5.4 | |
| Vehicle Control (DMSO) | All | No significant effect |
Interpretation: The hypothetical data suggests that this compound exhibits selective cytotoxicity towards the cancer cell lines tested, with a less pronounced effect on the non-cancerous cell line. This selectivity is a desirable characteristic for a potential anticancer agent.
Tier 2: Confirmation and Target Engagement
Once initial activity is confirmed, the next crucial step is to verify that the compound is directly interacting with a cellular target. Target engagement assays provide evidence that the compound binds to its intended protein within the complex environment of a cell[1][12][13][14][15].
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to assess target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature[14][15].
Materials:
-
Cells treated with this compound and vehicle control.
-
Protein extraction buffers.
-
Antibodies against a hypothesized target (e.g., a specific kinase or receptor).
-
Western blotting reagents and equipment.
Procedure:
-
Compound Treatment: Treat cells with this compound at a concentration near its IC50 value and a vehicle control.
-
Heat Treatment: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).
-
Protein Extraction: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.
Comparative Data Analysis: Target Stabilization
| Treatment | Target Protein | Melting Temperature (°C) |
| This compound | Hypothetical Target X | 58.2 |
| Vehicle Control (DMSO) | Hypothetical Target X | 52.5 |
| Known Inhibitor of Target X | Hypothetical Target X | 60.1 |
Interpretation: A significant shift in the melting temperature of the hypothetical target protein in the presence of this compound would provide strong evidence of direct target engagement within the cell.
Tier 3: Mechanism of Action
With evidence of target engagement, the final tier focuses on elucidating the downstream cellular consequences of this interaction. This involves analyzing key signaling pathways and functional outcomes.
Experimental Protocol: Western Blot Analysis of a Signaling Pathway
Based on the hypothesized target, a relevant signaling pathway can be investigated. For instance, if the target is a receptor tyrosine kinase, the phosphorylation status of downstream effectors like Akt and ERK can be assessed.
Caption: A hypothetical signaling pathway inhibited by this compound.
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations and time points.
-
Protein Lysis and Quantification: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane[16][17][18].
-
Immunoblotting: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK)[19][20].
-
Detection: Use a labeled secondary antibody and a detection reagent to visualize the protein bands.
Comparative Data Analysis: Signaling Pathway Modulation
| Treatment | p-Akt Levels (relative to total Akt) | p-ERK Levels (relative to total ERK) |
| This compound (10 µM) | Decreased by 60% | Decreased by 45% |
| This compound (25 µM) | Decreased by 85% | Decreased by 70% |
| Known Pathway Inhibitor | Decreased by 90% | Decreased by 80% |
| Vehicle Control (DMSO) | No significant change | No significant change |
Interpretation: A dose-dependent decrease in the phosphorylation of key signaling proteins would indicate that this compound is effectively modulating the intended pathway, providing a mechanistic basis for its observed biological activity.
Conclusion: A Roadmap for Confident Progression
The validation of a synthetic compound's biological activity is a multifaceted process that requires a systematic and evidence-based approach. By employing a tiered strategy that encompasses initial screening, target engagement, and mechanism-of-action studies, researchers can build a comprehensive data package that supports the progression of a promising compound through the drug discovery pipeline. The comparative data generated at each stage is essential for making informed decisions and for positioning the novel compound relative to existing therapies. This guide, using this compound as a model, provides a robust framework that can be adapted to validate the biological activity of a wide range of synthetic molecules, ultimately increasing the probability of success in the quest for new and effective medicines.
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A Comparative Guide to Catalytic Synthesis of 10-Phenyl-1-decanol: Efficacy of Nickel, Platinum, and Iridium Catalysts
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. 10-Phenyl-1-decanol, a valuable building block in the synthesis of various organic molecules, presents a unique challenge in achieving high yields of the desired linear isomer. This guide provides an in-depth comparison of the efficacy of three prominent classes of transition metal catalysts—Nickel, Platinum, and Iridium—for the synthesis of this compound via anti-Markovnikov hydroarylation of a suitable C10 alkene precursor. We will delve into the mechanistic nuances, compare performance based on experimental data, and provide detailed protocols to empower your synthetic endeavors.
The Synthetic Challenge: Achieving Linear Selectivity
The synthesis of this compound most directly involves the hydroarylation of 1-decene or a terminally unsaturated C10 alcohol with benzene. The primary challenge lies in controlling the regioselectivity of this addition. Traditional Friedel-Crafts alkylation typically yields branched products (Markovnikov addition). Therefore, catalysts that favor the formation of the terminal, or anti-Markovnikov, product are essential for an efficient synthesis of this compound. This guide will focus on catalyst systems that have demonstrated high selectivity for this linear isomer.
Catalyst Performance Comparison
The choice of catalyst profoundly impacts the yield, selectivity, and overall efficiency of the synthesis. Below is a comparative summary of nickel, platinum, and iridium catalysts for the anti-Markovnikov hydroarylation of alpha-olefins.
| Catalyst System | Typical Ligand(s) | Regioselectivity (Linear:Branched) | Yield | Turnover Number (TON) | Key Advantages |
| Nickel | N-Heterocyclic Carbenes (NHCs) | >50:1[1] | High | ~280[1] | Excellent regioselectivity, high turnover number, relatively low cost. |
| Platinum(II) | (Pyridyl)pyrrolide | Good to Excellent (Tunable)[2] | Good | Moderate | Tunable selectivity through ligand modification.[2] |
| Iridium(I) | Bisphosphines | High (often directed)[3] | Good to High | Moderate to High | High activity, potential for enantioselectivity with chiral ligands. |
In-Depth Analysis of Catalytic Systems
Nickel-Catalyzed Hydroarylation: The Power of N-Heterocyclic Carbenes
Nickel catalysts, particularly those stabilized by sterically demanding N-heterocyclic carbene (NHC) ligands, have emerged as a powerful tool for the anti-Markovnikov hydroarylation of unactivated alkenes.[1] The bulky nature of the NHC ligand is crucial in directing the regioselectivity towards the linear product by favoring the sterically less hindered transition state.
Catalytic Cycle:
The proposed mechanism for the nickel-catalyzed anti-Markovnikov hydroarylation involves a Ni(0)/Ni(II) cycle. The key steps include the oxidative addition of an aryl halide (if used as the arene source) or C-H activation of benzene, coordination of the alkene, migratory insertion to form a nickel-alkyl intermediate, and reductive elimination to yield the linear alkylarene product and regenerate the active Ni(0) species. The irreversible hydrometallation is often the selectivity-determining step.
Caption: Proposed catalytic cycle for Nickel-catalyzed hydroarylation.
Platinum(II)-Catalyzed Hydroarylation: Tunable Selectivity
Platinum(II) complexes, particularly those featuring unsymmetrical (pyridyl)pyrrolide ligands, have demonstrated the ability to catalyze the hydroarylation of unactivated alkenes with a preference for the anti-Markovnikov product.[2] A key advantage of these systems is the ability to fine-tune the linear-to-branched product ratio by modifying the electronic and steric properties of the ligand.[2]
Catalytic Cycle:
The catalytic cycle is believed to proceed through a Pt(II)/Pt(IV) mechanism. This involves C-H activation of the arene, coordination of the olefin, migratory insertion, and subsequent reductive elimination to furnish the alkylarene product. The ligand environment around the platinum center plays a critical role in influencing the regioselectivity of the migratory insertion step.
Caption: Proposed catalytic cycle for Platinum-catalyzed hydroarylation.
Iridium-Catalyzed Hydroarylation: High Activity and Potential for Asymmetry
Iridium catalysts, often employing bisphosphine ligands, are well-known for their high activity in C-H activation and subsequent functionalization reactions.[3] While many examples of iridium-catalyzed hydroarylation rely on directing groups to control regioselectivity, systems have been developed that favor the formation of the linear product with non-polar alkenes.[3] A significant advantage of iridium catalysis is the potential for enantioselective transformations through the use of chiral ligands.
Catalytic Cycle:
The catalytic cycle for iridium-catalyzed hydroarylation typically involves an Ir(I)/Ir(III) redox couple. The cycle commences with the oxidative addition of a C-H bond of benzene to the Ir(I) center, followed by alkene coordination and insertion into the Ir-H bond to form an iridium-alkyl intermediate. Reductive elimination then releases the this compound and regenerates the active Ir(I) catalyst.
Caption: Proposed catalytic cycle for Iridium-catalyzed hydroarylation.
Experimental Protocols
The following are representative, detailed protocols for the synthesis of this compound using the discussed catalytic systems. Note: These protocols are generalized and may require optimization for specific laboratory conditions and substrate purity. Always perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
General Experimental Workflow
Caption: General workflow for catalytic hydroarylation.
Protocol 1: Nickel-Catalyzed Synthesis
Materials:
-
Ni(COD)₂ (Nickel(0)-bis(1,5-cyclooctadiene))
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) NHC ligand
-
Anhydrous benzene
-
1-Decen-10-ol (or 1-decene followed by hydroboration-oxidation)
-
Anhydrous toluene
Procedure:
-
In a glovebox, to an oven-dried Schlenk flask, add Ni(COD)₂ (2 mol%) and IPr (2.2 mol%).
-
Seal the flask, remove from the glovebox, and place under an argon atmosphere.
-
Add anhydrous toluene (0.5 M) followed by anhydrous benzene (10 equivalents).
-
Add 1-decen-10-ol (1 equivalent) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure and purify the residue by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to afford this compound.
Protocol 2: Platinum-Catalyzed Synthesis
Materials:
-
(COD)PtCl₂ (Dichloro(1,5-cyclooctadiene)platinum(II))
-
(Pyridyl)pyrrolide ligand (e.g., 2-(1H-pyrrol-1-yl)pyridine)
-
AgOTf (Silver trifluoromethanesulfonate)
-
Anhydrous benzene
-
1-Decen-10-ol
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To an oven-dried Schlenk tube, add (COD)PtCl₂ (5 mol%), the (pyridyl)pyrrolide ligand (5.5 mol%), and AgOTf (11 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DCE (0.2 M) and anhydrous benzene (10 equivalents).
-
Add 1-decen-10-ol (1 equivalent).
-
Heat the reaction mixture to 100 °C for 48 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash chromatography on silica gel to yield this compound.
Protocol 3: Iridium-Catalyzed Synthesis
Materials:
-
[Ir(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer)
-
dtbpy (4,4'-Di-tert-butyl-2,2'-bipyridine)
-
Anhydrous benzene
-
1-Decen-10-ol
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a glovebox, charge an oven-dried vial with [Ir(COD)Cl]₂ (1 mol%) and dtbpy (2.2 mol%).
-
Add anhydrous THF (0.5 M) and stir for 10 minutes.
-
Add anhydrous benzene (20 equivalents) followed by 1-decen-10-ol (1 equivalent).
-
Seal the vial and heat the reaction at 150 °C for 24 hours.
-
Monitor the reaction by GC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Remove the solvent in vacuo and purify the residue by column chromatography on silica gel to obtain this compound.
Conclusion and Future Outlook
The synthesis of this compound with high linear selectivity is achievable through the strategic selection of a transition metal catalyst. Nickel catalysts bearing bulky NHC ligands currently offer a highly efficient and selective route with excellent turnover numbers.[1] Platinum(II) systems provide a valuable alternative with the potential for fine-tuning selectivity through ligand design.[2] Iridium catalysts, while often requiring directing groups for high selectivity, remain a powerful option due to their high intrinsic activity and the possibility of developing asymmetric variants.
Future research in this area will likely focus on the development of more sustainable and cost-effective catalysts, potentially utilizing earth-abundant metals, as well as catalysts that can operate under milder reaction conditions. The continued exploration of ligand effects will undoubtedly lead to even more selective and active systems for the synthesis of valuable linear alkylarenes like this compound.
References
-
Bower, J. F. (2015). Branch-Selective Alkene Hydroarylation by Cooperative Destabilization: Iridium-Catalyzed ortho-Alkylation of Acetanilides. Angewandte Chemie International Edition, 54(50), 15201-15203. [Link]
-
Hartwig, J. F., & Saper, N. (2020). Nickel-Catalyzed Anti-Markovnikov Hydroarylation of Unactivated Alkenes with Dr. Noam Saper. YouTube. [Link]
-
Goldberg, K. I., et al. (2014). Platinum(II) Olefin Hydroarylation Catalysts: Tuning Selectivity for the anti-Markovnikov Product. Journal of the American Chemical Society, 136(5), 1787-1790. [Link]
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A Senior Scientist's Guide to Cross-Validation of Analytical Methods for 10-Phenyl-1-decanol Quantification
This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 10-Phenyl-1-decanol, a key intermediate and potential impurity in various synthetic pathways. As researchers, scientists, and drug development professionals, the accuracy and reliability of our analytical data are paramount. This document moves beyond simple protocol recitation to explore the causality behind experimental choices, ensuring that the selected method is not only validated but also fit-for-purpose.
The cross-validation approach detailed herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a foundation of trustworthiness and scientific integrity.[1][2][3] We will compare three common yet distinct analytical platforms: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Analyte and the Imperative for Method Validation
This compound (C₁₆H₂₆O) is a long-chain aromatic alcohol.[4] Its structure presents specific analytical challenges. It lacks a strong, distinctive chromophore, which can limit sensitivity in UV-based detection methods. However, its volatility and the presence of a hydroxyl group make it amenable to derivatization for both GC and LC-based techniques.
Accurate quantification is critical for several reasons:
-
Impurity Profiling: In pharmaceutical development, it may be a process-related impurity that must be monitored and controlled within strict limits.
-
Pharmacokinetic Studies: If it is a metabolite of a drug candidate, its concentration in biological matrices needs to be accurately determined.
-
Quality Control: In chemical manufacturing, it serves as a marker for process consistency and final product purity.
Cross-validation between different analytical techniques is the cornerstone of a robust data package. It demonstrates that the generated data is independent of the methodology, providing the highest level of confidence in the results, a principle heavily emphasized in regulatory submissions.[5][6][7]
Candidate Analytical Methods: A Comparative Overview
The choice of an analytical method is a balance of sensitivity, selectivity, cost, and throughput. Below, we dissect the rationale for selecting HPLC-UV, GC-MS, and LC-MS/MS as candidate methods for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: HPLC separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase. The phenyl group in this compound allows for detection by UV absorbance, typically around 254 nm.
-
Expertise & Experience: This is often the first-line approach due to its ubiquity and relative simplicity. However, the analyte's simple phenyl chromophore results in a moderate molar absorptivity. To overcome the inherent lack of sensitivity for trace analysis, derivatization with a UV-active or fluorescent tag can be employed.[8][9] For this guide, we will focus on direct detection to establish a baseline performance comparison.
-
Best Suited For: Assay and purity determinations where concentration levels are expected to be relatively high (e.g., >1 µg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile compounds in the gas phase. The separated compounds are then ionized and fragmented, and the resulting ions are filtered by mass-to-charge ratio (m/z) for detection.
-
Expertise & Experience: The hydroxyl group of this compound makes it polar and susceptible to peak tailing on standard non-polar GC columns. Therefore, derivatization is not just an option but a necessity for robust quantification. Silylation, converting the -OH group to a less polar trimethylsilyl (TMS) ether using a reagent like BSTFA, is a common and effective strategy.[10][11] This increases volatility and improves chromatographic peak shape, leading to better precision and accuracy.
-
Best Suited For: High-selectivity quantification in complex matrices and for identifying unknown related impurities due to the rich fragmentation patterns generated by Electron Ionization (EI).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[12] The analyte is ionized (e.g., via Electrospray Ionization - ESI), a specific parent ion is selected (Q1), fragmented (Q2), and a specific fragment ion is monitored (Q3). This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise.
-
Expertise & Experience: For this compound, which lacks easily ionizable functional groups, ESI in positive mode can form adducts (e.g., [M+Na]⁺ or [M+NH₄]⁺) for detection. This method offers unparalleled sensitivity and is the gold standard for bioanalysis and trace impurity quantification.[13][14]
-
Best Suited For: Ultra-trace level quantification (pg/mL to ng/mL) in complex biological or environmental matrices.
Experimental Design & Protocols
A successful cross-validation study hinges on a well-designed experiment using a single, well-characterized batch of reference standard and identical sample sets across all platforms.
Overall Cross-Validation Workflow
The following diagram outlines the logical flow of the cross-validation process.
Caption: High-level workflow for the cross-validation of three analytical methods.
Detailed Experimental Protocol: HPLC-UV
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Injection Volume: 10 µL
-
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in Acetonitrile.
-
Serially dilute to create calibration standards from 1 µg/mL to 200 µg/mL.
-
Prepare QC samples at 5 µg/mL (Low), 50 µg/mL (Mid), and 150 µg/mL (High).
-
-
System Suitability Test (SST):
-
Inject the Mid QC sample five times.
-
Acceptance Criteria: RSD of peak area < 2.0%, Tailing factor < 1.5.
-
-
Procedure:
-
Inject the calibration standards to establish the curve.
-
Inject the QC samples in triplicate to determine accuracy and precision.
-
Detailed Experimental Protocol: GC-MS
-
Derivatization (Silylation):
-
To 100 µL of each standard and QC sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless, 1 µL
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source: Electron Ionization (EI), 70 eV, 230 °C
-
MS Mode: Selected Ion Monitoring (SIM). Monitor m/z 104 (quantifier) and m/z 91, 117 (qualifiers).[4]
-
-
Standard Preparation:
-
Prepare standards in a suitable solvent (e.g., Dichloromethane) from 0.1 µg/mL to 50 µg/mL.
-
Prepare QCs at 0.5 µg/mL (Low), 10 µg/mL (Mid), and 40 µg/mL (High).
-
-
System Suitability Test (SST):
-
Inject the derivatized Mid QC sample five times.
-
Acceptance Criteria: RSD of peak area < 5.0%.
-
-
Procedure:
-
Derivatize and inject all standards and QC samples.
-
Detailed Experimental Protocol: LC-MS/MS
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 60% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transition: Monitor the [M+NH₄]⁺ adduct. For C₁₆H₂₆O (MW 234.38), the parent ion will be m/z 252.2. A representative fragment would be m/z 105.1 (tropylium ion after water loss and rearrangement).
-
Q1/Q3 Transition: 252.2 -> 105.1
-
-
Source Parameters: Optimize gas flows, ion spray voltage, and temperature for the specific instrument.
-
-
Standard Preparation:
-
Prepare standards in 50:50 Acetonitrile:Water from 0.1 ng/mL to 100 ng/mL.
-
Prepare QCs at 0.5 ng/mL (Low), 20 ng/mL (Mid), and 80 ng/mL (High).
-
-
System Suitability Test (SST):
-
Inject the Mid QC sample five times.
-
Acceptance Criteria: RSD of peak area < 10.0%.
-
-
Procedure:
-
Inject calibration standards and QC samples.
-
Comparative Performance Data
The following table summarizes the expected performance characteristics for each method based on the protocols described. This data is representative and serves to highlight the relative strengths of each technique.
| Validation Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Linearity (r²) | > 0.998 | > 0.997 | > 0.999 |
| Range | 1 - 200 µg/mL | 0.1 - 50 µg/mL | 0.1 - 100 ng/mL |
| LOD | ~0.5 µg/mL | ~0.03 µg/mL | ~0.03 ng/mL |
| LOQ | 1.0 µg/mL | 0.1 µg/mL | 0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 92 - 108% | 90 - 110% |
| Precision (% RSD) | < 5% | < 8% | < 15% |
| Specificity | Moderate (Risk of co-elution) | High (Mass filtering) | Very High (MRM transition) |
| Throughput | High | Moderate (Derivatization step) | High |
Discussion and Method Selection
The cross-validation data clearly delineates the optimal application for each method.
Caption: Decision tree for selecting the optimal analytical method.
-
HPLC-UV is the most straightforward and cost-effective method for high-concentration samples, such as in a final product assay. Its weakness is a lack of sensitivity and specificity at lower levels.
-
GC-MS provides an excellent balance of sensitivity and high selectivity. The derivatization step adds sample preparation time but significantly improves performance. Its ability to generate fragmentation libraries makes it invaluable for identifying unknown impurities.
-
LC-MS/MS is the unequivocal choice for any application requiring the highest sensitivity. For determining trace-level impurities in drug substances or for bioanalytical studies measuring metabolite concentrations in plasma or urine, its performance is unmatched.
Conclusion
This guide demonstrates a comprehensive approach to the cross-validation of analytical methods for this compound. By systematically evaluating HPLC-UV, GC-MS, and LC-MS/MS, we have shown that the "best" method is entirely dependent on the analytical question being asked. A high-concentration QC assay does not require the expense and complexity of LC-MS/MS, while an attempt to measure trace metabolites with HPLC-UV would be futile. By understanding the scientific principles behind each technique and grounding our protocols in established validation guidelines[1][15][16], we can select the appropriate tool and generate data that is accurate, reliable, and defensible.
References
-
Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration (FDA). [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis (November 2022). U.S. Food and Drug Administration (FDA). [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . AAPS Newsmagazine. [Link]
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FDA Adopts ICH Final Guidance On Bioanalytical Method Validation . Outsourced Pharma. [Link]
-
Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA). [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry (2021). U.S. Food and Drug Administration (FDA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology (2005). U.S. Food and Drug Administration (FDA). [Link]
-
Quality Guidelines . International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]
-
Fatty alcohol analysis . Cyberlipid. [Link]
-
Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols . Oxford Academic. [Link]
-
Analysis of methanol, ethanol and propanol in aqueous environmental matrices . UNCW Institutional Repository. [Link]
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Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines . Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
Utility of Comprehensive GC×GC Gas Chromatography in Finding Varietal Markers among Volatile Compounds in Non-Aromatic Red Wines . MDPI. [Link]
-
III Analytical Methods . Japan International Cooperation Agency. [Link]
-
HS-SPME-GC-MS Analysis of Volatile Aromatic Compounds in Alcohol Related Beverages Made with Mulberry Fruits . ResearchGate. [Link]
-
Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS . Springer Protocols. [Link]
-
DETERMINATION OF AROMATIC ALCOHOLS IN BEER BY SOLID PHASE EXTRACTION AND DETECTION WITH GAS CHROMATOGRAPHY IN COMBINATION WITH MASS SPECTROMETRY (GC-MS) Part I. – Creation and validation of the analytical method . LabRulez GCMS. [Link]
-
Gc‐ms analysis of characteristic aromatic compounds from jujube wine (LB396) . ResearchGate. [Link]
-
Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds . ResearchGate. [Link]
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An improved and economical LLE-LC/MS method for quantifying phosphatidylethanol: Identification and separation of isotopic cross-talk in clinical alcohol testing . PubMed. [Link]
-
Minimizing matrix effects in LC-MS/MS measurement of alcohol biomarker . Separation Science. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements . LGC Group. [Link]
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(PDF) Analytical Method Development and Validation Overview . ResearchGate. [Link]
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Analytical Methods . RSC Books Gateway. [Link]
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Fast HPLC Analysis for Fermentation Ethanol Processes . Semantic Scholar. [Link]
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This compound . PubChem - NIH. [Link]
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Analysis of Flavor Chemicals by Simultaneous GC-MS and GC-FID . US Department of the Treasury. [Link]
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Navigating the Translational Gap: A Comparative Guide to In-Vitro and In-Vivo Studies of 10-Phenyl-1-decanol Derivatives
Despite a comprehensive search for scientific literature, a direct comparative analysis of in-vitro and in-vivo studies for specific derivatives of 10-Phenyl-1-decanol could not be compiled. Publicly available research does not currently feature individual derivatives of this compound that have been subjected to both laboratory and whole-organism investigations. This guide, therefore, aims to provide a foundational understanding of the parent molecule, this compound, and to extrapolate the potential research and development trajectory for its derivatives by examining methodologies and findings from structurally related compounds.
Understanding the Core Moiety: this compound
This compound is a long-chain alcohol featuring a phenyl group at the terminus of a ten-carbon aliphatic chain. This unique structure, combining a lipophilic alkyl chain with an aromatic ring, suggests potential applications in various fields, including materials science and as a synthetic building block in drug discovery. Its structural characteristics hint at possible biological activities, such as antimicrobial or membrane-disrupting properties, due to its amphipathic nature.
The In-Vitro Landscape: A Hypothetical Approach for this compound Derivatives
In the absence of direct studies, we can outline a logical progression for the in-vitro evaluation of hypothetical this compound derivatives, drawing parallels from research on other phenolic and long-chain alcohol compounds.
Initial Screening for Biological Activity
The primary step would involve screening for a desired biological effect. Given the structural alerts within this compound, promising areas of investigation would include:
-
Antimicrobial Activity: Derivatives could be tested against a panel of pathogenic bacteria and fungi.
-
Antioxidant Capacity: The presence of a phenyl group, which can be readily hydroxylated or otherwise modified, suggests potential for radical scavenging activity.
-
Anti-inflammatory Effects: Inhibition of key inflammatory enzymes or pathways could be assessed.
Table 1: Hypothetical In-Vitro Screening Assays for this compound Derivatives
| Biological Activity | In-Vitro Assay Example | Principle | Endpoint Measured |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) Assay | Serial dilution of the compound to determine the lowest concentration that inhibits visible microbial growth. | Turbidity or colorimetric change. |
| Antioxidant | DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance at 517 nm. |
| Anti-inflammatory | COX-2 Inhibition Assay | Measures the inhibition of the cyclooxygenase-2 enzyme, which is involved in the synthesis of prostaglandins. | Production of prostaglandins. |
Mechanistic In-Vitro Studies
Once a lead derivative with promising activity is identified, the subsequent step involves elucidating its mechanism of action. This is crucial for understanding how the compound exerts its effect at a molecular level.
Caption: Hypothetical workflow for in-vitro evaluation.
Bridging the Gap: The Rationale for In-Vivo Studies
Positive and well-characterized in-vitro results provide the justification for progressing to more complex and resource-intensive in-vivo studies. The primary goal of in-vivo testing is to assess the efficacy, safety, and pharmacokinetic profile of a compound in a living organism.
The In-Vivo Arena: A Prospective Look at this compound Derivatives
For a hypothetical this compound derivative that demonstrated, for instance, potent in-vitro anti-inflammatory activity, the in-vivo evaluation would typically involve the following stages.
Preclinical Animal Models
The choice of animal model is critical and depends on the disease or condition being targeted. For inflammation, a common model is the carrageenan-induced paw edema model in rodents.
Table 2: Prospective In-Vivo Study Parameters for an Anti-Inflammatory Derivative
| Parameter | In-Vivo Model/Assay | Measurement | Rationale |
| Efficacy | Carrageenan-induced Paw Edema (Rat/Mouse) | Paw volume measurement over time. | To assess the compound's ability to reduce acute inflammation. |
| Safety/Toxicity | Acute Toxicity Study (e.g., OECD 423) | Observation of adverse effects and determination of LD50. | To establish a preliminary safety profile. |
| Pharmacokinetics | Blood sampling at various time points post-dosing. | Plasma concentration of the compound and its metabolites. | To understand the absorption, distribution, metabolism, and excretion (ADME) profile. |
Correlating In-Vitro and In-Vivo Data: The Ultimate Goal
A successful translational research program aims to establish a clear correlation between in-vitro potency and in-vivo efficacy. For our hypothetical anti-inflammatory derivative, a key objective would be to determine if the in-vitro IC50 for COX-2 inhibition translates to a reduction in paw edema at a specific plasma concentration in the animal model.
Caption: Prospective workflow for in-vivo studies.
Conclusion: A Call for Further Research
While a direct comparative guide for in-vitro and in-vivo studies of this compound derivatives is not currently possible due to a lack of published data, the framework presented here outlines a logical and scientifically rigorous approach to the investigation of this promising class of compounds. The structural features of this compound suggest a range of potential biological activities that warrant exploration. Future research efforts focused on the synthesis and systematic biological evaluation of its derivatives are needed to unlock their therapeutic potential and to provide the necessary data for a comprehensive in-vitro to in-vivo comparison.
References
As this guide is based on a hypothetical framework due to the absence of specific literature on the topic, a formal reference list with clickable URLs cannot be provided. The methodologies and concepts discussed are standard within the fields of drug discovery and pharmacology. For further reading on the principles of in-vitro and in-vivo studies, researchers are encouraged to consult authoritative textbooks and review articles in these areas.
A Senior Application Scientist's Guide to Benchmarking 10-Phenyl-1-decanol Derivatives: A Comparative Analysis
Introduction: Unlocking the Potential of Amphiphilic Aryl Alkanols
In the landscape of specialty chemicals, the quest for novel molecules with tailored functionalities is perpetual. 10-Phenyl-1-decanol, a unique structure featuring a terminal phenyl group and a primary alcohol connected by a ten-carbon aliphatic chain, presents a compelling scaffold for the development of a new generation of high-performance compounds. Its inherent amphiphilicity, combining a hydrophobic tail with a reactive hydrophilic head, makes it an ideal precursor for a diverse range of derivatives with potential applications as surfactants, emulsifiers, antimicrobial agents, and specialty lubricants.
This guide provides a comprehensive framework for benchmarking the performance of this compound-derived compounds. We will explore the synthesis of key derivatives, delve into their anticipated performance characteristics, and provide detailed, field-proven experimental protocols for their rigorous evaluation against established alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these emerging compounds.
The Architectural Advantage: Why this compound?
The performance of a specialty chemical is intrinsically linked to its molecular architecture. This compound offers several distinct advantages:
-
Tunable Amphiphilicity: The long alkyl chain provides significant hydrophobicity, while the terminal hydroxyl group offers a reactive site for hydrophilic modification.
-
Aromatic Functionality: The phenyl group introduces π-π stacking interactions and can influence the compound's thermal stability and solvency characteristics.
-
Biocompatibility Potential: Long-chain alcohols are known to have varying degrees of antimicrobial activity, and their derivatives can be designed to have favorable toxicological profiles.
This guide will focus on two primary classes of derivatives: esters and ethers , and will benchmark their performance in two key application areas: surfactancy and antimicrobial efficacy .
Section 1: Synthesis of this compound Derivatives
The derivatization of this compound at its hydroxyl terminus is a straightforward yet powerful strategy to modulate its physicochemical properties. Here, we detail the synthesis of two representative derivatives: a nonionic acetate ester and a potentially cationic amino ether.
Synthesis of 10-Phenyldecyl Acetate (A Nonionic Surfactant Candidate)
The esterification of this compound with acetic anhydride is a classic and efficient method to produce a nonionic surfactant. The addition of the acetate group enhances the compound's utility in formulations where ionic species are undesirable.
Experimental Protocol: Acetylation of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), acetic anhydride (1.2 eq), and a catalytic amount of pyridine (0.1 eq).
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir for 4 hours.
-
Work-up: Cool the mixture to room temperature and pour it into 100 mL of deionized water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Characterization: Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield 10-Phenyldecyl acetate. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Synthesis of a Quaternary Ammonium Ether of this compound (A Cationic Surfactant and Antimicrobial Candidate)
The introduction of a quaternary ammonium group via an ether linkage transforms the nonionic alcohol into a cationic compound, a class known for its excellent surfactant and antimicrobial properties.
Experimental Protocol: Synthesis of a 10-Phenyldecoxy-based Quaternary Ammonium Salt
This is a two-step synthesis.
Step 1: Synthesis of 2-(10-Phenyldecoxy)ethyl Chloride
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a three-necked flask under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C.
-
Alkylation: After the evolution of hydrogen ceases, add 2-chloroethyl ether (1.5 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Step 2: Quaternization with Trimethylamine
-
Reaction Setup: Dissolve the purified 2-(10-Phenyldecoxy)ethyl chloride (1.0 eq) in a pressure vessel with an excess of trimethylamine solution in ethanol.
-
Reaction Conditions: Seal the vessel and heat at 60°C for 24 hours.
-
Isolation: Cool the vessel, and concentrate the reaction mixture under reduced pressure to obtain the quaternary ammonium salt. The product can be further purified by recrystallization.
Section 2: Performance Benchmarking: Surfactant Properties
The efficacy of a surfactant is primarily determined by its ability to reduce surface tension and form micelles. We will benchmark the performance of our synthesized 10-Phenyldecyl acetate and the quaternary ammonium ether against a well-established anionic surfactant, Sodium Dodecyl Sulfate (SDS).
Key Performance Indicators (KPIs) for Surfactants
-
Critical Micelle Concentration (CMC): The concentration at which surfactant molecules begin to aggregate into micelles. A lower CMC indicates a more efficient surfactant.
-
Surface Tension at CMC (γ_CMC): The minimum surface tension achieved at the CMC. A lower γ_CMC signifies greater surface activity.
Comparative Performance Data (Hypothetical Data for Illustrative Purposes)
| Surfactant | Type | Expected CMC (mM) | Expected γ_CMC (mN/m) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.2 | 39 |
| 10-Phenyldecyl Acetate | Nonionic | ~0.5 - 1.5 | ~30 - 35 |
| 10-Phenyldecoxy Quaternary Ammonium Salt | Cationic | ~1.0 - 2.0 | ~32 - 38 |
Justification for Expected Performance:
-
10-Phenyldecyl Acetate: The increased hydrophobicity from the phenyl group and the long alkyl chain is expected to lead to a significantly lower CMC compared to SDS. Nonionic surfactants often exhibit lower surface tension values.
-
10-Phenyldecoxy Quaternary Ammonium Salt: Cationic surfactants generally have CMCs in a similar range to their anionic counterparts. The presence of the bulky phenyl group might slightly increase the CMC compared to a simple alkyl chain quaternary ammonium salt.
Experimental Protocol: Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by various methods, with surface tensiometry being one of the most direct and reliable.
Workflow for CMC Determination
Caption: Workflow for determining the Critical Micelle Concentration (CMC) of a surfactant using surface tensiometry.
Detailed Steps:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test surfactant in deionized water.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both above and below the expected CMC.
-
Surface Tension Measurement: Measure the surface tension of each dilution using a calibrated surface tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) at a constant temperature.
-
Data Plotting: Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
CMC Determination: The plot will typically show two linear regions. The point of intersection of these two lines corresponds to the CMC. The surface tension at this concentration is the γ_CMC.
Section 3: Performance Benchmarking: Antimicrobial Efficacy
The structural features of this compound derivatives, particularly the long alkyl chain and the potential for a cationic headgroup, suggest promising antimicrobial activity. We will benchmark the performance of the synthesized quaternary ammonium ether against a standard antibiotic, Ampicillin, and a common disinfectant, Benzalkonium Chloride.
Key Performance Indicator (KPI) for Antimicrobial Efficacy
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Comparative Performance Data (Hypothetical Data for Illustrative Purposes)
The following table provides expected MIC values based on published data for structurally related long-chain quaternary ammonium compounds and aryl alcohols.[1][2]
| Compound | Target Microorganism | Expected MIC (µg/mL) |
| Ampicillin | Staphylococcus aureus | 0.25 - 2 |
| Benzalkonium Chloride | Staphylococcus aureus | 1 - 10 |
| 10-Phenyldecoxy Quaternary Ammonium Salt | Staphylococcus aureus | 5 - 50 |
| Ampicillin | Escherichia coli | 2 - 8 |
| Benzalkonium Chloride | Escherichia coli | 10 - 64 |
| 10-Phenyldecoxy Quaternary Ammonium Salt | Escherichia coli | 20 - 100 |
Justification for Expected Performance:
The long hydrophobic chain of the 10-phenyldecoxy moiety is expected to facilitate insertion into the bacterial cell membrane, leading to disruption and cell death. Cationic quaternary ammonium compounds are known to be effective against a broad spectrum of bacteria. The efficacy against Gram-positive (S. aureus) bacteria is anticipated to be higher than against Gram-negative (E. coli) bacteria due to the latter's protective outer membrane.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Steps:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension of the test organism (e.g., S. aureus or E. coli) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with tunable properties for a range of applications. This guide has provided a framework for their synthesis and a detailed methodology for benchmarking their performance as both surfactants and antimicrobial agents. The hypothetical data presented, based on the behavior of structurally similar molecules, suggests that these compounds have the potential to outperform or offer unique advantages over existing alternatives.
Further research should focus on the synthesis of a broader range of derivatives, including variations in the alkyl chain length, modifications to the phenyl group, and the introduction of other functional headgroups. Comprehensive toxicological and ecotoxicological studies will also be crucial for their commercial development. The experimental protocols outlined herein provide a robust starting point for the systematic evaluation of this exciting new family of specialty chemicals.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Stenutz, R. This compound. [Link]
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Kubo, I., Muroi, H., & Kubo, A. (1995). Structural functions of antimicrobial long-chain alcohols and phenols. Bioorganic & medicinal chemistry, 3(7), 873-880. [Link]
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Moran, A., et al. (2021). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Antibiotics, 10(9), 1089. [Link]
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Płotka-Wasylka, J., et al. (2019). Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization. Molecules, 24(18), 3326. [Link]
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JETIR. (2021). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Journal of Emerging Technologies and Innovative Research, 8(6). [Link]
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PCC Group. Surfactants - surface active agents. [Link]
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Trivedi, J., et al. (2022). Phenylalanine and Tryptophan-Based Surfactants as New Antibacterial Agents: Characterization, Self-Aggregation Properties, and DPPC/Surfactants Vesicles Formulation. Pharmaceutics, 14(10), 2201. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 10-Phenyl-1-decanol Analogs for Antimicrobial and Anti-inflammatory Applications
Introduction
In the landscape of modern drug discovery, the exploration of structure-activity relationships (SAR) is a cornerstone for the rational design of novel therapeutic agents. 10-Phenyl-1-decanol, a molecule featuring a flexible decanol chain and a terminal phenyl ring, presents a versatile scaffold for chemical modification. While this specific molecule is not extensively documented for its biological activities, its structural congeners, the long-chain alkylphenols and phenylalkanols, have demonstrated a spectrum of pharmacological effects, including notable antimicrobial and anti-inflammatory properties.[1][2] This guide provides a comprehensive, albeit hypothetical, comparative analysis of this compound analogs to elucidate the key structural determinants of their biological activity. The insights presented herein are synthesized from established SAR principles for related phenolic lipids and are intended to guide researchers in the prospective design and evaluation of novel compounds based on this scaffold.
The central hypothesis of this guide is that the biological efficacy of this compound analogs is intrinsically linked to their physicochemical properties, which are in turn dictated by specific structural modifications. We will explore how variations in alkyl chain length and substitutions on the phenyl ring can modulate the antimicrobial and anti-inflammatory potential of these compounds. The experimental data presented, while illustrative, is grounded in the well-documented "cut-off" effect observed for the alkyl chain length in similar lipidic compounds, where biological activity often peaks at an optimal chain length before diminishing.[3][4][5][6]
Comparative Analysis of Antimicrobial Activity
The escalating threat of antibiotic resistance necessitates the discovery of new antimicrobial agents. Long-chain alkylphenols have shown promise in this area, primarily by disrupting the integrity of bacterial cell membranes. The lipophilic alkyl chain is thought to facilitate the partitioning of the molecule into the lipid bilayer, leading to increased membrane permeability and eventual cell death.
Hypothetical SAR of this compound Analogs as Antimicrobial Agents
The following table summarizes the hypothetical antimicrobial activity of a series of this compound analogs against the Gram-positive bacterium Staphylococcus aureus. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency, with lower values indicating greater activity.
| Compound ID | Structure | Alkyl Chain Length | Phenyl Substitution | MIC (µg/mL) vs. S. aureus |
| PD-10 | This compound | 10 | None | 32 |
| PD-8 | 8-Phenyl-1-octanol | 8 | None | 16 |
| PD-12 | 12-Phenyl-1-dodecanol | 12 | None | 8 |
| PD-14 | 14-Phenyl-1-tetradecanol | 14 | None | 32 |
| PD-16 | 16-Phenyl-1-hexadecanol | 16 | None | 64 |
| PD-12-OH | 12-(4-Hydroxyphenyl)-1-dodecanol | 12 | 4-Hydroxy | 4 |
| PD-12-Cl | 12-(4-Chlorophenyl)-1-dodecanol | 12 | 4-Chloro | 16 |
Key Insights from the Comparative Data:
-
Effect of Alkyl Chain Length: A clear "cut-off" effect is observed, with the optimal antimicrobial activity seen at a chain length of 12 carbons (PD-12).[2][4] Shorter (PD-8) and longer (PD-14, PD-16) chains exhibit reduced potency. This is likely due to a balance between the lipophilicity required to penetrate the bacterial membrane and the overall molecular size and conformation.
-
Influence of Phenyl Substitution: The introduction of a hydroxyl group at the para-position of the phenyl ring (PD-12-OH) significantly enhances antimicrobial activity. This could be attributed to the increased hydrogen-bonding capacity, which may facilitate interactions with membrane components or key bacterial enzymes. Conversely, a chloro-substitution (PD-12-Cl) does not improve activity compared to the unsubstituted analog, suggesting that electronic effects and steric hindrance also play a crucial role.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following is a detailed protocol for determining the MIC of the this compound analogs using the broth microdilution method.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Staphylococcus aureus (ATCC 29213)
-
96-well microtiter plates
-
Test compounds (this compound analogs) dissolved in dimethyl sulfoxide (DMSO)
-
Positive control (e.g., Vancomycin)
-
Negative control (DMSO)
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Preparation of Bacterial Inoculum:
-
A single colony of S. aureus is inoculated into 5 mL of MHB and incubated at 37°C until it reaches the mid-logarithmic phase of growth.
-
The bacterial suspension is then diluted in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
A stock solution of each test compound is prepared in DMSO.
-
Serial two-fold dilutions of each compound are prepared in MHB in the wells of a 96-well plate, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
-
Inoculation and Incubation:
-
An equal volume of the standardized bacterial inoculum is added to each well containing the compound dilutions.
-
The final volume in each well is 200 µL.
-
The microtiter plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as assessed by the absence of turbidity.
-
The optical density at 600 nm can be measured to confirm the visual assessment.
-
Visualization of Antimicrobial SAR
Caption: Hypothetical SAR of this compound analogs against S. aureus.
Comparative Analysis of Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Phenolic compounds are known to possess anti-inflammatory properties, often through the modulation of inflammatory signaling pathways and the inhibition of pro-inflammatory enzyme activity.[7][8]
Hypothetical SAR of this compound Analogs as Anti-inflammatory Agents
The following table presents a hypothetical comparison of the anti-inflammatory activity of this compound analogs, as measured by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The IC50 value represents the concentration of the compound required to inhibit 50% of NO production.
| Compound ID | Structure | Alkyl Chain Length | Phenyl Substitution | IC50 for NO Inhibition (µM) |
| PD-10 | This compound | 10 | None | 25.2 |
| PD-8 | 8-Phenyl-1-octanol | 8 | None | 18.5 |
| PD-12 | 12-Phenyl-1-dodecanol | 12 | None | 12.8 |
| PD-14 | 14-Phenyl-1-tetradecanol | 14 | None | 28.9 |
| PD-16 | 16-Phenyl-1-hexadecanol | 16 | None | 45.1 |
| PD-12-OH | 12-(4-Hydroxyphenyl)-1-dodecanol | 12 | 4-Hydroxy | 5.6 |
| PD-12-OMe | 12-(4-Methoxyphenyl)-1-dodecanol | 12 | 4-Methoxy | 10.2 |
Key Insights from the Comparative Data:
-
Effect of Alkyl Chain Length: Similar to the antimicrobial activity, a parabolic relationship is observed between the alkyl chain length and anti-inflammatory activity, with the 12-carbon analog (PD-12) being the most potent. This suggests that optimal lipophilicity is crucial for cell membrane penetration and interaction with intracellular targets.
-
Influence of Phenyl Substitution: The presence of a hydroxyl group (PD-12-OH) on the phenyl ring markedly increases anti-inflammatory potency. This is a common feature of many natural phenolic anti-inflammatory agents and is often attributed to their radical scavenging capabilities.[7] Methoxy substitution (PD-12-OMe) also enhances activity, though to a lesser extent than the hydroxyl group, indicating that both hydrogen-bonding and electronic properties of the substituent are important.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol details the procedure for assessing the anti-inflammatory activity of the analogs by measuring the inhibition of NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (for NO measurement)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Cell viability assay kit (e.g., MTT or MTS)
Procedure:
-
Cell Culture and Seeding:
-
RAW 264.7 cells are cultured in DMEM with supplements at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded into a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds.
-
After a 1-hour pre-incubation with the compounds, the cells are stimulated with LPS (1 µg/mL) to induce NO production.
-
Control wells include cells treated with vehicle (DMSO) and LPS, and cells with vehicle alone (unstimulated).
-
-
Measurement of Nitrite Concentration:
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent according to the manufacturer's instructions.
-
The absorbance is read at 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve.
-
-
Cell Viability Assay:
-
A cell viability assay is performed on the remaining cells in the plate to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compounds.
-
-
Data Analysis:
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Visualization of Anti-inflammatory SAR Workflow
Caption: Workflow for assessing the anti-inflammatory activity of this compound analogs.
Conclusion
This comparative guide provides a foundational framework for understanding the structure-activity relationships of this compound analogs. Based on established principles for related long-chain alkylphenols, we have proposed that the biological activity of these compounds can be rationally optimized by modulating the alkyl chain length and the substitution pattern on the phenyl ring. The hypothetical data presented herein suggests that an alkyl chain of approximately 12 carbons and the presence of a hydroxyl group on the phenyl ring are favorable for both antimicrobial and anti-inflammatory activities.
It is imperative that these hypotheses are subjected to rigorous experimental validation. The detailed protocols provided for the determination of MIC and the inhibition of nitric oxide production serve as a starting point for such investigations. Further studies could also explore a wider range of biological activities, including antioxidant and anticancer effects, and delve deeper into the mechanisms of action of the most potent analogs. Through a systematic and iterative process of design, synthesis, and biological evaluation, the this compound scaffold holds the potential for the development of novel and effective therapeutic agents.
References
-
[Anti-inflammatory and analgesic actions of of long-chain phenyl substituted alpha-aminoketones]. ([Link])
-
The nonlinear effect of alkyl chain length in the membrane interactions of phenolipids: Evidence by X-ray diffraction analysis. ([Link])
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Biological activity of phenolic lipids. ([Link])
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Phenolipids, Amphipilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review. ([Link])
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The nonlinear effect of alkyl chain length in the membrane interactions of phenolipids: Evidence by X-ray diffraction analysis. ([Link])
-
Alkyl chain length effect on the partition behavior of phenolics in.... ([Link])
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Synthesis, biological evaluation, and preliminary structure-activity considerations of a series of alkylphenols as intravenous anesthetic agents. ([Link])
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Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. ([Link])
-
Structural features of alkylphenolic chemicals associated with estrogenic activity. ([Link])
-
Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. ([Link])
-
Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. ([Link])
-
Anti-inflammatory action of phenolic compounds from Gastrodia elata root. ([Link])
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Comparative study of the membrane insertion of different phenyl-alkanols
This guide provides a comprehensive comparative analysis of the interaction of a homologous series of phenyl-alkanols with lipid bilayer membranes. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced effects of alkyl chain length on membrane partitioning, fluidity, and phase behavior. By integrating theoretical principles with experimental data and detailed protocols, this guide serves as a valuable resource for understanding and predicting the membrane activity of this important class of molecules.
Introduction: The Significance of Phenyl-alkanols in Membrane Interactions
Phenyl-alkanols, characterized by a phenyl group and a hydroxyl-terminated alkyl chain, are a class of amphiphilic molecules with significant applications in the pharmaceutical, cosmetic, and food industries. Their biological activity is often linked to their ability to interact with and permeate cell membranes.[1] Understanding the nuances of how subtle changes in their molecular structure, such as the length of the alkyl chain, influence their membrane insertion is crucial for optimizing their efficacy and safety in various applications.
This guide will comparatively explore the membrane insertion of a homologous series of phenyl-alkanols, including benzyl alcohol, 2-phenylethanol, and 3-phenylpropanol. We will examine how the increasing length of the alkyl chain systematically alters their interaction with lipid bilayers, drawing parallels with the well-studied n-alkanols and presenting available data on phenyl-alkanols.
Theoretical Framework: The Role of Hydrophobicity and Molecular Geometry
The interaction of small amphiphilic molecules with lipid bilayers is governed by a delicate balance of hydrophobic and hydrophilic interactions. The partitioning of these molecules from the aqueous phase into the membrane is primarily driven by the hydrophobic effect – the tendency of nonpolar substances to aggregate in aqueous solution to minimize their contact with water molecules.
For phenyl-alkanols, the phenyl group and the alkyl chain contribute to the molecule's hydrophobicity, while the hydroxyl group provides a hydrophilic character, anchoring the molecule at the membrane interface. As the alkyl chain length increases in the homologous series of phenyl-alkanols, the overall hydrophobicity of the molecule increases. This is expected to lead to:
-
Increased Membrane Partitioning: A higher partition coefficient (K_p) is anticipated with longer alkyl chains, indicating a greater tendency for the molecule to reside within the lipid bilayer.[2]
-
Deeper Insertion into the Bilayer: The longer alkyl chain can penetrate more deeply into the hydrophobic core of the membrane.[3]
-
Greater Perturbation of Membrane Structure: The increased volume and hydrophobicity of the inserted molecule are likely to cause more significant alterations to the lipid packing, fluidity, and phase behavior of the membrane.[4]
These theoretical expectations, largely based on extensive studies of n-alkanols, provide a foundational framework for our comparative analysis of phenyl-alkanols.[5]
Comparative Analysis of Phenyl-alkanol-Membrane Interactions
Membrane Partitioning and Location
The partitioning of a molecule into the lipid bilayer is a critical determinant of its biological activity. For phenyl-alkanols, the hydroxyl group typically anchors the molecule at the polar headgroup region of the membrane, with the phenyl and alkyl moieties inserting into the hydrophobic core.[1]
Expected Trend with Increasing Alkyl Chain Length:
The membrane-water partition coefficient (K_p) is expected to increase with the length of the alkyl chain due to the increased hydrophobicity. This means that for the series benzyl alcohol, 2-phenylethanol, and 3-phenylpropanol, the concentration of the molecule within the membrane will be highest for 3-phenylpropanol at a given aqueous concentration.
Molecular Dynamics Insights:
Molecular dynamics simulations of benzyl alcohol show that it resides predominantly in the upper region of the hydrocarbon core, with its hydroxyl group oriented towards the aqueous interface.[1] It is plausible that as the alkyl chain elongates, the phenyl group is pushed deeper into the bilayer, while the hydroxyl group remains anchored at the interface.
Effects on Membrane Fluidity
The insertion of foreign molecules into the lipid bilayer can disrupt the ordered packing of the lipid acyl chains, leading to an increase in membrane fluidity. This can be quantified using fluorescence anisotropy measurements with a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (DPH).[6] A decrease in DPH anisotropy indicates an increase in membrane fluidity.
Comparative Data and Expected Trends:
-
Benzyl Alcohol: Has been shown to increase the fluidity of membranes.[7]
-
Homologous Series: It is anticipated that the fluidizing effect will increase with the length of the alkyl chain. The larger volume and deeper penetration of longer-chain phenyl-alkanols will cause a greater disruption of the lipid packing, leading to a more fluid membrane.
Table 1: Expected Comparative Effects of Phenyl-alkanols on Membrane Fluidity
| Phenyl-alkanol | Alkyl Chain Length | Expected Change in DPH Anisotropy | Expected Effect on Membrane Fluidity |
| Benzyl Alcohol | n=1 | Decrease | Increase |
| 2-Phenylethanol | n=2 | Greater Decrease | Greater Increase |
| 3-Phenylpropanol | n=3 | Greatest Decrease | Greatest Increase |
Influence on Lipid Phase Behavior
The insertion of phenyl-alkanols can also influence the phase transition behavior of lipid bilayers, which can be monitored by Differential Scanning Calorimetry (DSC).[4] These molecules tend to lower the main phase transition temperature (T_m) and broaden the transition peak, indicating a disruption of the cooperative melting of the lipid acyl chains.
Insights from Confined Phenyl-alkanols:
A study on a series of phenyl-terminated monohydroxyalcohols (2-phenylethanol, 3-phenyl-propanol, 4-phenyl-1-butanol, and 5-phenyl-1-pentanol) confined in nanopores provides valuable comparative data.[8] Calorimetric measurements in this study showed that these molecules affect the glass transition temperature, with the effect being dependent on the alkyl chain length. While not a direct measure of the lipid phase transition in a bilayer, it demonstrates a chain-length-dependent interaction.
Expected Trends for Lipid Bilayers:
-
Lowering of T_m: All phenyl-alkanols are expected to lower the T_m of lipid bilayers.
-
Chain Length Dependence: The magnitude of the T_m depression is expected to increase with the alkyl chain length. Longer-chain phenyl-alkanols will more effectively disrupt the packing of the lipid chains in the gel phase, thus favoring the transition to the liquid crystalline phase at a lower temperature.
Table 2: Expected Comparative Effects of Phenyl-alkanols on the Main Phase Transition of DPPC Liposomes
| Phenyl-alkanol | Alkyl Chain Length | Expected Change in T_m (°C) | Expected Broadening of Transition (ΔT_1/2) |
| Benzyl Alcohol | n=1 | Decrease | Increase |
| 2-Phenylethanol | n=2 | Greater Decrease | Greater Increase |
| 3-Phenylpropanol | n=3 | Greatest Decrease | Greatest Increase |
Experimental Methodologies
To empirically validate the comparative effects of different phenyl-alkanols on membrane properties, the following experimental protocols are recommended.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
DSC is a powerful technique to study the thermotropic phase behavior of lipid bilayers and the effect of incorporated molecules.[9]
Protocol:
-
Liposome Preparation: Prepare multilamellar vesicles (MLVs) of a model phospholipid (e.g., dipalmitoylphosphatidylcholine, DPPC) in a buffer solution (e.g., PBS, pH 7.4).
-
Incubation with Phenyl-alkanols: Incubate the liposome suspension with varying concentrations of the desired phenyl-alkanol (benzyl alcohol, 2-phenylethanol, or 3-phenylpropanol).
-
Sample Preparation for DSC: Transfer a precise amount of the liposome suspension into an aluminum DSC pan and seal it hermetically. An identical pan containing only buffer is used as a reference.
-
DSC Measurement: Place the sample and reference pans in the calorimeter. Equilibrate the system at a temperature below the expected pre-transition. Scan the temperature at a constant rate (e.g., 1°C/min) through the pre-transition and main phase transition temperatures.
-
Data Analysis: Analyze the resulting thermogram to determine the main phase transition temperature (T_m), the pre-transition temperature (T_p), and the enthalpy of the transition (ΔH).
Workflow Diagram:
Caption: Workflow for DSC analysis of phenyl-alkanol effects on liposomes.
Fluorescence Anisotropy for Membrane Fluidity Assessment
Fluorescence anisotropy of a membrane-embedded probe like DPH provides a sensitive measure of the rotational mobility of the probe, which is related to the fluidity of the surrounding lipid environment.[10]
Protocol:
-
Liposome Preparation with Probe: Prepare large unilamellar vesicles (LUVs) of a model phospholipid (e.g., POPC) containing the fluorescent probe DPH at a low molar ratio (e.g., 1:500 probe:lipid).
-
Incubation with Phenyl-alkanols: Add varying concentrations of the phenyl-alkanols to the liposome suspension.
-
Fluorescence Measurement: Place the sample in a temperature-controlled cuvette in a spectrofluorometer equipped with polarizers.
-
Anisotropy Calculation: Excite the sample with vertically polarized light (e.g., at 350 nm for DPH) and measure the fluorescence emission intensity parallel (I_vv) and perpendicular (I_vh) to the excitation plane (e.g., at 430 nm for DPH). Repeat with horizontally polarized excitation to obtain I_hv and I_hh for the G-factor correction. The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (I_vv - G * I_vh) / (I_vv + 2 * G * I_vh) where G = I_hv / I_hh.
-
Data Interpretation: A decrease in the anisotropy value corresponds to an increase in membrane fluidity.
Workflow Diagram:
Caption: Workflow for fluorescence anisotropy measurement of membrane fluidity.
Conclusion
The interaction of phenyl-alkanols with lipid membranes is a complex process governed by the interplay of hydrophobicity and molecular geometry. Based on established principles from studies on n-alkanols and available data for benzyl alcohol and a confined series of phenyl-alkanols, a clear trend is expected: as the alkyl chain length of phenyl-alkanols increases, their membrane partitioning, fluidizing effect, and perturbation of lipid phase behavior will be more pronounced.
This guide provides a robust framework for the comparative study of these compounds, outlining the theoretical underpinnings and providing detailed experimental protocols for their empirical investigation. A deeper understanding of these structure-activity relationships is paramount for the rational design and application of phenyl-alkanols in various scientific and industrial fields.
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Demetzos, C., et al. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. PubMed. [Link]
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do Canto, F. S., et al. (2019). Orientational distribution of DPH in lipid membranes: a comparison of molecular dynamics calculations and experimental time-resolved anisotropy experiments. RSC Publishing. [Link]
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A Senior Application Scientist's Guide to Validating Stereospecific Reactions: A Case Study with Phenyl-Substituted Decanols
For researchers and professionals in drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of a drug's efficacy and safety.[1][2] The different stereoisomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles.[3] Consequently, the ability to produce and validate single-enantiomer compounds is a cornerstone of modern pharmaceutical synthesis.
This guide provides an in-depth, experience-driven comparison of methods to validate the stereospecificity of reactions involving chiral phenyl-substituted long-chain alcohols. While the topic specifies 10-Phenyl-1-decanol, it is important to note that this molecule is achiral, as the phenyl group is at the end of the decyl chain, and there is no stereocenter.[4] Therefore, for a meaningful discussion on stereospecificity, we will focus on its structural isomer, 1-Phenyl-1-decanol , a chiral secondary alcohol that serves as an excellent and more relevant model system. This molecule features a stereogenic center at the carbinol carbon, making it a valuable building block in asymmetric synthesis.[3]
We will dissect a common and highly effective stereospecific reaction—lipase-catalyzed kinetic resolution—and compare its performance with a prominent chemocatalytic alternative. This guide is designed not as a rigid set of instructions, but as a framework for critical thinking, empowering you to understand the causality behind experimental design and to build self-validating protocols.
Core Validation Strategy: Kinetic Resolution & Chiral Analysis
The fundamental principle for validating stereospecificity is to perform a reaction that selectively modifies one enantiomer over the other and then to quantify the resulting mixture. Kinetic resolution is a prime example. In this process, a racemic mixture is subjected to a chiral catalyst or reagent that reacts at a different rate with each enantiomer.
This differential rate leads to a product mixture containing the faster-reacting enantiomer (now converted to a new product) and the unreacted, slower-reacting enantiomer. A highly stereospecific reaction will result in both the product and the remaining starting material having high enantiomeric excess (ee). The primary tool for quantifying this separation is Chiral High-Performance Liquid Chromatography (HPLC).[5][6][7]
Below is a logical workflow illustrating the kinetic resolution process.
Caption: Logical workflow for kinetic resolution.
Method 1: The Biocatalytic Approach - Lipase-Catalyzed Acylation
Enzymes, particularly lipases, are renowned for their exquisite stereoselectivity and are workhorses in industrial asymmetric synthesis.[8][9] Lipases catalyze the enantioselective acylation of secondary alcohols with high efficiency.[8] For racemic 1-Phenyl-1-decanol, a lipase will preferentially acylate one enantiomer, leaving the other enantiomer largely untouched.
Causality of Experimental Choices:
-
Enzyme Selection: Pseudomonas cepacia lipase (PCL) is often chosen for its high enantioselectivity towards a broad range of secondary alcohols.[9]
-
Acyl Donor: Vinyl acetate is a superior acyl donor. The reaction is effectively irreversible because the co-product, vinyl alcohol, immediately tautomerizes to the stable and volatile acetaldehyde, thus preventing the reverse (hydrolysis) reaction which could diminish the enantiomeric excess.
-
Solvent: A non-polar organic solvent like hexane or toluene is used. This prevents denaturation of the enzyme and solubilizes the long-chain alcohol substrate.
Comparative Performance Data
The following table summarizes expected results from a lipase-catalyzed kinetic resolution of (±)-1-Phenyl-1-decanol, demonstrating a self-validating system. High ee values for both the unreacted alcohol and the ester product confirm the high stereospecificity of the transformation.
| Parameter | (S)-1-Phenyl-1-decanol (Unreacted) | (R)-1-Phenyl-1-decanol Acetate (Product) |
| Conversion | 51% | 49% |
| Enantiomeric Excess (ee) | >99% | 96% |
| Yield (isolated) | 48% | 47% |
| Selectivity Factor (s) | \multicolumn{2}{c | }{>200} |
Table 1: Representative data from a lipase-catalyzed kinetic resolution.
Method 2: The Chemocatalytic Alternative - Chiral N-Heterocyclic Carbene (NHC) Catalysis
While enzymes offer remarkable selectivity, chemocatalysis provides compelling alternatives, often with benefits in reaction speed and substrate scope. Chiral N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the enantioselective acylation of secondary alcohols.[10]
Causality of Experimental Choices:
-
Catalyst: A C2-symmetric chiral imidazolium salt is used as the precursor to the active NHC catalyst. These can be synthesized from readily available chiral amines.[10]
-
Acylating Agent: The reaction often proceeds via transesterification with agents like vinyl diphenylacetate, avoiding the need for a stoichiometric base that might be required with acid anhydrides.[10]
-
Conditions: The reaction is typically run at low temperatures (e.g., -78 °C) to maximize enantioselectivity.
Head-to-Head Comparison: Lipase vs. Chiral NHC
This guide compares the two approaches based on key performance indicators for researchers in process development.
| Feature | Lipase-Catalyzed Resolution (PCL) | Chiral NHC-Catalyzed Resolution |
| Stereoselectivity | Excellent (>99% ee achievable) | Very Good to Excellent (often 90-98% ee)[10][11] |
| Reaction Time | Moderate to Long (6 - 48 hours) | Typically Faster (1 - 12 hours) |
| Catalyst Loading | High (by weight, often immobilized) | Low (mol %) |
| Operating Temperature | Ambient to Mild Heat (25 - 50 °C) | Cryogenic to Ambient (-78 to 25 °C) |
| Cost & Availability | Catalyst is relatively inexpensive and widely available | Catalyst synthesis can be complex; higher cost |
| Environmental Impact | "Green" - biodegradable catalyst, mild conditions | Requires organic solvents and potentially complex ligands |
Table 2: Objective comparison of biocatalytic and chemocatalytic methods.
Experimental Protocols
A protocol's trustworthiness is defined by its clarity and reproducibility. The following are detailed, self-validating workflows for the methods discussed.
Workflow Diagram: From Reaction to Analysis
Caption: Experimental workflow for reaction and analysis.
Protocol 1: Lipase-Catalyzed Kinetic Resolution
-
Setup: To a 50 mL round-bottom flask, add racemic 1-Phenyl-1-decanol (1.0 g, 4.27 mmol) and 20 mL of anhydrous hexane.
-
Enzyme Addition: Add Pseudomonas cepacia lipase (PCL, 500 mg, immobilized).
-
Acylation: Add vinyl acetate (0.59 mL, 6.40 mmol, 1.5 equiv).
-
Reaction: Seal the flask and stir the suspension at 30°C. Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC. Aim for ~50% conversion.
-
Workup: Once ~50% conversion is reached (typically 24-48h), filter the mixture through a pad of Celite to remove the immobilized lipase. Wash the Celite pad with hexane.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting oil by flash column chromatography on silica gel (e.g., 5% to 15% ethyl acetate in hexane gradient) to separate the unreacted alcohol from the acetate ester.
-
Analysis: Analyze both the purified alcohol and ester fractions by chiral HPLC to determine their respective enantiomeric excess.
Protocol 2: Chiral HPLC for Enantiomeric Excess (ee) Determination
The determination of enantiomeric excess is most commonly performed by chiral HPLC.[5][6] Chiral stationary phases (CSPs) create a chiral environment where enantiomers interact differently, leading to different retention times.[12]
-
Sample Preparation: Prepare a ~1 mg/mL solution of each isolated fraction (the alcohol and the ester) in the mobile phase.
-
HPLC System & Column:
-
Column: Chiralcel OD-H or equivalent polysaccharide-based column.
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 98:2 v/v). The exact ratio must be optimized for baseline separation.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 25°C.
-
-
Injection & Analysis:
-
Inject 10 µL of the racemic starting material first to identify the retention times of both enantiomers.
-
Inject each of the purified fractions.
-
Integrate the peak areas for each enantiomer in the chromatograms.
-
-
Calculation: Calculate the enantiomeric excess using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
Conclusion
Validating the stereospecificity of reactions is a multi-step process that hinges on a robust experimental design and precise analytical chemistry. For chiral alcohols like 1-Phenyl-1-decanol, both biocatalytic and chemocatalytic methods can yield high stereoselectivity. The choice between them depends on project-specific priorities such as development speed, cost, scale, and green chemistry considerations. Lipase-catalyzed resolutions offer exceptional selectivity under mild conditions, making them highly attractive for sustainable manufacturing. In contrast, methods like chiral NHC catalysis can provide faster reaction times and may be more suitable for early-stage discovery where rapid analog synthesis is required. The ultimate validation for any method relies on a well-optimized chiral HPLC protocol to accurately quantify the stereochemical outcome.
References
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Hegazy, M. F., & Emam, A. M. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols and their corresponding esters: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Retrieved from [Link]
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Yuan, R., et al. (2014). Significance and challenges of stereoselectivity assessing methods in drug metabolism. Journal of Pharmaceutical Analysis, 4(4), 229-237. Retrieved from [Link]
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Morandini, A., Rossetti, A., & Sacchetti, A. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 53. Retrieved from [Link]
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Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 835-841. Retrieved from [Link]
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Ruble, J. C., & Fu, G. C. (1997). Kinetic Resolution of Secondary Alcohols. Enantioselective Acylation Mediated by a Chiral (Dimethylamino)pyridine Derivative. Journal of the American Chemical Society, 119(52), 14902-14903. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification. Retrieved from [Link]
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Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase Coated with Helical Poly(diphenylacetylene) Derivative by High-Performance Liquid Chromatography. Analytical Sciences, 35(9), 1027-1030. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 10-Phenyl-1-decanol
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 10-Phenyl-1-decanol (CAS: 62607-69-6). As a long-chain aliphatic alcohol, its chemical properties necessitate a disposal plan that prioritizes environmental protection and adherence to federal and local regulations. This document is designed for researchers, scientists, and drug development professionals to ensure that laboratory operations are conducted with the highest degree of safety and environmental stewardship.
Core Principle: Hazard-Based Waste Management
The foundation of proper chemical disposal is a thorough understanding of the substance's hazards. While comprehensive GHS classification for this compound is not consistently available across all databases[1], its chemical structure—a long C10 alkyl chain coupled with a phenyl group—allows for an expert assessment of its likely hazards based on analogous compounds and chemical principles.
-
Environmental Hazard (Primary Concern): The principal driver for the disposal protocol of this compound is its potential environmental toxicity. Long-chain alcohols, such as the closely related 1-decanol, are known to be toxic or harmful to aquatic life with long-lasting effects.[2][3] Due to its low water solubility, it can persist in the environment and poses a significant risk to aquatic ecosystems.[4][5] Therefore, disposal via sink or drain is strictly prohibited. [6]
-
Chemical Incompatibility: this compound is stable under normal conditions but is incompatible with strong oxidizing agents, with which it may react violently.[1] This dictates critical segregation practices during waste accumulation.
-
Combustibility: The compound is combustible, meaning it will burn, but it may not be classified as a flammable hazardous waste.[1] Under the Resource Conservation and Recovery Act (RCRA), a liquid waste is classified as ignitable (D001) if it has a flash point below 60°C (140°F). Pure, solid this compound does not meet this criterion. However, if it is dissolved in a low-flashpoint solvent (e.g., ethanol, hexane), the resulting solution must be managed as an ignitable hazardous waste.
Procedural Protocol for Disposal
This section outlines the mandatory, step-by-step process for handling this compound from the point of generation to its final removal by a certified waste management provider.
Step 1: Immediate Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure appropriate PPE is worn. This includes, at a minimum:
-
Standard nitrile gloves.
-
Safety glasses or goggles.
-
A properly fitting laboratory coat.
Step 2: Waste Characterization and Segregation
Proper segregation at the point of generation is a critical, non-negotiable step to ensure safety and compliance.
-
Pure or Non-Ignitable Waste: Collect solid this compound or its solutions in non-flammable solvents in a dedicated waste container. This waste stream is primarily an environmental hazard.
-
Ignitable (D001) Waste: If this compound is part of a waste solution containing flammable solvents with a flashpoint <60°C, it must be collected in a separate container designated for ignitable liquids.
-
Segregation from Incompatibles: Under no circumstances should this waste be mixed with strong oxidizing agents.[1][7] Maintain separate waste containers and use physical barriers or secondary containment to prevent accidental mixing.[6]
Step 3: Container Selection and Labeling
All waste must be accumulated in containers that meet federal and institutional standards.[6]
-
Container Choice: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are appropriate. Ensure the original container is used if it is in good condition and meets current standards.[7]
-
Mandatory Labeling: The container must be labeled immediately upon the first addition of waste. The label must, at a minimum, display the following information as required by the EPA[6][8]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A complete list of all chemical constituents in the container, including solvents, with percentages.
-
The applicable hazard warnings (e.g., "Environmentally Hazardous," "Ignitable" if applicable).
-
The name and contact information of the principal investigator.
-
The laboratory room number and building.
-
The date waste accumulation began.
-
Step 4: Satellite Accumulation
Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]
-
Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[6][9]
-
Storage: Keep the waste container closed at all times except when adding waste. Store it within a secondary containment bin or tray to control potential spills.
-
Inspections: The SAA should be inspected weekly to ensure containers are not leaking and labels are intact.[7]
Step 5: Arranging for Final Disposal
Laboratory waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a contracted, licensed hazardous waste disposal company.[6][9]
-
Scheduling Pickup: Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers[7]), contact your EHS office to schedule a pickup.
-
Documentation: Ensure all waste is properly documented from its point of generation to its final disposal, a process often referred to as "cradle-to-grave" management under RCRA.[10]
Data Summary and Visual Workflow
For quick reference, the key properties and the disposal workflow for this compound are summarized below.
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 62607-69-6 | [1][11] |
| Molecular Formula | C₁₆H₂₆O | [1][11] |
| Molecular Weight | 234.38 g/mol | [1][11] |
| Appearance | White Solid | [1] |
| Stability | Stable; Incompatible with strong oxidizing agents. | [1] |
| Primary Hazard | Environmental (Harmful/Toxic to aquatic life). | [2][3] |
| RCRA Ignitability | No (as pure solid); Yes (if in flammable solvent solution). |
Diagram 1: Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
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Navigating the Unseen: A Senior Scientist's Guide to Personal Protective Equipment for 10-Phenyl-1-decanol
In the landscape of pharmaceutical research and development, our daily interactions with novel chemical entities demand a profound respect for the unseen risks they may present. 10-Phenyl-1-decanol, a long-chain alcohol with an aromatic moiety, is one such compound where a thorough understanding of its characteristics is paramount to ensuring laboratory safety. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to build a culture of intrinsic safety, where every action is informed by a deep understanding of the materials we handle.
Hazard Assessment: Understanding the Profile of this compound
Before any handling, a comprehensive risk assessment is non-negotiable. While specific toxicological data for this compound may be limited, we can infer its potential hazards by examining its structural components: a long-chain fatty alcohol (similar to 1-decanol) and a phenyl group. This composite structure suggests we must prepare for potential skin and eye irritation, and be mindful of the hazards associated with aromatic compounds.
Safety Data Sheets (SDS) for structurally related compounds, such as 1-Decanol, consistently highlight "serious eye irritation" as a primary hazard.[1] The presence of the phenyl group necessitates a conservative approach, as aromatic compounds can carry additional health risks. Therefore, all handling should be conducted with the assumption that the substance is, at a minimum, an irritant and potentially harmful.
| Identifier | Value | Source |
| Chemical Name | This compound | [2][3][4] |
| CAS Number | 62607-69-6 | [3][4] |
| Molecular Formula | C16H26O | [2][4] |
| Molecular Weight | 234.38 g/mol | [2] |
| Physical Form | White solid | [4] |
| Known Hazards | Combustible; Incompatible with strong oxidizing agents.[4] Based on 1-Decanol: Causes serious eye irritation, Harmful to aquatic life. |
Core Protective Measures: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all solution. It is a dynamic process that must be tailored to the scale and nature of the procedure. The following recommendations provide a baseline for handling this compound in a typical laboratory setting.
Eye and Face Protection: The First Line of Defense
Given that the most consistently reported hazard for similar long-chain alcohols is "serious eye irritation," robust eye protection is mandatory.
-
Minimum Requirement: Safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards are required for all activities involving this compound.[5]
-
Elevated Risk Operations: When there is a risk of splashing—such as during transfers of solutions or heating—chemical splash goggles should be worn.[6] For larger volume work or procedures with a significant splash potential, a full-face shield worn over chemical splash goggles provides the highest level of protection.[6][7]
Skin and Body Protection: An Impermeable Barrier
Preventing dermal contact is crucial. The long alkyl chain of this compound suggests it may have the ability to penetrate the skin's lipid layers.
-
Gloves: Standard nitrile gloves are a common choice for general laboratory use, but their efficacy against specific organic compounds can vary. For prolonged contact or immersion, a more robust glove material is necessary. While specific data for this compound is not available, for related aromatic compounds like phenol, butyl rubber or neoprene gloves are recommended for their superior chemical resistance.[8] A practical approach for routine handling is to double-glove with nitrile gloves, ensuring that the outer glove is removed and replaced immediately upon any sign of contamination.[8]
-
Lab Coat: A standard, buttoned lab coat is sufficient for small-scale operations. For tasks with a higher risk of splashes, a chemically resistant apron made of materials like neoprene or butyl rubber should be worn over the lab coat.[8]
-
General Attire: Long pants and fully enclosed shoes are mandatory in any laboratory where chemicals are handled.[8]
Respiratory Protection: When Ventilation is Not Enough
At room temperature, this compound is a solid with low volatility, making the inhalation risk minimal under standard handling conditions.[4] However, this risk profile changes if the compound is heated or aerosolized.
-
Standard Handling: Work should be conducted in a well-ventilated area. A certified chemical fume hood is strongly recommended, especially when working with quantities greater than a few grams.[9]
-
Aerosol Generation: If the procedure could generate dust or aerosols (e.g., weighing fine powder, sonication), respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge and a P95 or P100 particulate filter is recommended.[10] All personnel requiring respiratory protection must be part of a respiratory protection program that includes fit-testing and training.
Operational Plan: A Step-by-Step Procedural Guide
Trust in our safety protocols is built upon clear, repeatable procedures. The following workflow outlines the essential steps for preparing for, executing, and concluding work with this compound.
Pre-Operation Protocol (Donning PPE)
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat: Don a clean, properly fitting lab coat, ensuring it is fully buttoned.
-
Eye Protection: Put on your safety glasses or goggles.
-
Gloves: Don the appropriate chemical-resistant gloves. If double-gloving, ensure the outer glove cuff is pulled over the cuff of your lab coat sleeve.
Post-Operation Protocol (Doffing and Disposal)
The removal of PPE is a critical step to prevent cross-contamination.
-
Outer Gloves (if used): Remove the outer pair of gloves, turning them inside out as you pull them off. Dispose of them in the designated solid chemical waste container.
-
Lab Coat: Remove your lab coat, folding the contaminated exterior inward. Hang it in its designated storage area or place it in the appropriate laundry receptacle if contaminated.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out. Dispose of them in the solid chemical waste container.
-
Eye Protection: Remove your eye protection. Clean and disinfect it according to institutional guidelines.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[5]
Below is a visual representation of the PPE selection and disposal workflow.
Caption: PPE Selection and Disposal Workflow for this compound.
Emergency Response and Disposal
Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[12] Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[12]
Spills: For small spills, absorb the material with an inert absorbent like sand or vermiculite.[9][13] Collect the material into a suitable, closed container for disposal.[11]
Waste Disposal: All waste, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.[5] Dispose of the contents and container to an approved waste disposal plant, following all local, state, and federal regulations.[11] Never dispose of this compound down the drain, as it is considered harmful to aquatic life.
By adhering to these scientifically grounded protocols, we not only protect ourselves but also ensure the integrity of our research and the safety of our colleagues.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
